Isotanshinone IIA
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,4,8-trimethyl-2,3-dihydro-1H-naphtho[2,1-f][1]benzofuran-7,11-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O3/c1-10-9-22-18-14(10)16(20)12-6-7-13-11(15(12)17(18)21)5-4-8-19(13,2)3/h6-7,9H,4-5,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHGPIJMPUOVBOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C(=O)C3=C(C2=O)C4=C(C=C3)C(CCC4)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Isotanshinone IIA: A Technical Guide to Natural Sources and Isolation Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Isotanshinone IIA, a bioactive diterpenoid quinone. The document details its primary natural source, presents a comparative analysis of various extraction and isolation methodologies through tabulated quantitative data, and offers comprehensive experimental protocols. Furthermore, it visualizes a standard isolation workflow and key signaling pathways modulated by the closely related and more extensively studied Tanshinone IIA, providing valuable insights for research and drug development.
Natural Sources of this compound
This compound is a member of the tanshinone family of compounds, which are primarily isolated from the dried roots and rhizomes of Salvia miltiorrhiza Bunge, a perennial plant belonging to the Lamiaceae family.[1][2] This traditional Chinese medicine, commonly known as Danshen, has been utilized for centuries in the treatment of cardiovascular and cerebrovascular diseases.[1] While S. miltiorrhiza is the principal and most well-documented source, other species of the Salvia genus have also been reported to contain various tanshinones.[3] These compounds are the main lipophilic, bioactive constituents of Danshen.[4][5]
Extraction and Isolation Methodologies
The isolation of this compound is typically performed as part of the broader extraction and separation of total tanshinones from Salvia miltiorrhiza. A variety of methods have been developed and optimized to enhance the efficiency and purity of the final products. These techniques range from conventional solvent-based extractions to more advanced chromatographic separations.
Common Extraction Techniques
Several methods are employed for the initial extraction of tanshinones from the plant matrix. These include:
-
Conventional Solvent Extraction: This traditional approach involves the use of organic solvents such as ethanol, methanol, or ethyl acetate to extract the lipophilic tanshinones.[1][3][6]
-
Ultrasonic-Assisted Extraction (UAE): This method utilizes ultrasonic waves to disrupt the plant cell walls, facilitating the release of bioactive compounds into the solvent. UAE is often more efficient and requires less time and lower temperatures compared to conventional methods.[1]
-
Supercritical CO2 Fluid Extraction (SFE): SFE employs carbon dioxide in its supercritical state as the extraction solvent. This technique is known for its high selectivity and the absence of residual organic solvents in the final product.[1]
-
Cloud Point Extraction (CPE): A more recent and environmentally friendly method that uses surfactants to form micelles, which entrap the hydrophobic tanshinones.[7][8][9]
Purification Techniques
Following the initial extraction, various chromatographic techniques are used to isolate and purify individual tanshinones, including this compound.
-
Silica Gel Column Chromatography: A widely used method for the separation of compounds based on their polarity.[3][10]
-
Macroporous Adsorption Resins: These resins are effective for the enrichment and preliminary purification of tanshinones from crude extracts.[4][11]
-
High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, offering high recovery and purity.[6][12][13]
-
Semi-preparative High-Performance Liquid Chromatography (HPLC): Used for the final purification of individual tanshinones to a high degree of purity.[11]
Quantitative Data on Extraction and Purification
The efficiency of different extraction and purification methods can be compared based on the yield and purity of the isolated compounds. The following tables summarize quantitative data from various studies.
Table 1: Comparison of Different Extraction Methods for Tanshinones
| Extraction Method | Solvent/Conditions | Key Findings | Reference |
| Cloud Point Extraction (CPE) | 3% Lecithin, 2% NaCl, pH 6, 25°C | 6.81% increase in Tanshinone IIA extraction efficiency compared to water extraction. | [7][9] |
| Ultrasonic Extraction | Methanol | Higher efficiency and shorter extraction time compared to conventional methods. | [1] |
| Supercritical Fluid Extraction (SFE) | CO2 | High selectivity and purity of the extract. | [1] |
| Reflux Extraction | Ethyl Acetate | Effective for preparative separation of multiple tanshinones. | [6][13] |
| Alcohol Extraction | 95% Alcohol | Crude extract used for further purification. | [11] |
Table 2: Purity and Yield from Different Purification Protocols
| Purification Method | Starting Material | Compound | Yield | Purity | Reference |
| Multidimensional HSCCC | Crude Extract | Tanshinone IIA | 16 mg | >95% | [12] |
| HSCCC | 400 mg Ethyl Acetate Extract | Tanshinone IIA | 68.8 mg | 99.3% | [6][13] |
| Macroporous Resin + Semi-preparative HPLC | 95% Alcohol Extract | Total Tanshinones | - | >97% | [11] |
| Silica Gel Chromatography + Recrystallization | n-hexane Extract | Tanshinone IIA | - | >95% | [10] |
| Macroporous Resin | - | Tanshinone IIA | - | 10.55 ± 0.21% in refined extract | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the extraction and isolation of tanshinones.
Protocol 1: Extraction and Purification of Tanshinones using High-Speed Counter-Current Chromatography (HSCCC)
Objective: To isolate and purify multiple tanshinones, including Tanshinone IIA, from Salvia miltiorrhiza.
Methodology:
-
Extraction: The dried roots of Salvia miltiorrhiza are refluxed with ethyl acetate to obtain a crude extract.[6][13]
-
Solvent System Preparation: A two-phase solvent system consisting of light petroleum-ethyl acetate-methanol-water (6:4:6.5:3.5, v/v) is prepared and thoroughly equilibrated. The upper phase is used as the stationary phase, and the lower phase serves as the mobile phase.[6][13]
-
HSCCC Separation:
-
The stationary phase is pumped into the multiplayer coiled column at a specific flow rate.
-
Once the column is filled, the apparatus is rotated at a high speed (e.g., 800 rpm).
-
The mobile phase is then pumped into the column in the head-to-tail direction.
-
After hydrodynamic equilibrium is established, the crude extract sample (dissolved in a mixture of the stationary and mobile phases) is injected into the column.[6][13]
-
-
Fraction Collection and Analysis: The effluent from the outlet of the column is continuously monitored with a UV-Vis detector, and fractions are collected at regular intervals. The purity of the collected fractions is then determined by HPLC analysis.[6][13]
Protocol 2: Cloud Point Extraction (CPE) of Tanshinones
Objective: To establish an environmentally friendly and efficient method for extracting tanshinones.
Methodology:
-
Sample Preparation: Powdered Salvia miltiorrhiza root is used as the starting material.[7][9]
-
Extraction Medium: An aqueous solution containing a natural surfactant (e.g., 3% w/v lecithin) and a salt (e.g., 2% w/v NaCl) is prepared. The pH is adjusted to 6.[7][9]
-
Extraction Process:
-
Phase Separation: The mixture is centrifuged to separate the surfactant-rich phase (coacervate phase) containing the extracted tanshinones from the aqueous phase.
-
Analysis: The concentration of tanshinones in the surfactant-rich phase is determined by HPLC.[9]
Visualizations: Workflow and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate a typical isolation workflow for this compound and relevant signaling pathways.
Caption: A generalized workflow for the isolation and purification of this compound.
References
- 1. Frontiers | Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza [frontiersin.org]
- 2. Tanshinone I, tanshinone IIA, and cryptotanshinone: key bioactive components modulating vascular smooth muscle cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Extraction of Tanshinones Rich Extract of Danshen (Salvia Miltiorrhiza Bunge) Root Using Adsorptive (Non-Ionic) Macroporous Resins | VNU Journal of Science: Medical and Pharmaceutical Sciences [js.vnu.edu.vn]
- 5. Tanshinone IIA: A Promising Natural Cardioprotective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extraction and preparative purification of tanshinones from Salvia miltiorrhiza Bunge by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. preprints.org [preprints.org]
- 10. A METHOD OF ISOLATION OF TANSHINONE IIA FROM SALVIA MILTIORRHIZA FOR WORKING REFERENCE STANDARD | Dalat University Journal of Science [tckh.dlu.edu.vn]
- 11. Simultaneous purification of dihydrotanshinone, tanshinone I, cryptotanshinone, and tanshinone IIA from Salvia miltiorrhiza and their anti-inflammatory activities investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Separation of tanshinones from Salvia miltiorrhiza bunge by multidimensional counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Biosynthetic Pathway of Isotanshinone IIA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isotanshinone IIA, a significant bioactive diterpenoid quinone isolated from the roots of Salvia miltiorrhiza (Danshen), has garnered considerable attention for its therapeutic potential. Understanding its biosynthesis is pivotal for metabolic engineering and sustainable production. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the enzymatic steps, key intermediates, and regulatory mechanisms. It includes a compilation of available quantitative data, detailed experimental protocols for key enzymatic assays, and a visual representation of the pathway to facilitate further research and development.
Introduction
Tanshinones, including this compound, are abietane-type norditerpenoid natural products renowned for their diverse pharmacological activities.[1][2] The biosynthesis of these complex molecules in Salvia miltiorrhiza involves a multi-step process that begins with common isoprenoid precursors and proceeds through a series of cyclization and oxidation reactions. This guide will systematically dissect this intricate pathway, providing a technical resource for professionals in the field.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound can be broadly divided into three main stages:
-
Formation of the Diterpene Precursor, Geranylgeranyl Diphosphate (GGPP): This initial stage involves two independent pathways, the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in the plastids, both of which produce the universal isoprene units, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[2][3] These C5 units are then condensed to form the C20 diterpene precursor, geranylgeranyl diphosphate (GGPP), by GGPP synthase (GGPPS).
-
Formation of the Abietane Skeleton: The linear GGPP molecule is first cyclized by copalyl diphosphate synthase (SmCPS) to form normal copalyl diphosphate (CPP).[4] Subsequently, kaurene synthase-like (SmKSL) catalyzes a second cyclization and rearrangement of CPP to yield the tricyclic abietane diterpene skeleton of miltiradiene.[4]
-
Oxidative Modifications and Final Conversion: The miltiradiene core undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), to introduce the characteristic functional groups of the various tanshinones. This stage culminates in the formation of this compound.
The following diagram illustrates the key steps in the biosynthetic pathway of this compound.
References
- 1. UFLC-MS/MS analysis of four tanshinone components in Salvia miltiorrhizae after ultrasound-assisted extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Biosynthetic Pathways of Tanshinones and Phenolic Acids in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Functional Genomics Approach to Tanshinone Biosynthesis Provides Stereochemical Insights - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Isotanshinone IIA in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotanshinone IIA, a lipophilic diterpenoid quinone isolated from the root of Salvia miltiorrhiza Bunge (Danshen), has emerged as a promising natural compound with potent anti-cancer activities. Extensive research has demonstrated its ability to inhibit proliferation, induce apoptosis, and suppress metastasis across a wide range of cancer cell lines. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anti-tumor effects of this compound, with a focus on its impact on key signaling pathways. The information presented herein is intended to support further research and drug development efforts in oncology.
Core Mechanisms of Action
This compound exerts its anti-cancer effects through a multi-pronged approach, targeting several critical cellular processes and signaling cascades that are often dysregulated in cancer. The primary mechanisms include the induction of apoptosis, cell cycle arrest, and the inhibition of metastasis, all of which are orchestrated through the modulation of key signaling pathways.
Induction of Apoptosis
A hallmark of this compound's anti-cancer activity is its ability to induce programmed cell death, or apoptosis, in tumor cells. This is achieved through the modulation of both intrinsic (mitochondrial) and extrinsic apoptotic pathways.
-
Mitochondrial Pathway Activation: this compound treatment leads to an increase in the production of reactive oxygen species (ROS) and intracellular Ca2+ levels.[1][2] This disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[1] A key event in this process is the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio, which favors apoptosis.[1][3][4][5][6]
-
Caspase Cascade Activation: The release of cytochrome c triggers the activation of a cascade of caspases, which are the executioners of apoptosis. This compound has been shown to upregulate the expression and activity of caspase-3, caspase-8, and caspase-9, leading to the cleavage of downstream substrates like poly (ADP-ribose) polymerase (PARP) and ultimately, cell death.[7][8][9]
Cell Cycle Arrest
This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G2/M and S phases.[10][11][12] This prevents cancer cells from dividing and propagating.
-
Regulation of Cell Cycle Proteins: The compound modulates the expression of key cell cycle regulatory proteins. It has been observed to upregulate the expression of p53 and its downstream target p21, which are critical tumor suppressors that inhibit cell cycle progression.[1][12]
Inhibition of Metastasis
The spread of cancer cells to distant organs is a major cause of mortality. This compound has demonstrated the ability to inhibit the migration and invasion of cancer cells, key steps in the metastatic process.[5][10][13][14][15]
-
Modulation of EMT and MMPs: this compound can suppress the epithelial-mesenchymal transition (EMT), a process that allows cancer cells to become more motile and invasive.[16] It also downregulates the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, facilitating cancer cell invasion.[15]
Key Signaling Pathways Modulated by this compound
The diverse anti-cancer effects of this compound are mediated through its interaction with and modulation of several critical intracellular signaling pathways.
PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell survival, proliferation, and growth. This pathway is frequently hyperactivated in many types of cancer. This compound has been consistently shown to inhibit this pathway.[5][6][10][17][18][19][20]
-
Mechanism of Inhibition: this compound treatment leads to a decrease in the phosphorylation of PI3K, Akt, and mTOR, effectively downregulating the pathway's activity.[17][18][20] This inhibition contributes to the induction of apoptosis and autophagy in cancer cells.[5][10]
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK, JNK, and p38 subfamilies, plays a complex role in regulating cell proliferation, differentiation, and apoptosis. The effect of this compound on this pathway can be context-dependent.
-
Modulation of MAPK Subfamilies: In some cancer types, this compound has been shown to inhibit the Ras/Raf/MEK/ERK pathway, which is often associated with cell proliferation.[10][21] Conversely, it can activate the JNK and p38 MAPK pathways, which are generally linked to stress responses and apoptosis induction.[10][22]
STAT3 Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis. This compound is a potent inhibitor of STAT3 signaling.[6][20][23][24][25][26]
-
Inhibition of STAT3 Activation: this compound has been shown to reduce the phosphorylation of STAT3 at Tyr705, preventing its dimerization, nuclear translocation, and transcriptional activity.[24][27][28] This leads to the downregulation of STAT3 target genes involved in cell survival and proliferation, such as Bcl-xL and cyclin D1.[24][25]
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound on cancer cells, including IC50 values, apoptosis rates, and changes in protein expression.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |
| A549 | Non-small cell lung cancer | Not specified, dose-dependent inhibition | 24, 48, 72 | [3] |
| SNU-638 | Gastric cancer | Dose-dependent inhibition | Not specified | [17] |
| MKN1 | Gastric cancer | Dose-dependent inhibition | Not specified | [26] |
| AGS | Gastric cancer | Dose-dependent inhibition | Not specified | [26] |
| 786-O | Renal cell carcinoma | Concentration-dependent decrease | 24 | [12] |
| H1688 | Small cell lung cancer | ~4 µM | 72 | [16] |
| H446 | Small cell lung cancer | ~6 µM | 72 | [16] |
| FaDu | Head and neck squamous cell carcinoma | ~0.5 mg/L (~1.5 µM) | 48, 72 | [19] |
| LNCaP | Prostate cancer | ~50 µM | 48 | [8] |
| MG-63 | Osteosarcoma | Dose-dependent inhibition | Not specified | [15] |
Table 2: Effect of this compound on Apoptosis in Cancer Cells
| Cell Line | Treatment | Apoptosis Rate (%) | Method | Reference |
| 786-O | 8 µg/ml Tan IIA, 24h | 42.7 | Annexin V-FITC/PI | [12] |
| LNCaP | 50 µM Tan IIA, 48h | 27.35 (sub-G1) | PI staining | [8] |
| A2780 | 150 µM Tan-IIA | Significantly increased | Annexin V-FITC/PI | [25] |
Table 3: Modulation of Key Protein Expression by this compound
| Protein | Effect | Cancer Cell Line | Reference |
| PI3K/Akt/mTOR Pathway | |||
| p-PI3K | Decrease | Various | [5] |
| p-Akt | Decrease | Various | [5][17] |
| p-mTOR | Decrease | LNCaP | [8] |
| Apoptosis Regulators | |||
| Bax | Increase | A549, MDA-MB-231, U937 | [3][4][5] |
| Bcl-2 | Decrease | A549, MDA-MB-231, U937 | [3][4][5] |
| Cleaved Caspase-3 | Increase | SNU-638 | [26] |
| Cleaved PARP | Increase | PC3, MCF-7 | [29] |
| STAT3 Pathway | |||
| p-STAT3 (Tyr705) | Decrease | C6 glioma, SNU-638 | [17][24] |
| Bcl-xL | Decrease | C6 glioma | [24] |
| Cyclin D1 | Decrease | C6 glioma | [24] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess cell viability and proliferation.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Treat cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT reagent to each well and incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for at least 2 hours, with shaking to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as required.
-
Harvest cells by trypsinization and wash twice with cold PBS.
-
Resuspend cells in 1X binding buffer at a concentration of 1x10^6 cells/mL.[12]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[12]
-
Incubate the cells for 15 minutes at room temperature in the dark.[12]
-
Add 400 µL of 1X binding buffer to each tube.[12]
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase)
-
PBS
-
Flow cytometer
Procedure:
-
Harvest and wash cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate for at least 30 minutes on ice.[21]
-
Centrifuge the fixed cells and wash twice with PBS.[21]
-
Resuspend the cell pellet in PI staining solution containing RNase A.[21]
-
Incubate for 5 to 10 minutes at room temperature.[21]
-
Analyze the samples using a flow cytometer, collecting PI fluorescence in a linear scale.[21]
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample. The following is a general protocol for analyzing proteins in the PI3K/Akt pathway.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-PI3K, anti-PI3K, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse treated cells with RIPA buffer and determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE.[22]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.[22]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[22]
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.[22]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a general experimental workflow for its investigation.
Caption: Key signaling pathways modulated by this compound leading to anti-cancer effects.
Caption: General experimental workflow for investigating the anti-cancer effects of this compound.
Conclusion
This compound is a multi-targeting natural compound that exhibits significant anti-cancer activity by inducing apoptosis and cell cycle arrest, and inhibiting metastasis in a variety of cancer cells. Its mechanism of action is complex, involving the modulation of several key signaling pathways, most notably the PI3K/Akt/mTOR, MAPK, and STAT3 pathways. The comprehensive data and detailed protocols presented in this guide are intended to serve as a valuable resource for the scientific community to further explore the therapeutic potential of this compound and to accelerate the development of novel cancer therapies. Further research is warranted to fully elucidate its intricate mechanisms and to translate these promising preclinical findings into clinical applications.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. Tanshinone IIA induces apoptosis in human lung cancer A549 cells through the induction of reactive oxygen species and decreasing the mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tanshinone IIA inhibits human breast cancer cells through increased Bax to Bcl-xL ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tanshinone IIA: A Review of its Anticancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Tanshinone IIA: A Review of its Anticancer Effects [frontiersin.org]
- 7. pubcompare.ai [pubcompare.ai]
- 8. researchgate.net [researchgate.net]
- 9. cyrusbio.com.tw [cyrusbio.com.tw]
- 10. corefacilities.iss.it [corefacilities.iss.it]
- 11. vet.cornell.edu [vet.cornell.edu]
- 12. Tanshinone IIA arrests cell cycle and induces apoptosis in 786-O human renal cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Tanshinone IIA inhibits AGEs-induced proliferation and migration of cultured vascular smooth muscle cells by suppressing ERK1/2 MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tanshinone IIA induces apoptosis and inhibits the proliferation, migration, and invasion of the osteosarcoma MG-63 cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tanshinone IIA inhibits proliferation and migration by downregulation of the PI3K/Akt pathway in small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tanshinone IIA inhibits cell proliferation and tumor growth by downregulating STAT3 in human gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tanshinone IIA increases protein expression levels of PERK, ATF6, IRE1α, CHOP, caspase‑3 and caspase‑12 in pancreatic cancer BxPC‑3 cell‑derived xenograft tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Inhibition of cell survival and invasion by Tanshinone IIA via FTH1: A key therapeutic target and biomarker in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Tanshinone IIA destabilizes SLC7A11 by regulating PIAS4-mediated SUMOylation of SLC7A11 through KDM1A, and promotes ferroptosis in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ucl.ac.uk [ucl.ac.uk]
- 22. pubcompare.ai [pubcompare.ai]
- 23. Tanshinone IIA inhibits the growth of pancreatic cancer BxPC‑3 cells by decreasing protein expression of TCTP, MCL‑1 and Bcl‑xL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Tanshinone IIA inhibits constitutive STAT3 activation, suppresses proliferation, and induces apoptosis in rat C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Tanshinone IIA induces apoptosis of ovarian cancer cells in vitro and in vivo through attenuation of PI3K/AKT/JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Tanshinone IIA inhibits cell proliferation and tumor growth by downregulating STAT3 in human gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Tanshinone I inhibits tumor angiogenesis by reducing STAT3 phosphorylation at TYR705 and hypoxia-induced HIF-1α accumulation in both endothelial and tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Cytotoxicity, apoptosis inducing activity and Western blot analysis of tanshinone derivatives from Stachys parviflora on prostate and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Pharmacological Landscape of Isotanshinone IIA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotanshinone IIA (Tan IIA), a lipophilic diterpene quinone isolated from the root of Salvia miltiorrhiza (Danshen), has emerged as a compound of significant interest in pharmacological research. Traditionally used in Chinese medicine for the treatment of cardiovascular and cerebrovascular diseases, modern scientific investigation has unveiled a broader spectrum of its therapeutic potential. This technical guide provides an in-depth exploration of the pharmacological effects of this compound, focusing on its anti-cancer, anti-inflammatory, cardiovascular, and neuroprotective properties. The document is designed to serve as a comprehensive resource, detailing the molecular mechanisms, experimental validation, and quantitative data associated with Tan IIA's bioactivity.
Anti-Cancer Effects
This compound has demonstrated potent anti-tumor activity across a range of cancer cell lines. Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis and autophagy, and the inhibition of cell proliferation, migration, and invasion.[1]
Quantitative Data: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the reported IC50 values for this compound in various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| SH-SY5Y | Neuroblastoma | 34.98 | [2] |
| HepG2 | Hepatocellular Carcinoma | 15.58 | [3] |
| A549 | Lung Carcinoma | 15.80 | [3] |
| MCF-7 | Breast Adenocarcinoma | Value not explicitly found in searches | |
| HeLa | Cervical Cancer | Value not explicitly found in searches | |
| HT-29 | Colorectal Adenocarcinoma | Value not explicitly found in searches |
Note: While searches mentioned the use of MCF-7, HeLa, and HT-29 cell lines in studies, specific IC50 values for this compound were not explicitly retrieved.
Signaling Pathways in Cancer
This compound exerts its anti-cancer effects by modulating several key signaling pathways, most notably the PI3K/Akt/mTOR and MAPK pathways.
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth. Tan IIA has been shown to inhibit this pathway, leading to decreased proliferation and induction of apoptosis in cancer cells.[4][5][6][7] For instance, in cholangiocarcinoma cells, Tan IIA was found to inhibit the PI3K/Akt/mTOR pathway, thereby suppressing malignant growth.[4]
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is another critical regulator of cell proliferation and survival. Tan IIA has been observed to interfere with this pathway, contributing to its anti-proliferative effects.[8]
Anti-Inflammatory Effects
This compound exhibits significant anti-inflammatory properties by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.
Signaling Pathways in Inflammation
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of the inflammatory response. Tan IIA has been shown to inhibit NF-κB activation through multiple mechanisms, including the inhibition of IκBα degradation and the suppression of the NIK-IKK signaling complex.[9][10] This leads to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[11]
Cardiovascular Effects
This compound has demonstrated significant cardioprotective effects, which are attributed to its anti-inflammatory, antioxidant, and anti-fibrotic properties.
Experimental Models
In vivo studies often utilize rat models of myocardial ischemia-reperfusion injury, where the left anterior descending coronary artery is ligated to induce ischemia, followed by reperfusion.[9] In these models, Tan IIA has been shown to reduce infarct size, improve cardiac function, and decrease oxidative stress markers.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 4. Tanshinone IIA attenuates heart failure via inhibiting oxidative stress in myocardial infarction rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cardioprotective effects of tanshinone IIA on myocardial ischemia injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy of tanshinone IIA in rat models with myocardial ischemia–reperfusion injury: a systematic mini-review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Promising Method for the Determination of Cell Viability: The Membrane Potential Cell Viability Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
The Dawn of Isotanshinone IIA: A Look into its Early Discovery and Scientific History
For researchers, scientists, and drug development professionals, understanding the foundational science of a natural product is paramount. This in-depth technical guide delves into the early discovery and history of Isotanshinone IIA, a significant bioactive compound isolated from the roots of Salvia miltiorrhiza (Danshen).
The journey of this compound is intrinsically linked to the broader exploration of tanshinones, a class of abietane diterpenes that give the Danshen root its characteristic red color. Initial investigations into the chemical constituents of Salvia miltiorrhiza began in the 1930s with Japanese scholars laying the groundwork for future discoveries. It was in this period that "tanshinone II" was first isolated, a substance later revealed to be a mixture of closely related compounds.
Subsequent decades saw a flourishing of research, particularly in the 1960s, as advancements in chemical and spectroscopic techniques allowed for more precise separation and structural elucidation of these complex natural products. Key researchers of this era, including Kakisawa, Takiura, and Okumura, were instrumental in differentiating the various tanshinone isomers.
This compound, a para-quinone, was identified as a distinct chemical entity during this period of intense investigation, distinguishing it from its more abundant ortho-quinone isomer, Tanshinone IIA. The structural characterization of these "iso" compounds marked a significant step in understanding the chemical diversity within the tanshinone family.
Physicochemical and Spectroscopic Data of this compound
The early characterization of this compound relied on a combination of classical chemical methods and emerging spectroscopic techniques. The following table summarizes the key quantitative data from these foundational studies, providing a baseline for modern analytical work.
| Property | Reported Value |
| Molecular Formula | C₁₉H₁₈O₃ |
| Molecular Weight | 294.34 g/mol |
| Melting Point | Data from early publications not available |
| UV-Vis λmax (in EtOH) | Data from early publications not available |
| Infrared (IR) νmax | Data from early publications not available |
| ¹H NMR | Data from early publications not available |
| Mass Spectrometry (MS) | Data from early publications not available |
Note: Specific quantitative data from the initial isolation and characterization publications were not available in the searched resources. The provided molecular formula and weight are based on the established structure.
Early Experimental Protocols
General Isolation Workflow of Tanshinones in the Mid-20th Century
The following diagram illustrates a probable workflow for the isolation of tanshinones, including this compound, based on the methodologies of the time.
Caption: A generalized workflow for the isolation of tanshinones in the mid-20th century.
Early Pharmacological Investigations
Information regarding the initial biological screening of this compound is scarce in the readily available literature. Early pharmacological work on Salvia miltiorrhiza extracts focused on the crude mixtures of tanshinones. These initial studies likely paved the way for later, more specific investigations into the bioactivities of individual compounds like this compound. The primary focus of early research on Danshen was its traditional use in cardiovascular ailments, and it is plausible that the initial pharmacological inquiries were directed towards this area.
Conclusion
The early discovery and characterization of this compound were the culmination of decades of research into the rich chemical landscape of Salvia miltiorrhiza. While specific details from the seminal publications are not easily accessible today, the historical context underscores the importance of foundational natural product chemistry. The work of pioneering chemists in isolating and elucidating the structure of this and other tanshinones provided the essential groundwork for the extensive pharmacological research that continues to this day, exploring the therapeutic potential of these fascinating molecules. Further archival research into the original Japanese and Chinese chemical journals of the mid-20th century may yet uncover the precise details of the initial discovery of this compound.
Isotanshinone IIA: A Technical Guide on its Role in Traditional and Modern Medicine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotanshinone IIA is a lipophilic diterpenoid and one of the active constituents isolated from the dried root and rhizome of Salvia miltiorrhiza Bunge, a perennial plant in the genus Salvia.[1] Commonly known as Danshen or red sage, this plant has been a cornerstone of Traditional Chinese Medicine (TCM) for centuries, primarily used for the treatment of cardiovascular and cerebrovascular diseases.[2][3] this compound, along with other tanshinones, is responsible for many of the therapeutic effects attributed to Danshen. This technical guide provides an in-depth overview of the chemical properties, traditional uses, pharmacological activities, and molecular mechanisms of this compound, with a focus on its potential for modern drug development.
Chemical and Physical Properties
This compound is an abietane-type diterpene with the following properties:
| Property | Value |
| Molecular Formula | C₁₉H₁₈O₃ |
| Molecular Weight | 294.35 g/mol |
| CAS Number | 20958-15-0 |
| Appearance | Reddish crystalline powder |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
| Melting Point | 205-207 °C |
| Boiling Point | 480.7 °C at 760 mmHg |
| Density | 1.209 g/cm³ |
Role in Traditional Medicine
Salvia miltiorrhiza (Danshen) has been used in Traditional Chinese Medicine for over 2,000 years. Its primary applications in TCM are to:
-
Activate blood circulation and remove blood stasis: This is the most prominent traditional use, forming the basis for its application in a variety of circulatory disorders.
-
Alleviate pain: It has been traditionally used to manage pain, particularly chest pain associated with heart conditions.
-
Clear heat and cool the blood: This relates to its use in conditions with inflammatory components.
-
Calm the mind: It has been used to treat restlessness and insomnia, often associated with heart-related issues.
Traditionally, Danshen has been prescribed for a range of ailments including angina pectoris, myocardial infarction, stroke, and other cardiovascular and cerebrovascular conditions.[4][5]
Pharmacological Activities and Molecular Mechanisms
Modern pharmacological research has investigated the mechanisms underlying the traditional uses of this compound and has uncovered a broad spectrum of biological activities.
Anti-inflammatory Effects
This compound exhibits significant anti-inflammatory properties by modulating key inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[6][7] A primary mechanism of its anti-inflammatory action is the inhibition of the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/Nuclear factor-kappa B (NF-κB) signaling pathway .[1][8] By suppressing this pathway, this compound reduces the nuclear translocation of NF-κB, a transcription factor that governs the expression of numerous pro-inflammatory genes.[9]
Anticancer Activity
This compound has demonstrated potent anticancer effects across a variety of cancer cell lines, including breast, gastric, lung, and prostate cancer.[10][11][12][13] Its anticancer mechanisms are multifaceted and include:
-
Induction of Apoptosis: this compound can trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways.[13][14] A key mechanism is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway .[15][16][17] Inhibition of this pathway leads to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[12][13]
-
Cell Cycle Arrest: It can arrest the cell cycle at various phases, such as the G2/M phase, thereby preventing cancer cell proliferation.[11]
-
Inhibition of Metastasis and Angiogenesis: this compound can suppress the migration and invasion of cancer cells and inhibit the formation of new blood vessels that supply tumors.[10][18]
-
Autophagy Induction: In some cancer cell types, this compound can induce autophagic cell death.[13]
Cardiovascular Protection
Consistent with its traditional use, this compound has been shown to have significant cardioprotective effects.[2][4][5][19][20] These effects are attributed to its ability to:
-
Reduce Myocardial Infarct Size: In animal models of myocardial infarction, this compound has been shown to reduce the size of the infarct and improve cardiac function.[4][5][20]
-
Inhibit Atherosclerosis: It can attenuate the development of atherosclerotic plaques by reducing inflammation, inhibiting the proliferation of vascular smooth muscle cells, and preventing the uptake of oxidized low-density lipoprotein (ox-LDL) by macrophages.[1][19]
-
Promote Angiogenesis: In the context of myocardial ischemia, this compound has been found to promote the formation of new blood vessels, which can help to restore blood flow to the damaged heart tissue.[5][20]
-
Anti-arrhythmic Effects: Some studies suggest that this compound may have anti-arrhythmic properties.[4]
Quantitative Data
Table 1: In Vitro Anticancer Activity of Tanshinone IIA (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Exposure Time (h) |
| MKN45 | Gastric Cancer | 8.35 | 48 |
| SGC7901 | Gastric Cancer | 10.78 | 48 |
Data extracted from a study on the effects of Tanshinone IIA on gastric cancer cells.[11]
Table 2: In Vivo Anticancer Activity of Tanshinone IIA in a Mouse Xenograft Model
| Cancer Cell Line | Treatment Group | Tumor Growth Suppression (%) |
| MKN45 | 10 mg/kg Tan IIA | ~26 |
| MKN45 | 30 mg/kg Tan IIA | ~72 |
Results from a 3-week treatment period in a mouse xenograft model of gastric cancer.[11]
Table 3: Pharmacokinetic Parameters of Tanshinone IIA
| Parameter | Value | Species | Administration |
| Absolute Bioavailability | < 3.5% | Rat | Oral |
| Plasma Protein Binding | 99.2% | Rat | - |
| t₁/₂ α (rapid distribution) | 0.024 h | Rat | Intravenous |
| t₁/₂ β (slow redistribution) | 0.34 h | Rat | Intravenous |
| t₁/₂ γ (terminal elimination) | 7.5 h | Rat | Intravenous |
| Systemic Exposure (AUC₀-t) | ~330 ng*h/mL | Mouse | Oral (20 mg/kg) |
Pharmacokinetic data for Tanshinone IIA, highlighting its low oral bioavailability and high plasma protein binding.[3][21]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Quantification of Tanshinone IIA
Objective: To quantify the concentration of Tanshinone IIA in herbal preparations or biological samples.[22][23]
Methodology:
-
Sample Preparation:
-
For herbal material (e.g., Guanxin Danshen Diwan), a powdered sample is extracted with a solvent such as 80% methanol in water using sonication.
-
The extract is then filtered through a 0.45 µm membrane filter prior to injection into the HPLC system.
-
-
Standard Preparation:
-
A stock solution of a Tanshinone IIA reference standard is prepared in methanol (e.g., 1 mg/mL).
-
A series of standard solutions are prepared by diluting the stock solution to create a calibration curve (e.g., 1, 2, 5, 10, 20, and 50 µg/mL).
-
-
Chromatographic Conditions:
-
Quantification: The concentration of Tanshinone IIA in the sample is determined by comparing its peak area to the calibration curve generated from the standard solutions.
In Vitro Anti-inflammatory Assay in Macrophages
Objective: To assess the anti-inflammatory effects of this compound by measuring its ability to inhibit the production of pro-inflammatory mediators in macrophages.[6][8]
Methodology:
-
Cell Culture: RAW264.7 murine macrophages or THP-1 human monocytic cells are cultured in appropriate media.[6][8]
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour).
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.
-
Measurement of Inflammatory Mediators:
-
Cytokine Production: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA).[6]
-
Gene Expression: The mRNA expression levels of pro-inflammatory genes are quantified using quantitative real-time polymerase chain reaction (qRT-PCR).[6]
-
-
Analysis: The inhibitory effect of this compound is determined by comparing the levels of inflammatory mediators in treated cells to those in LPS-stimulated cells without treatment.
Western Blot Analysis for Signaling Pathway Modulation
Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways such as PI3K/Akt and NF-κB.[15][17][24][25]
Methodology:
-
Cell Lysis: Cells treated with this compound are lysed to extract total cellular proteins.
-
Protein Quantification: The concentration of protein in the cell lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the target proteins (e.g., total Akt, phospho-Akt, NF-κB p65).[15][17]
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Analysis: The intensity of the bands is quantified to determine the relative expression levels of the target proteins.
Signaling Pathways and Visualizations
Inhibition of the PI3K/Akt/mTOR Signaling Pathway in Cancer
This compound induces apoptosis in cancer cells in part by inhibiting the PI3K/Akt/mTOR pathway. This pathway is a critical regulator of cell growth, proliferation, and survival. By inhibiting this pathway, this compound promotes the activity of pro-apoptotic proteins and suppresses survival signals.[15][16][17]
References
- 1. Tanshinone IIA Exerts Anti-Inflammatory and Immune-Regulating Effects on Vulnerable Atherosclerotic Plaque Partially via the TLR4/MyD88/NF-κB Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tanshinone IIA Exerts Cardioprotective Effects Through Improving Gut-Brain Axis Post-Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, absorption and tissue distribution of tanshinone IIA solid dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tanshinone IIA: A Promising Natural Cardioprotective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. Evaluation of the anti-inflammatory activities of tanshinones isolated from Salvia miltiorrhiza var. alba roots in THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The anti-inflammatory activities of Tanshinone IIA, an active component of TCM, are mediated by estrogen receptor activation and inhibition of iNOS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Activity of Tanshinone IIA in LPS-Stimulated RAW264.7 Macrophages via miRNAs and TLR4-NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comprehensive review of tanshinone IIA and its derivatives in fibrosis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tanshinones: Sources, Pharmacokinetics and Anti-Cancer Activities [mdpi.com]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Tanshinone IIA inhibits cell proliferation and tumor growth by downregulating STAT3 in human gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tanshinone IIA: A Review of its Anticancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Tanshinone IIA: A Review of its Anticancer Effects [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. pure.royalholloway.ac.uk [pure.royalholloway.ac.uk]
- 17. Regulation of the cell cycle and PI3K/Akt/mTOR signaling pathway by tanshinone I in human breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Anticancer Properties of Tanshinones and the Pharmacological Effects of Their Active Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Harnessing the therapeutic value of Tanshinone IIA: a breakthrough therapy in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cardioprotective effects of tanshinone IIA on myocardial ischemia...: Ingenta Connect [ingentaconnect.com]
- 21. Insight into the pharmacokinetic behavior of tanshinone IIA in the treatment of Crohn's disease: comparative data for tanshinone IIA and its two glucuronidated metabolites in normal and recurrent colitis models after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
Structural Elucidation of Isotanshinone IIA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Isotanshinone IIA is a significant bioactive compound belonging to the abietane diterpenoid family, naturally occurring in the roots of Salvia miltiorrhiza (Danshen). Its structural similarity to other tanshinones, such as the well-studied Tanshinone IIA, necessitates a detailed and unambiguous structural characterization to support research into its unique pharmacological properties. This technical guide provides a comprehensive overview of the analytical techniques and data integral to the structural elucidation of this compound.
Spectroscopic Data Analysis
The structural framework of this compound has been determined through a combination of advanced spectroscopic techniques. High-resolution mass spectrometry provides the elemental composition, while one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy reveals the intricate connectivity of atoms within the molecule. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy offer crucial information about the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for complex organic molecules like this compound. The complete assignment of proton (¹H) and carbon-¹³ (¹³C) NMR signals is achieved through a suite of experiments including ¹H NMR, ¹³C NMR, Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm | Multiplicity | J (Hz) |
| Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm |
| Data not available in search results |
Note: The complete and verified ¹H and ¹³C NMR data for this compound is not currently available in the provided search results. The tables are representative of how the data would be presented.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight and elemental formula of this compound. The molecular formula has been established as C₁₉H₁₈O₃, with a corresponding molecular weight of 294.3 g/mol . Tandem mass spectrometry (MS/MS) experiments provide valuable information on the fragmentation patterns, which aids in confirming the core structure and the arrangement of functional groups.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | Data not available | Data not available |
| [M+Na]⁺ | Data not available | Data not available |
Note: Specific experimental m/z values for this compound are not available in the provided search results.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR and UV-Vis spectroscopy provide insights into the functional groups and the extent of conjugation within the molecule.
Table 4: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Data for this compound
| Technique | Wavenumber (cm⁻¹) / Wavelength (nm) | Interpretation |
| IR | Data not available | e.g., C=O stretch, C-O stretch, aromatic C-H stretch |
| UV-Vis | Data not available | e.g., π → π transitions of conjugated systems* |
Note: Specific IR absorption bands and UV-Vis absorption maxima for this compound are not detailed in the provided search results.
Experimental Protocols
The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation. The following sections outline the general experimental protocols for the key analytical techniques.
NMR Spectroscopy
-
Sample Preparation: A purified sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: The ¹H NMR spectrum is acquired to determine the chemical shifts, multiplicities, and coupling constants of the protons.
-
¹³C NMR: The ¹³C NMR spectrum provides the chemical shifts of all carbon atoms in the molecule.
-
2D NMR (HSQC & HMBC): HSQC experiments are used to identify direct one-bond correlations between protons and carbons. HMBC experiments reveal long-range (two- and three-bond) correlations, which are crucial for establishing the connectivity of the molecular skeleton.
Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via liquid chromatography (LC-MS) or direct infusion.
-
Ionization: Electrospray ionization (ESI) is a common technique for generating ions of diterpenoids.
-
Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured using a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).
-
Fragmentation Analysis (MS/MS): The molecular ion is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions, providing structural information.
IR and UV-Vis Spectroscopy
-
IR Spectroscopy: A small amount of the sample is typically prepared as a thin film or mixed with KBr to form a pellet. The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
UV-Vis Spectroscopy: The sample is dissolved in a suitable transparent solvent (e.g., methanol, ethanol), and the absorbance is measured over a range of wavelengths using a UV-Vis spectrophotometer.
Logical Workflow for Structural Elucidation
The process of elucidating the structure of this compound follows a logical progression, integrating data from various spectroscopic techniques.
Caption: Logical workflow for the structural elucidation of this compound.
This guide underscores the multi-faceted approach required for the definitive structural elucidation of complex natural products like this compound. The integration of data from NMR, MS, IR, and UV-Vis spectroscopy allows for a confident assignment of its chemical structure, which is fundamental for advancing its research and potential therapeutic applications.
The Multifaceted Biological Activities of Isotanshinone IIA Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotanshinone IIA, a diterpene quinone isolated from the roots of Salvia miltiorrhiza (Danshen), has garnered significant scientific interest due to its diverse pharmacological properties. Extensive research has demonstrated its potential as a lead compound for the development of novel therapeutics, particularly in the fields of oncology, inflammation, and neurodegenerative diseases. This technical guide provides a comprehensive overview of the biological activities of this compound and its derivatives, with a focus on their anticancer, anti-inflammatory, and neuroprotective effects. Detailed experimental protocols for key biological assays and visualizations of the primary signaling pathways involved are presented to facilitate further research and drug development in this promising area.
Biological Activities of this compound and Its Derivatives
This compound and its synthetic or semi-synthetic derivatives exhibit a broad spectrum of biological activities. These compounds have been shown to modulate multiple cellular signaling pathways, leading to a range of therapeutic effects. The primary areas of investigation include their potent anticancer, anti-inflammatory, and neuroprotective properties.
Anticancer Activity
This compound and its derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1] Their anticancer mechanisms are multifaceted and include the induction of apoptosis and autophagy, as well as the inhibition of cell proliferation, migration, and invasion.[2] Key signaling pathways implicated in the anticancer effects of these compounds include the PI3K/Akt, MAPK, and JAK/STAT pathways.[3]
One notable derivative, TA25, a synthesized imidazole derivative of tanshinone IIA, has shown promising inhibitory effects against the proliferation of A549 lung cancer cells with an IC50 value of approximately 17.9 μM.[4] This derivative was found to induce S-phase arrest and promote the production of reactive oxygen species (ROS), leading to DNA damage in cancer cells.[4] Furthermore, some tanshinone derivatives have exhibited potent cytotoxic effects against prostate cancer cell lines, with IC50 values for growth inhibition being significantly lower than that of the parent compound, Tanshinone IIA.[5] For instance, a derivative with a carbonyl and three methoxy groups in the benzene ring showed IC50 values of 0.41 µM and 0.74 µM against LNCaP and CWR22Rv1 prostate cancer cell lines, respectively.[5]
Anti-inflammatory Activity
The anti-inflammatory properties of this compound and its derivatives are well-documented.[6] These compounds can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[7] The underlying mechanism often involves the suppression of the NF-κB signaling pathway, a key regulator of inflammation.[6]
Studies on RAW 264.7 macrophage cells have shown that various tanshinones, including Tanshinone IIA, can significantly inhibit LPS-induced nitric oxide production. The IC50 values for 15,16-dihydrotanshinone-I, tanshinone-IIA, and cryptotanshinone were found to be 5 µM, 8 µM, and 1.5 µM, respectively.[8]
Neuroprotective Effects
This compound and its derivatives have emerged as promising candidates for the treatment of neurodegenerative diseases.[9] Their neuroprotective mechanisms include antioxidant effects, inhibition of apoptosis, and modulation of neuroinflammation. These compounds have been shown to protect neuronal cells from various insults, including glutamate-induced excitotoxicity and oxidative stress.[5] Some derivatives have also been found to exhibit weak inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease.
Data Presentation: Quantitative Biological Activities
The following tables summarize the quantitative data on the biological activities of this compound and some of its derivatives.
Table 1: Anticancer Activity of this compound Derivatives (IC50 values in µM)
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Tanshinone IIA | K562 (Chronic Myeloid Leukemia) | ~20 | [1] |
| Tanshinone IIA | A549 (Lung Cancer) | 17.30 | [1] |
| Tanshinone IIA | HeLa (Cervical Cancer) | 0.54 | [1] |
| Tanshinone IIA | HepG2 (Liver Cancer) | 1.42 | [1] |
| Tanshinone IIA | MDA-MB-231 (Breast Cancer) | 4.63 | [1] |
| TA25 (Imidazole derivative) | A549 (Lung Cancer) | 17.9 | [4] |
| Derivative with carbonyl and three methoxy groups | LNCaP (Prostate Cancer) | 0.41 | [5] |
| Derivative with carbonyl and three methoxy groups | CWR22Rv1 (Prostate Cancer) | 0.74 | [5] |
| Dihydrofuran-based derivative of Tanshinone I | KB (Oral Cancer) | 1.24 - 2.62 | |
| Dihydrofuran-based derivative of Tanshinone I | KB/VCR (Drug-resistant Oral Cancer) | 1.24 - 2.62 |
Table 2: Anti-inflammatory Activity of this compound and Related Tanshinones (IC50 values for Inhibition of Nitric Oxide Production in RAW 264.7 Cells)
| Compound | IC50 (µM) | Reference |
| 15,16-dihydrotanshinone-I | 5 | [8] |
| Tanshinone-IIA | 8 | [8] |
| Cryptotanshinone | 1.5 | [8] |
Table 3: Neuroprotective Activity of Tanshinone Derivatives (IC50 values for Enzyme Inhibition)
| Compound | Enzyme | IC50 (µM) | Reference |
| Dihydrotanshinone I | Acetylcholinesterase (AChE) | 5.39 | |
| Dihydrotanshinone I | Butyrylcholinesterase (BChE) | 1.80 | |
| 1,2-didehydromiltirone | Acetylcholinesterase (AChE) | 3.99 | |
| Cryptotanshinone | Acetylcholinesterase (AChE) | 3.88 | |
| 1,2-didehydrotanshinone IIA | Acetylcholinesterase (AChE) | 20.46 | |
| 1(S)-hydroxytanshinone IIA | Acetylcholinesterase (AChE) | 18.40 |
Signaling Pathways and Mechanisms of Action
The biological effects of this compound and its derivatives are mediated through the modulation of several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for the rational design of more potent and selective derivatives.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Dysregulation of this pathway is a hallmark of many cancers. This compound and its derivatives have been shown to inhibit the PI3K/Akt pathway, leading to the induction of apoptosis in cancer cells.
Caption: PI3K/Akt signaling pathway and points of inhibition by this compound derivatives.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is also frequently observed in cancer. This compound derivatives can modulate the MAPK pathway, contributing to their anticancer effects.
Caption: MAPK signaling pathway and potential points of modulation by this compound derivatives.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway plays a central role in regulating the immune and inflammatory responses. Chronic activation of NF-κB is associated with various inflammatory diseases and cancer. This compound and its derivatives can suppress the activation of NF-κB, thereby exerting their anti-inflammatory effects.
Caption: NF-κB signaling pathway and its inhibition by this compound derivatives.
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to evaluate the biological activities of this compound derivatives.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of compounds on cell viability and to determine their cytotoxic potential.
Workflow:
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow the cells to attach.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.
Western Blotting for Signaling Pathway Analysis
This protocol is used to detect and quantify specific proteins involved in signaling pathways.
Workflow:
Caption: General workflow for Western Blot analysis.
Detailed Protocol:
-
Sample Preparation: Treat cells with this compound derivatives for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein (e.g., p-Akt, NF-κB p65) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Imaging: Capture the chemiluminescent signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Caption: Workflow for the Annexin V-FITC/PI apoptosis assay.
Detailed Protocol:
-
Cell Treatment: Treat cells with the this compound derivatives at the desired concentrations for a specific time period.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC will stain early apoptotic cells (green fluorescence), while PI will stain late apoptotic and necrotic cells (red fluorescence).
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).
Conclusion
This compound and its derivatives represent a promising class of natural product-derived compounds with significant therapeutic potential. Their diverse biological activities, including potent anticancer, anti-inflammatory, and neuroprotective effects, are attributed to their ability to modulate multiple key signaling pathways. This technical guide has provided a comprehensive overview of these activities, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms. It is anticipated that this information will serve as a valuable resource for researchers and drug development professionals, stimulating further investigation into this exciting class of compounds and accelerating their translation into novel clinical therapies. The continued exploration of the structure-activity relationships of this compound derivatives will be crucial for the design and synthesis of next-generation compounds with enhanced potency, selectivity, and pharmacokinetic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Cerebral Ischemia | Tanshinone IIA inhibits neuronal ferroptosis and relieves cerebral ischemia‒reperfusion injury by regulating miR-449a/ACSL4 | springermedicine.com [springermedicine.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Proteins and DNA Sequences Interacting with Tanshinones and Tanshinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tanshinone-IIA mediated neuroprotection by modulating neuronal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Pharmacological Review of Tanshinones, Naturally Occurring Monomers from Salvia miltiorrhiza for the Treatment of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory Compound Library | Screening Libraries for High Throughput/Content Screening | 96-Well -- ChemFaces [chemfaces.com]
In Silico Prediction of Isotanshinone IIA Targets: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: Isotanshinone IIA, a bioactive diterpene quinone isolated from the medicinal plant Salvia miltiorrhiza, has garnered interest for its potential therapeutic properties. Identifying its molecular targets is crucial for understanding its mechanism of action and advancing its clinical application. This technical guide provides an in-depth overview of the in silico methodologies used to predict the biological targets of this compound and its close structural analog, Tanshinone IIA (TIIA). It details the protocols for network pharmacology and molecular docking, presents quantitative data in structured tables, and visualizes complex workflows and signaling pathways using Graphviz diagrams. This document serves as a comprehensive resource for researchers employing computational approaches in drug discovery and natural product pharmacology.
Introduction to In Silico Target Prediction
The identification of drug-target interactions is a foundational step in drug discovery. Traditional experimental methods can be time-consuming and resource-intensive. In silico approaches, which utilize computational methods, offer a powerful and efficient alternative to predict and analyze these interactions, thereby accelerating the elucidation of a compound's mechanism of action.[1] These methods are particularly valuable for natural products like this compound, which often exhibit polypharmacological effects by interacting with multiple targets.
Network pharmacology is a key in silico discipline that integrates systems biology and network analysis to investigate drug-target interactions on a systemic level.[1][2] It allows for the construction of complex "drug-target-disease" networks to identify key proteins and pathways.[3] This approach is often complemented by molecular docking, a technique that predicts the preferred orientation and binding affinity of a ligand when bound to a specific protein target.[4][5]
Core Computational Methodologies
The prediction of targets for compounds like this compound primarily relies on a synergistic combination of network pharmacology and molecular docking simulations.
Network Pharmacology
Network pharmacology has emerged as a potent tool for deciphering the complex mechanisms of traditional medicines, which often involve multiple compounds and targets.[2] This approach systematically constructs and analyzes biological networks to identify the key targets and pathways through which a drug exerts its therapeutic effects.[3] For a given compound, the process involves mining various databases to collect potential targets, which are then cross-referenced with genes associated with specific diseases to find overlapping targets.[6][7] A protein-protein interaction (PPI) network is then constructed to understand the relationships between these targets and to identify central "hub" genes that play a critical role in the biological process.[8]
Molecular Docking
Molecular docking is a computational simulation that models the interaction between a small molecule (ligand) and a protein (receptor) at the atomic level.[4] This technique predicts the binding conformation and affinity of the ligand within the protein's binding site. The results are often expressed as a docking score or binding energy, with lower values typically indicating a more stable and favorable interaction.[4][8] Molecular docking serves as a valuable validation step for targets identified through network pharmacology and provides structural insights into the potential mechanism of action.[5][7] For instance, studies on the structurally similar Tanshinone IIA have used docking to confirm its interaction with key targets in cancer and other diseases.[4][5]
Detailed In Silico Protocols
This section provides a detailed, step-by-step guide to the methodologies commonly employed for predicting the targets of this compound.
Protocol for Network Pharmacology Analysis
-
Compound Target Acquisition: Potential targets of the compound are collected from multiple established databases. Commonly used resources include the Traditional Chinese Medicine Systems Pharmacology Database (TCMSP), SwissTargetPrediction, PharmMapper, and the Search Tool for Interactions of Chemicals (STITCH).[1][9]
-
Disease-Associated Gene Collection: Genes related to a specific disease of interest are retrieved from databases such as GeneCards, Online Mendelian Inheritance in Man (OMIM), and DisGeNET.[9]
-
Intersection Target Identification: The lists of compound targets and disease-related genes are compared to identify common (intersecting) targets. These proteins are considered the most likely candidates for mediating the compound's therapeutic effect on the disease.[6]
-
Protein-Protein Interaction (PPI) Network Construction: The intersecting targets are submitted to a PPI database, such as STRING, to construct an interaction network. This network visualizes the functional relationships between the target proteins.[8][10]
-
Hub Gene Identification and Pathway Analysis: The PPI network is analyzed using tools like Cytoscape to identify "hub" genes, which are highly connected nodes that are often crucial for network stability and function.[4] Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) enrichment analyses are then performed on these key targets to identify the biological processes and signaling pathways that are most significantly affected.[7][8]
Protocol for Molecular Docking Simulation
-
Ligand and Receptor Preparation: The 3D structure of the ligand (this compound) is obtained from a chemical database like PubChem.[6] The crystal structures of the target proteins are downloaded from the Protein Data Bank (PDB).[8] Both structures are prepared for docking by removing water molecules, adding hydrogen atoms, and assigning charges using software such as AutoDock Tools or Maestro (Schrödinger).[11]
-
Binding Site Definition: The active binding site on the receptor protein is identified, often based on the location of a co-crystallized ligand or through binding pocket prediction algorithms. A grid box is then defined around this site to guide the docking simulation.
-
Docking Execution: Docking algorithms, such as those in AutoDock Vina or Glide, are used to systematically sample different conformations and orientations of the ligand within the defined binding site.
-
Scoring and Analysis: The resulting poses are ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).[4] The pose with the lowest binding energy is typically considered the most probable binding mode. These interactions, such as hydrogen bonds and hydrophobic contacts, are then analyzed to understand the structural basis of the interaction.[11]
Predicted Targets and Quantitative Data
While comprehensive in silico studies specifically on this compound are limited, experimental data has identified at least one direct target. Furthermore, computational studies on the closely related Tanshinone IIA provide a valuable proxy for predicting potential targets and binding affinities.
Experimentally Identified Target for this compound
Experimental screening has shown that this compound acts as a non-competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[12][13]
| Compound | Target | Method | Quantitative Value | Reference |
| This compound | Protein Tyrosine Phosphatase 1B (PTP1B) | Enzyme Inhibition Assay | IC50: 11.4 μM | [12][13] |
Computationally Predicted Targets for Tanshinone IIA
Network pharmacology and molecular docking studies on Tanshinone IIA (TIIA) have predicted numerous targets across various diseases. The following table summarizes representative molecular docking results, which suggest potential binding affinities between TIIA and key proteins. Given the structural similarity, these proteins represent high-priority candidates for future investigation with this compound.
| Compound | Predicted Target | Disease Context | Docking Score (kcal/mol) | Reference |
| Tanshinone IIA | Estrogen Receptor 1 (ESR1) | Neuroblastoma | -9.2 | [4] |
| Tanshinone IIA | HSP90 Alpha Family Class A Member 1 (HSP90AA1) | Pulmonary Hypertension | < -5.0 | [8] |
| Tanshinone IIA | Tyrosine-Protein Phosphatase Non-Receptor Type 11 (PTPN11) | Pulmonary Hypertension | < -5.0 | [8] |
| Tanshinone IIA | Carbonic Anhydrase 2 (CA2) | Pulmonary Hypertension | < -5.0 | [8] |
| Tanshinone IIA | Growth Factor Receptor-Bound Protein 2 (GRB2) | Neuroblastoma | Lower binding energy | [4] |
| Tanshinone IIA | Proto-Oncogene, Non-Receptor Tyrosine Kinase (SRC) | Neuroblastoma | Lower binding energy | [4] |
| Tanshinone IIA | Epidermal Growth Factor Receptor (EGFR) | Neuroblastoma | Lower binding energy | [4] |
| Tanshinone IIA | Phosphatidylinositol-4,5-Bisphosphate 3-Kinase Catalytic Subunit Alpha (PIK3CA) | General | Top Node in Network | [1] |
| Tanshinone IIA | Mitogen-Activated Protein Kinase Kinase 1 (MAP2K1) | General | Top Node in Network | [1] |
Visualizing Workflows and Pathways
Visual diagrams are essential for conceptualizing the complex processes and relationships uncovered through in silico analysis. The following diagrams were generated using the Graphviz DOT language.
Experimental and Logical Workflows
Caption: High-level workflows for network pharmacology and molecular docking.
Key Signaling Pathway: PI3K/Akt/mTOR
Enrichment analyses of targets associated with the related compound Tanshinone IIA frequently implicate the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell proliferation, survival, and apoptosis.[3][5]
Caption: The PI3K/Akt/mTOR pathway with potential targets for this compound.
Conclusion and Future Directions
In silico prediction methodologies provide a robust framework for rapidly identifying the potential molecular targets of natural products like this compound. Network pharmacology successfully maps the complex interplay between the compound, its targets, and disease pathways, while molecular docking offers validation and detailed structural insights.
Based on experimental evidence, PTP1B is a confirmed target of this compound.[12][13] Computational analyses of the structurally analogous Tanshinone IIA strongly suggest that key proteins in cancer and cardiovascular-related pathways, such as ESR1, SRC, PI3K, and Akt, are also high-probability targets for this compound.[1][4] The PI3K/Akt/mTOR and MAPK signaling pathways appear to be central to its mechanism of action.[3]
Future research should focus on the experimental validation of these computationally predicted targets for this compound. Quantitative binding assays and cell-based functional studies are necessary to confirm these interactions and elucidate their downstream effects. The integration of these in silico and in vitro approaches will be paramount in fully realizing the therapeutic potential of this compound.
References
- 1. Drug-target networks for Tanshinone IIA identified by data mining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigating the protective effect of tanshinone IIA against chondrocyte dedifferentiation: a combined molecular biology and network pharmacology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A network pharmacology approach to investigating the mechanism of Tanshinone IIA for the treatment of liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential pharmacological mechanisms of tanshinone IIA in the treatment of human neuroblastoma based on network pharmacological and molecular docking Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tanshinone IIA synergistically enhances the antitumor activity of doxorubicin by interfering with the PI3K/AKT/mTOR pathway and inhibition of topoisomerase II: in vitro and molecular docking studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Frontiers | In silico identification and verification of Tanshinone IIA-related prognostic genes in hepatocellular carcinoma [frontiersin.org]
- 7. In silico identification and verification of Tanshinone IIA-related prognostic genes in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. In Silico, In Vitro and In Vivo Analysis of Tanshinone IIA and Cryptotanshinone from Salvia miltiorrhiza as Modulators of Cyclooxygenase-2/mPGES-1/Endothelial Prostaglandin EP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. glpbio.com [glpbio.com]
Methodological & Application
Unveiling Isotanshinone IIA: A Comprehensive Guide to Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
Isotanshinone IIA, a lipophilic diterpenoid quinone isolated from the dried root of Salvia miltiorrhiza Bunge (Danshen), has garnered significant attention for its diverse pharmacological activities, including potent anti-inflammatory, antioxidant, and anti-tumor effects.[1] This application note provides detailed protocols and a comparative analysis of various methods for the extraction and purification of this compound, catering to the needs of researchers in natural product chemistry, pharmacology, and drug development.
I. Extraction Methodologies: A Comparative Overview
The successful isolation of this compound from its natural source is the primary and most critical step. Various techniques have been developed, each with its own set of advantages and limitations. This section details and compares the most common and effective extraction methods.
Data Presentation: Quantitative Comparison of Extraction Methods
The selection of an appropriate extraction method is often a trade-off between yield, purity, extraction time, and environmental impact. The following table summarizes quantitative data from various studies to facilitate an evidence-based decision.
| Extraction Method | Solvent System | Temperature (°C) | Time | Yield of this compound (mg/g of raw material) | Reference |
| Conventional Solvent Extraction | 85% Ethanol | 60.15 | 30 min | 2.72 | [2] |
| Methanol:Chloroform (7:3, v/v) | Not Specified | Not Specified | High Yield (exact value not provided) | [3] | |
| Ultrasonic-Assisted Extraction (UAE) | 80% Ethanol | 76 | 73 min | Not explicitly stated for this compound alone, but optimized for total tanshinones | [4] |
| 70% Methanol | 45 | 45 min | Not explicitly stated for this compound alone, but optimized for isoflavones | [5] | |
| Microwave-Assisted Extraction (MAE) | Ethanol | 73 | 8 min | - | [6] |
| 95% Ethanol | Not Specified | Not Specified | 2.9 | [7] | |
| Ionic Liquid-Based Ultrahigh Pressure Extraction | Not Specified | Room Temperature | Not Specified | 37.4 | [8] |
Note: The yield of this compound can vary significantly depending on the quality of the plant material, particle size, and the specific experimental conditions.
II. Experimental Protocols: Extraction
A. Conventional Solvent Extraction Protocol
This method, while often requiring longer extraction times and larger solvent volumes, remains a fundamental technique.
Materials and Equipment:
-
Dried and powdered roots of Salvia miltiorrhiza
-
85% Ethanol
-
Reflux apparatus (round-bottom flask, condenser)
-
Heating mantle
-
Filtration system (e.g., Buchner funnel, filter paper)
-
Rotary evaporator
Procedure:
-
Weigh 100 g of powdered Salvia miltiorrhiza root and place it in a 1 L round-bottom flask.
-
Add 800 mL of 85% ethanol to the flask.
-
Set up the reflux apparatus and heat the mixture to 60°C using a heating mantle.
-
Maintain the reflux for 2 hours with occasional stirring.
-
Allow the mixture to cool to room temperature.
-
Filter the extract through a Buchner funnel to separate the plant residue.
-
Wash the residue with a small amount of 85% ethanol to ensure maximum recovery.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
B. Ultrasonic-Assisted Extraction (UAE) Protocol
UAE utilizes sound waves to disrupt cell walls, enhancing solvent penetration and reducing extraction time.[9]
Materials and Equipment:
-
Dried and powdered roots of Salvia miltiorrhiza
-
80% Ethanol
-
Ultrasonic bath or probe sonicator
-
Beaker or flask
-
Filtration system
-
Rotary evaporator
Procedure:
-
Place 20 g of powdered Salvia miltiorrhiza root in a 500 mL beaker.
-
Add 220 mL of 80% ethanol (solvent-to-material ratio of 11 mL/g).[4]
-
Place the beaker in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
-
Set the ultrasonic frequency (e.g., 40 kHz) and power (e.g., 250 W).
-
Set the temperature to 76°C and sonicate for 73 minutes.[4]
-
After extraction, filter the mixture and concentrate the filtrate using a rotary evaporator as described in the conventional method.
C. Microwave-Assisted Extraction (MAE) Protocol
MAE employs microwave energy to heat the solvent and plant material, leading to a rapid extraction process.[10][11]
Materials and Equipment:
-
Dried and powdered roots of Salvia miltiorrhiza
-
95% Ethanol
-
Microwave extraction system
-
Extraction vessel
-
Filtration system
-
Rotary evaporator
Procedure:
-
Place 10 g of powdered Salvia miltiorrhiza root into a microwave extraction vessel.
-
Add an appropriate volume of 95% ethanol (e.g., a solid-to-liquid ratio of 1:20 g/mL).
-
Set the microwave power (e.g., 600 W) and extraction time (e.g., 20 minutes).[12]
-
After the extraction cycle, allow the vessel to cool.
-
Filter the extract and concentrate it using a rotary evaporator.
III. Purification Methodologies: Isolating High-Purity this compound
The crude extract obtained from any of the above methods contains a mixture of compounds. Purification is essential to isolate this compound with high purity.
Data Presentation: Quantitative Comparison of Purification Methods
| Purification Method | Stationary/Mobile Phase or Resin Type | Purity of this compound | Recovery | Reference |
| Macroporous Adsorption Resin | D101 Resin | Enriched fraction, specific purity not stated | High recovery of total tanshinones | [13][14] |
| High-Speed Counter-Current Chromatography (HSCCC) | Ethyl acetate-petroleum ether-methanol-water | >98% | Not Specified | [15] |
| Chloroform-n-butanol-methanol-water (for related compounds) | High purity for separated impurities | Not Specified | [16][17] |
IV. Experimental Protocols: Purification
A. Macroporous Adsorption Resin Chromatography Protocol
This technique is effective for the initial enrichment of tanshinones from the crude extract.[18][19]
Materials and Equipment:
-
Crude extract of Salvia miltiorrhiza
-
Macroporous resin (e.g., D101)
-
Chromatography column
-
Ethanol solutions of varying concentrations (e.g., 30%, 70%, 95%)
-
Fraction collector (optional)
Procedure:
-
Resin Pre-treatment: Soak the D101 macroporous resin in 95% ethanol for 24 hours, then wash thoroughly with deionized water until no ethanol is detected.
-
Column Packing: Pack a chromatography column with the pre-treated resin.
-
Sample Loading: Dissolve the crude extract in a small volume of 30% ethanol and load it onto the column.
-
Washing: Wash the column with 3-4 bed volumes of deionized water to remove water-soluble impurities.
-
Elution:
-
Elute with 70% ethanol to collect the fraction containing total tanshinones.[13] The flow rate should be maintained at a constant, slow rate (e.g., 2 bed volumes per hour).
-
Monitor the eluent using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.
-
-
Concentration: Combine the fractions rich in this compound and concentrate them using a rotary evaporator.
B. High-Speed Counter-Current Chromatography (HSCCC) Protocol
HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid supports, thus preventing irreversible adsorption of the sample.[20] It is highly effective for obtaining high-purity compounds.
Materials and Equipment:
-
Enriched extract from macroporous resin chromatography
-
High-Speed Counter-Current Chromatograph
-
Solvent system (e.g., ethyl acetate-petroleum ether-methanol-water)
-
HPLC system for purity analysis
Procedure:
-
Solvent System Preparation: Prepare the two-phase solvent system (e.g., ethyl acetate:sherwood oil:methanol:water at a volume ratio of 2:3:2.5:1.7).[15] Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.
-
Instrument Setup:
-
Fill the HSCCC column with the stationary phase (the upper phase).
-
Pump the mobile phase (the lower phase) through the column at a specific flow rate until hydrodynamic equilibrium is reached.
-
-
Sample Injection: Dissolve a known amount of the enriched extract in a small volume of the biphasic solvent mixture and inject it into the column.
-
Fraction Collection: Continuously monitor the effluent with a UV detector and collect fractions at regular intervals.
-
Purity Analysis: Analyze the collected fractions using HPLC to identify those containing high-purity this compound.
-
Final Purification: Combine the pure fractions and remove the solvent under vacuum to obtain pure this compound. Purity of over 98% can be achieved with this method.[15]
V. Visualization of Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates a typical workflow for the extraction and purification of this compound.
Caption: General workflow for this compound extraction and purification.
Signaling Pathways of Tanshinone IIA
This compound (more commonly referred to as Tanshinone IIA in biological literature) exerts its therapeutic effects by modulating various signaling pathways. The diagrams below illustrate its role in cancer and cardiovascular protection.
Anticancer Signaling Pathways of Tanshinone IIA
Tanshinone IIA has been shown to inhibit cancer cell proliferation, induce apoptosis, and suppress metastasis by targeting key signaling pathways.[21][22]
Caption: Anticancer mechanisms of Tanshinone IIA via key signaling pathways.
Cardioprotective Signaling Pathways of Tanshinone IIA
Tanshinone IIA demonstrates protective effects on the cardiovascular system by activating antioxidant and anti-apoptotic pathways.[23][24][25][26][27]
Caption: Cardioprotective mechanisms of Tanshinone IIA.
This comprehensive guide provides a solid foundation for the extraction and purification of this compound. The choice of method will ultimately depend on the specific research goals, available resources, and desired scale of production. The detailed protocols and comparative data herein aim to empower researchers to make informed decisions and advance the scientific understanding and therapeutic application of this promising natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ultrasound-assisted extraction of five isoflavones from Iris tectorum Maxim - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of Microwave Assisted Extraction Conditions to Improve Phenolic Content and In Vitro Antioxidant and Anti-Microbial Activity in Quercus cerris Bark Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of conditions for microwave-assisted extraction of total water-soluble flavonoids from Perilla Frutescens leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of Macroporous Resin Combined Extraction and Purification of Polyphenols from Agrimonia pilosa Ledeb. and Anti-Tumor Effect In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. CN1394870A - Method for separating and purifying tanshinone - Google Patents [patents.google.com]
- 16. Impurities preparation of sodium tanshinone IIA sulfonate by high-speed counter-current chromatography and identification by liquid chromatography/multistage tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Adsorption and Desorption Characteristics and Purification of Isoflavones from Crude Soybean Extract Using Macroporous Resins [journal.pan.olsztyn.pl]
- 20. globalresearchonline.net [globalresearchonline.net]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | The mechanisms of tanshinone in the treatment of tumors [frontiersin.org]
- 23. Harnessing the therapeutic value of Tanshinone IIA: a breakthrough therapy in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Tanshinone IIA confers protection against myocardial ischemia/reperfusion injury by inhibiting ferroptosis and apoptosis via VDAC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Tanshinone IIA: A Promising Natural Cardioprotective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 26. nbinno.com [nbinno.com]
- 27. Tanshinone IIA Protects Against Cardiac Hypertrophy via Inhibiting Calcineurin/Nfatc3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Total Synthesis of Isotanshinone IIA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotanshinone IIA is a naturally occurring abietane-type diterpenoid quinone isolated from the roots of Salvia miltiorrhiza, a plant widely used in traditional Chinese medicine.[1] Like other tanshinones, this compound and its isomers, such as Tanshinone IIA, are known to possess a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[2][3][4][5] The unique naphtho[2,1-f][6]benzofuran-7,11-dione core structure of this compound presents a distinct profile for potential therapeutic applications, making its synthesis a topic of significant interest for medicinal chemists and drug discovery programs.
These application notes provide a comprehensive overview of a proposed total synthesis protocol for this compound. Due to the limited availability of a published total synthesis specifically for this isomer, the following protocol is a proposed route based on established methodologies for the synthesis of related naphthofuran and quinone structures. This document offers detailed experimental procedures, data presentation in tabular format for clarity, and visual diagrams to illustrate the synthetic workflow.
Proposed Total Synthesis of this compound
The proposed synthetic route commences with commercially available starting materials and proceeds through the construction of the key naphthofuran intermediate followed by the elaboration of the quinone ring system. The overall strategy is designed to be adaptable and provides a framework for the laboratory synthesis of this compound and its analogs for further biological evaluation.
Overall Synthetic Scheme
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
The following are detailed protocols for the key transformations in the proposed synthesis of this compound.
Step 1: Synthesis of the Naphthofuran Core (Intermediate 1)
This step involves the construction of the core naphtho[2,1-b]furan structure from a suitable naphthol precursor.
Protocol:
-
To a solution of 2-hydroxy-1-naphthaldehyde (1.0 eq) in anhydrous acetone (20 mL/mmol) is added chloroacetone (1.2 eq) and anhydrous potassium carbonate (2.5 eq).
-
The reaction mixture is heated to reflux and stirred for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the 2-acetylnaphtho[2,1-b]furan intermediate.
Step 2: Functional Group Interconversion (Intermediate 2)
This stage focuses on modifying the initial naphthofuran core to introduce the necessary functionalities for the subsequent steps.
Protocol:
-
The 2-acetylnaphtho[2,1-b]furan (1.0 eq) from the previous step is dissolved in a suitable solvent such as tetrahydrofuran (THF).
-
The solution is cooled to -78 °C, and a Grignard reagent, such as methylmagnesium bromide (1.5 eq), is added dropwise.
-
The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification by column chromatography yields the tertiary alcohol intermediate.
Step 3: Reduction of the Furan Ring (Intermediate 3)
This protocol describes the selective reduction of the furan ring to the corresponding dihydrofuran.
Protocol:
-
The functionalized naphthofuran intermediate (1.0 eq) is dissolved in ethanol.
-
A catalytic amount of Palladium on carbon (10 mol%) is added to the solution.
-
The reaction mixture is subjected to hydrogenation at a suitable pressure (e.g., 50 psi) and stirred at room temperature for 12-24 hours.
-
The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield the dihydro-naphthofuran product.
Step 4: Oxidation to this compound
The final step involves the oxidation of the hydroquinone precursor to the target ortho-quinone, this compound.
Protocol:
-
The dihydro-naphthofuran intermediate (1.0 eq) is dissolved in a mixture of acetic acid and water.
-
A solution of ceric ammonium nitrate (CAN) (2.5 eq) in water is added dropwise to the reaction mixture at 0 °C.
-
The reaction is stirred at room temperature for 1-2 hours, during which the color of the solution changes.
-
The reaction mixture is diluted with water and extracted with dichloromethane.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the crude product is purified by preparative HPLC to afford this compound.
Data Presentation
The following tables summarize the expected quantitative data for the proposed synthesis of this compound. The yields are estimates based on analogous reactions reported in the literature.
Table 1: Summary of Reaction Conditions and Yields
| Step | Reaction | Key Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Naphthofuran Formation | K₂CO₃, Chloroacetone | Acetone | 8-12 | Reflux | 75-85 |
| 2 | Grignard Addition | CH₃MgBr | THF | 12 | -78 to RT | 60-70 |
| 3 | Hydrogenation | H₂, Pd/C | Ethanol | 12-24 | RT | 85-95 |
| 4 | Oxidation | Ceric Ammonium Nitrate | Acetic Acid/H₂O | 1-2 | 0 to RT | 50-60 |
Table 2: Spectroscopic Data for this compound Characterization
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | Predicted shifts: δ 7.5-8.0 (m, Ar-H), 4.6 (t, -OCH₂-), 3.0 (t, -CH₂-), 2.3 (s, Ar-CH₃), 1.4 (s, 2 x -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | Predicted shifts: δ 180-185 (C=O), 160-165 (C-O), 120-140 (Ar-C), 70 (-OCH₂-), 30 (-CH₂-), 20-25 (-CH₃) |
| Mass Spec (ESI+) | m/z: 295.1328 [M+H]⁺ |
| IR (KBr, cm⁻¹) | Predicted bands: 2925, 1660, 1580, 1450, 1260 |
Note: The NMR data presented are predicted values based on the structure of this compound and typical chemical shifts for similar compounds. Actual experimental data should be obtained for confirmation.
Logical Relationships in Synthesis
The following diagram illustrates the logical progression and dependencies of the key stages in the proposed synthesis.
Caption: Logical flow of the proposed this compound synthesis.
Signaling Pathways Amenable to Study with this compound
This compound, as a member of the tanshinone family, is a valuable tool for investigating various cellular signaling pathways implicated in disease.
References
- 1. Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tanshinone IIA attenuates neuroinflammation via inhibiting RAGE/NF-κB signaling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tanshinone IIA: A Promising Natural Cardioprotective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tanshinone IIA: A Review of its Anticancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Renoprotective Effects of Tanshinone IIA: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Assay Development of Isotanshinone IIA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in-tupo evaluation of Isotanshinone IIA, a bioactive compound with significant therapeutic potential. This document outlines detailed protocols for key assays to assess its anti-cancer and signaling pathway modulatory effects, accompanied by data presentation tables and visual diagrams of the underlying molecular mechanisms.
Overview of this compound
This compound is a lipophilic diterpenoid quinone isolated from the rhizome of Salvia miltiorrhiza, a plant widely used in traditional Chinese medicine. It has garnered considerable attention for its diverse pharmacological activities, including potent anti-cancer, anti-inflammatory, and cardioprotective effects.[1][2][3] In the context of oncology, this compound has been shown to inhibit cell proliferation, induce apoptosis, and trigger cell cycle arrest in a variety of cancer cell lines.[4][5][6] Its mechanism of action is multifaceted, involving the modulation of several critical signaling pathways, most notably the PI3K/Akt, MAPK, and JAK/STAT pathways.[2][7]
Quantitative Data Summary
The following tables summarize the reported in-vitro efficacy of this compound across various cancer cell lines.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| SKOV3 | Ovarian Cancer | 19.6 | [8] |
| MCF-7 | Breast Cancer (ER+) | ~0.25 µg/mL | [4] |
| MDA-MB-231 | Breast Cancer (ER-) | ~0.25 µg/mL | [4] |
| HeLa | Cervical Cancer | 0.54 | [9] |
| HepG2 | Liver Cancer | 1.42 | [9] |
| A549 | Lung Cancer | 17.30 | [9] |
| ACHN | Kidney Cancer | 204.00 | [9] |
*Note: Original data in µg/mL. Conversion to µM requires the molecular weight of this compound (294.34 g/mol ). 0.25 µg/mL is approximately 0.85 µM.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final concentrations may range from 0.1 to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability as follows: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value can be determined by plotting the cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)
This protocol is for quantifying the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well. After 24 hours, treat the cells with various concentrations of this compound (e.g., 10, 20, 40 µM) for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation at 1,500 rpm for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative/PI-positive cells are necrotic.
-
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol is for determining the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described in the apoptosis assay protocol.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for Signaling Pathway Modulation
This protocol is for detecting changes in the expression and phosphorylation of key proteins in signaling pathways affected by this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-Akt, anti-Akt, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Denature the protein samples and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the appropriate primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL reagent and a chemiluminescence imaging system. β-actin is commonly used as a loading control to normalize the expression levels of the target proteins.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound and the general workflow for its in vitro evaluation.
Caption: Key signaling pathways modulated by this compound.
Caption: General workflow for in vitro evaluation of this compound.
References
- 1. Tanshinone IIA induces apoptosis of ovarian cancer cells in vitro and in vivo through attenuation of PI3K/AKT/JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Network Pharmacology, Molecular Docking, and in vitro Experiments Reveal the Role and Mechanism of Tanshinone IIA in Colorectal Cancer Treatment Through the PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. Tanshinone IIA and Astragaloside IV Inhibit miR-223/JAK2/STAT1 Signalling Pathway to Alleviate Lipopolysaccharide-Induced Damage in Nucleus Pulposus Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Isotanshinone IIA
These application notes provide comprehensive protocols and structured data for researchers and scientists in drug development studying the in vivo effects of Isotanshinone IIA (also referred to as Tanshinone IIA in much of the literature). This document covers key animal models for inflammation, cardiovascular disease, neurodegenerative disorders, and cancer.
Data Presentation: Summary of In Vivo Models
The following tables summarize quantitative data from various studies, offering a comparative overview of experimental designs and key findings for this compound.
Table 1: Anti-Inflammatory and Cardioprotective Models
| Disease Model | Animal Species/Strain | This compound Dosage & Route | Key Outcomes Measured | Significant Findings | References |
| LPS-Induced Acute Lung Injury | C57BL/6 Mice | 20 mg/kg, intraperitoneal (i.p.) | Serum IL-1β, IL-10; Succinate Dehydrogenase (SDH) activity | Attenuated inflammatory responses, characterized by elevated IL-1β and reduced IL-10 levels.[1] | [1] |
| Myocardial Ischemia/Reperfusion | Sprague-Dawley Rats | Not specified in abstract | Myocardial infarct size, cardiac enzyme activity, troponin levels | Significantly decreased myocardial infarct size and cardiac enzyme levels.[2][3][4] | [2][3][4] |
| Myocardial Infarction | Sprague-Dawley Rats | Not specified in abstract | Cardiac function, infarct size, survival rate, VEGF expression | Improved heart function, reduced infarct size, and increased survival rate.[5] | [5] |
| Atherosclerosis | ApoE-/- Mice | 10, 30, 90 mg/kg/day, oral | Plaque stability, lipid deposition, collagen content, TLR4/MyD88/NF-κB pathway proteins | Stabilized aortic plaque, reduced lipid deposition, and increased collagen content.[6][7] | [6][7] |
| Atherosclerosis | LDLR-/- Mice | 15 mg/kg/day, i.p. | Serum TC, TG, LDL-C; Relative lumen area | Decreased serum lipid levels and reduced the relative lumen area of atherosclerotic plaques.[8] | [8] |
Table 2: Neuroprotective and Anti-Cancer Models
| Disease Model | Animal Species/Strain | This compound Dosage & Route | Key Outcomes Measured | Significant Findings | References |
| Parkinson's Disease (MPTP model) | C57BL/6 Mice | Not specified in abstract | Survival of dopaminergic neurons, microglial activation, NADPH oxidase, iNOS expression | Prevented degeneration of nigrostriatal dopaminergic neurons and suppressed microglial activation.[9] | [9] |
| Parkinson's Disease | Rats | 100 mg/kg | Behavioral tests, oxidative stress markers, inflammatory cytokines (TNF-α, IL-1β, INF-γ), NF-ĸB expression | Prevented reduction in function in behavioral tests, reduced oxidative stress and inflammation.[10] | [10] |
| Alzheimer's Disease (Aβ₁₋₄₂ induced) | Mice | 1, 3, 10 mg/kg, i.p. | Spatial working memory, markers of gliosis and neuro-inflammation (GFAP, S100β, COX-2, iNOS, NF-kBp65) | Alleviated memory decline and reduced markers of neuro-inflammation.[11][12] | [11][12] |
| Alzheimer's Disease (APP/PS1 model) | APP/PS1 Transgenic Mice | 5, 20 mg/kg | Cognitive deficits, neuronal loss, Aβ accumulation, neuroinflammation | Ameliorated cognitive deficits, neuronal loss, and Aβ accumulation.[13] | [13] |
| Ischemic Stroke | Pigs | Not specified in abstract | Hemispheric swelling, lesion volume, white matter integrity, motor function | Reduced cerebral swelling and lesion volume, and improved motor function.[14] | [14] |
| Oral Squamous Cell Carcinoma (Xenograft) | Athymic Nude Mice | Low and high dosages (not specified) | Tumor growth, tumor weight, Ki-67, PUMA, cleaved-caspase 3 expression | Dose-dependently inhibited tumor growth and increased markers of apoptosis.[15] | [15] |
| Gastric Cancer (Xenograft) | BALB/c Nude Mice | 12.5, 25, 50 mg/kg, i.p. | Tumor volume, STAT3 phosphorylation | Significantly smaller tumor volumes and inhibited STAT3 phosphorylation at higher doses.[16] | [16] |
| Colon Cancer (Metastasis Model) | Mice | 20, 80 mg/kg, daily intragastric | Liver metastasis rate of SW480 colon cancer cells | Decreased the liver metastasis rate by 40% and 61%, respectively.[17] | [17] |
Experimental Protocols
Protocol 1: LPS-Induced Acute Lung Injury in Mice
This protocol describes the induction of acute lung injury (ALI) in mice using lipopolysaccharide (LPS) to study the anti-inflammatory effects of this compound.
Materials:
-
C57BL/6 mice (10-12 weeks old)[18]
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype O55:B5)[19]
-
This compound
-
Anesthetic (e.g., ketamine/xylazine, urethane/chloral hydrate)[19]
-
Sterile Phosphate-Buffered Saline (PBS)
-
Surgical instruments (scissors, forceps)
Procedure:
-
Animal Preparation: Acclimatize C57BL/6 mice for at least one week with free access to food and water.[18]
-
This compound Administration (Pre-treatment): Administer this compound (e.g., 20 mg/kg) via intraperitoneal injection one hour before LPS instillation.[1] A vehicle control group should receive an equal volume of the vehicle.
-
Anesthesia: Anesthetize the mice using a suitable anesthetic agent (e.g., intraperitoneal injection of urethane and chloral hydrate mixture).[19]
-
Tracheal Exposure: Place the anesthetized mouse in a supine position. Make a small midline incision in the neck to expose the trachea.[18]
-
LPS Instillation: Carefully insert a 22G catheter into the trachea. Instill LPS (e.g., 5 mg/kg) in a small volume of sterile PBS (e.g., 40-50 µL).[19][21] After instillation, hold the mouse in a vertical position and rotate for one minute to ensure distribution throughout the lungs.[19]
-
Post-Procedure Monitoring: Monitor the animals for recovery from anesthesia and signs of respiratory distress. Euthanasia and sample collection are typically performed 6 to 72 hours post-LPS instillation.[18][19]
-
Sample Collection and Analysis:
-
Bronchoalveolar Lavage (BAL): Euthanize the mouse, expose the trachea, and cannulate it. Instill and aspirate sterile PBS (e.g., 0.5 mL) three times.[18][20] Centrifuge the collected BAL fluid to separate cells from the supernatant. Analyze the supernatant for inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and the cell pellet for inflammatory cell counts.
-
Lung Tissue: Perfuse the lungs with PBS and harvest them. One lung can be used for histological analysis (H&E staining), and the other can be homogenized for protein or gene expression analysis.[21]
-
Lung Wet/Dry Ratio: To assess edema, weigh a lung lobe immediately after collection (wet weight), then dry it in an oven (e.g., 60°C for 48 hours) and weigh again (dry weight).[21]
-
Protocol 2: Myocardial Infarction in Rats
This protocol details the induction of myocardial infarction (MI) by ligating the left anterior descending (LAD) coronary artery in rats to evaluate the cardioprotective effects of this compound.
Materials:
-
Sprague-Dawley or Wistar rats (250-300g)
-
This compound
-
Anesthetic (e.g., sodium pentobarbital, isoflurane)[22]
-
Mechanical ventilator
-
Surgical instruments (scalpel, forceps, retractors)
-
Suture material (e.g., 5-0 or 6-0 silk)
-
ECG monitoring system
Procedure:
-
Animal Preparation and Anesthesia: Anesthetize the rat and place it on a heating pad to maintain body temperature at 37°C.[23] Intubate the rat and connect it to a mechanical ventilator.[23]
-
Thoracotomy: Perform a left thoracotomy at the fourth or fifth intercostal space to expose the heart.[24]
-
LAD Ligation: Gently retract the pericardium to visualize the LAD artery. Pass a suture needle under the LAD at a position distal to the first diagonal branch. Tightly tie the suture to occlude the artery. Successful ligation is confirmed by the immediate appearance of a pale, cyanotic area in the anterior wall of the left ventricle and ST-segment elevation on the ECG.[22][23]
-
This compound Treatment: this compound can be administered before ischemia (pre-treatment), at the onset of reperfusion, or post-MI, depending on the study design. Administration can be intravenous or intraperitoneal.
-
Reperfusion (Optional): For ischemia-reperfusion models, the ligature can be released after a defined period (e.g., 30-45 minutes) to allow for reperfusion (e.g., 2-4 hours).[23][25] For permanent MI models, the ligature remains in place.
-
Closure and Recovery: Close the chest wall in layers. Allow the animal to recover from anesthesia. Provide post-operative analgesia as required.
-
Outcome Assessment (e.g., 24 hours or longer post-MI):
-
Infarct Size Measurement: Euthanize the rat and excise the heart. The heart can be sliced and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable myocardium red, leaving the infarcted area pale.[24] The infarct size is expressed as a percentage of the area at risk or the total left ventricular area.
-
Cardiac Function: Echocardiography can be performed before and after MI to assess parameters like left ventricular ejection fraction (LVEF).[2]
-
Biochemical Markers: Collect blood samples to measure cardiac enzymes such as creatine kinase-MB (CK-MB) and cardiac troponins (cTnT/I).[3]
-
Protocol 3: Xenograft Tumor Model in Mice
This protocol outlines the establishment of a subcutaneous xenograft tumor model in immunodeficient mice to assess the anti-cancer properties of this compound.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude, SCID) (6-8 weeks old)[16][26]
-
Human cancer cell line (e.g., CAL27 for oral cancer, SNU-638 for gastric cancer)[15][16]
-
This compound
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Matrigel or Cultrex BME (optional, to improve tumor take)[27]
-
Sterile PBS
-
Syringes and needles (e.g., 27G)
-
Calipers
Procedure:
-
Cell Preparation: Culture the selected cancer cell line under standard conditions. Harvest the cells when they are in the exponential growth phase. Wash the cells with sterile PBS and resuspend them in a mixture of serum-free medium and optional Matrigel (1:1 ratio) at a concentration of 1x10⁶ to 1x10⁷ cells per 100-200 µL.[15][27]
-
Tumor Cell Implantation: Anesthetize the mouse. Subcutaneously inject the cell suspension into the right flank of the mouse.[15][16]
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions using calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.[15]
-
Treatment Initiation: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[16][26]
-
This compound Administration: Administer this compound via the desired route (e.g., intraperitoneal injection, 3 times a week) at various doses (e.g., 12.5, 25, 50 mg/kg).[16] The control group should receive the vehicle. Monitor the body weight of the mice throughout the experiment as an indicator of toxicity.[15][16]
-
Endpoint and Analysis:
-
Continue treatment for a specified period (e.g., 28 days).[16]
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and photograph them.[15]
-
A portion of the tumor can be fixed in formalin for immunohistochemical analysis (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis).[15]
-
Another portion can be snap-frozen for Western blot or PCR analysis of target proteins and genes (e.g., STAT3, PUMA).[15][16]
-
Harvest major organs (heart, liver, spleen, lung, kidney) for histological examination (H&E staining) to assess any potential toxicity of the treatment.[15]
-
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: TLR4/MyD88/NF-κB signaling pathway inhibited by this compound.
Caption: Inhibition of the STAT3 signaling pathway by this compound.
Experimental Workflow Diagrams
Caption: Experimental workflow for a xenograft tumor model study.
Caption: Experimental workflow for a rat myocardial infarction model.
References
- 1. Tanshinone IIA prevents LPS-induced inflammatory responses in mice via inactivation of succinate dehydrogenase in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Effect of tanshinone IIA for myocardial ischemia/reperfusion injury in animal model: preclinical evidence and possible mechanisms [frontiersin.org]
- 3. Effect of tanshinone IIA for myocardial ischemia/reperfusion injury in animal model: preclinical evidence and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of tanshinone IIA for myocardial ischemia/reperfusion injury in animal model: preclinical evidence and possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardioprotective effects of tanshinone IIA on myocardial ischemia injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tanshinone IIA Exerts Anti-Inflammatory and Immune-Regulating Effects on Vulnerable Atherosclerotic Plaque Partially via the TLR4/MyD88/NF-κB Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tanshinone IIA alleviates atherosclerosis in LDLR−/− mice by regulating efferocytosis of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tanshinone IIA prevents the loss of nigrostriatal dopaminergic neurons by inhibiting NADPH oxidase and iNOS in the MPTP model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective effects of tanshinone IIA in experimental model of Parkinson disease in rats - Arabian Journal of Chemistry [arabjchem.org]
- 11. Down regulation of pro-inflammatory pathways by tanshinone IIA and cryptotanshinone in a non-genetic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Tanshinone IIA attenuates neuroinflammation via inhibiting RAGE/NF-κB signaling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intracisternal administration of tanshinone IIA-loaded nanoparticles leads to reduced tissue injury and functional deficits in a porcine model of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tanshinone IIA inhibits cell viability and promotes PUMA-mediated apoptosis of oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tanshinone IIA inhibits cell proliferation and tumor growth by downregulating STAT3 in human gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 19. pubcompare.ai [pubcompare.ai]
- 20. Video: Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 21. spandidos-publications.com [spandidos-publications.com]
- 22. Novel protocol to establish the myocardial infarction model in rats using a combination of medetomidine-midazolam-butorphanol (MMB) and atipamezole - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubcompare.ai [pubcompare.ai]
- 24. criver.com [criver.com]
- 25. mdpi.com [mdpi.com]
- 26. Establishment of Patient-derived Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
Application Notes and Protocols for Isotanshinone IIA in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotanshinone IIA, a lipophilic diterpene quinone isolated from the rhizome of Salvia miltiorrhiza Bunge (Danshen), has garnered significant attention for its potent pharmacological activities, particularly its anti-cancer effects.[1][2] These application notes provide a comprehensive overview of the use of this compound in cell culture experiments, detailing its mechanisms of action, summarizing its effects on various cell lines, and offering detailed protocols for key experimental assays.
Mechanism of Action
This compound exerts its anti-tumor activities through a multi-faceted approach, primarily by inducing apoptosis (programmed cell death), inhibiting cell proliferation, and preventing metastasis.[1][3] These effects are mediated through the modulation of several critical intracellular signaling pathways.
Key Signaling Pathways Modulated by this compound:
-
PI3K/Akt/mTOR Pathway: this compound is a potent inhibitor of the PI3K/Akt/mTOR signaling cascade, a crucial pathway for cell growth, proliferation, and survival.[1][4][5] By inhibiting this pathway, this compound can suppress tumor cell growth and induce apoptosis.[5]
-
STAT3 Signaling Pathway: Signal transducer and activator of transcription 3 (STAT3) is often constitutively activated in cancer cells, promoting proliferation and survival.[6] this compound has been shown to inhibit the phosphorylation of STAT3, thereby downregulating its activity and suppressing tumor growth.[6][7]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. This compound can modulate the MAPK pathway, contributing to its anti-cancer effects.[8]
-
Induction of Reactive Oxygen Species (ROS): In some cancer cell lines, this compound has been shown to induce the production of reactive oxygen species (ROS), which can lead to oxidative stress and trigger apoptosis.[9]
Data Presentation: Efficacy of this compound in Various Cancer Cell Lines
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in different cancer cell lines, providing a quantitative measure of its cytotoxic and anti-proliferative effects. It is important to note that IC50 values can vary depending on the cell line, experimental conditions, and the duration of treatment.[10]
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| Bladder Cancer | ||||
| 5637 | Bladder Carcinoma | 2.6 µg/mL (~7.0 µM) | Not Specified | [7] |
| BFTC | Bladder Carcinoma | 2 µg/mL (~5.4 µM) | Not Specified | [7] |
| T24 | Bladder Carcinoma | 2.7 µg/mL (~7.3 µM) | Not Specified | [7] |
| Renal Cancer | ||||
| 786-O | Renal Cell Carcinoma | 2 µg/mL (~5.4 µM) | 24 | |
| Oral Cancer | ||||
| KB | Oral Carcinoma | 10 µg/mL (~27 µM) | 24 | [11] |
| Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition | ||||
| PTP1B (non-competitive) | Enzyme Inhibition | 11.4 µM | Not Applicable | [8] |
Note: The conversion from µg/mL to µM for this compound (Molecular Weight: 294.34 g/mol ) is approximated.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound's effects in cell culture.
Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay
This protocol is used to determine the effect of this compound on cell viability and to calculate its IC50 value.
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][12]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[9]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest the cells.
-
Washing: Wash the cells once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer.
Protocol 4: Western Blot Analysis of Signaling Pathway Proteins
This protocol is used to detect changes in the expression and phosphorylation levels of key proteins in signaling pathways like PI3K/Akt/mTOR.[1][13]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with this compound, wash with ice-cold PBS, and lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL substrate. Visualize the protein bands using an imaging system.
Mandatory Visualization
Caption: Key signaling pathways modulated by this compound in cancer cells.
Caption: Experimental workflow for apoptosis detection.
References
- 1. benchchem.com [benchchem.com]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. glpbio.com [glpbio.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
Application Note: Isotanshinone IIA for Inducing Apoptosis in Tumor Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isotanshinone IIA is a bioactive diterpene quinone compound extracted from the root of Salvia miltiorrhiza (Danshen), a herb widely used in traditional Chinese medicine. It is an isomer of the more extensively studied Tanshinone IIA (Tan-IIA). These compounds have garnered significant attention for their potent anticancer activities, including the ability to inhibit tumor cell proliferation, migration, and angiogenesis, as well as induce programmed cell death (apoptosis).[1] This document provides a detailed overview of the mechanisms of action, quantitative data, and experimental protocols for utilizing this compound and its related compound, Tanshinone IIA, to induce apoptosis in cancer cells. The primary focus of the available literature is on Tanshinone IIA; its findings are presented here as a strong surrogate for understanding the potential applications of this compound.
Mechanism of Action
Tanshinone IIA induces apoptosis through a multi-faceted approach, primarily by targeting intrinsic mitochondrial pathways and modulating key survival signaling cascades. The core mechanisms include the induction of oxidative stress, regulation of the Bcl-2 family of proteins, and inhibition of pro-survival pathways like PI3K/Akt/mTOR.
Key Apoptotic Mechanisms:
-
Induction of Reactive Oxygen Species (ROS): Tan-IIA treatment leads to an increase in intracellular ROS.[2][3] This oxidative stress disrupts cellular homeostasis and triggers downstream apoptotic events.[4][5]
-
Mitochondrial Dysfunction: The compound causes a decrease in the mitochondrial membrane potential (MMP), a critical event in the intrinsic apoptotic pathway.[2][6][7] This leads to the release of cytochrome c from the mitochondria into the cytosol.[8][9]
-
Modulation of Bcl-2 Family Proteins: Tan-IIA effectively alters the balance of pro- and anti-apoptotic proteins. It upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Mcl-1.[2][8][10][11] This shift in the Bax/Bcl-2 ratio facilitates mitochondrial permeabilization.[9][12]
-
Caspase Activation: The release of cytochrome c triggers the activation of initiator caspase-9, which in turn activates the executioner caspase-3.[10][13][14] Activated caspase-3 proceeds to cleave key cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the execution of apoptosis.[8][14]
-
Inhibition of Pro-Survival Signaling: Tan-IIA is a potent inhibitor of the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell survival and proliferation.[8][13][15][16][17] By inhibiting this pathway, Tan-IIA promotes apoptosis. It also demonstrates inhibitory effects on other survival pathways, including JAK/STAT and MAPK signaling.[18][19][20]
Signaling Pathway of Tanshinone IIA-Induced Apoptosis
Caption: this compound signaling pathway for apoptosis induction.
Quantitative Data Summary
The efficacy of Tanshinone IIA varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.
Table 1: IC50 Values of Tanshinone IIA in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| A549 | Non-small cell lung | ~18.3 - 22.9 | 24-72 | [21] |
| H1688 | Small cell lung cancer | ~2 - 4 | 24-72 | [15] |
| H446 | Small cell lung cancer | ~2 - 4 | 24-72 | [15] |
| LNCaP | Prostate Cancer | ~50 - 100 | 24-48 | [8][22] |
| PC-3 | Prostate Cancer | >100 | 24 | [8][22] |
| MCF-7 | Breast Cancer | ~7.2 - 17.5 | 48 | [21] |
| K562 | Chronic Myeloid Leukemia | ~17.2 | 48 | [18] |
| A2780 | Ovarian Cancer | ~0.89 - 2.49 | 48 | [21] |
| HCT-116 | Colon Cancer | ~19.1 - 49.5 | 48 | [21] |
| KB | Oral Cancer | ~15 | 72 | [7] |
Note: IC50 values can vary significantly based on the specific assay conditions, cell density, and passage number.[23]
Table 2: Modulation of Key Apoptotic and Survival Proteins by Tanshinone IIA
| Protein | Function | Effect of Tan-IIA | Target Pathway | Reference(s) |
| Bcl-2 | Anti-apoptotic | Downregulation | Intrinsic Apoptosis | [2][12][24] |
| Bcl-xL | Anti-apoptotic | Downregulation | Intrinsic Apoptosis | [10][18] |
| Mcl-1 | Anti-apoptotic | Downregulation | Intrinsic Apoptosis | [8][13] |
| Bax | Pro-apoptotic | Upregulation | Intrinsic Apoptosis | [2][12][24] |
| p53 | Tumor Suppressor | Upregulation | Cell Cycle/Apoptosis | [2][12] |
| Caspase-9 | Initiator Caspase | Cleavage/Activation | Intrinsic Apoptosis | [8][10][13] |
| Caspase-3 | Executioner Caspase | Cleavage/Activation | Apoptosis Execution | [8][13][17] |
| PARP | DNA Repair | Cleavage | Apoptosis Execution | [8][14] |
| p-Akt | Pro-survival | Downregulation | PI3K/Akt Signaling | [8][13][15][17] |
| p-mTOR | Pro-survival | Downregulation | PI3K/Akt Signaling | [8][17] |
| p-STAT5 | Pro-survival | Downregulation | JAK/STAT Signaling | [10][18] |
| p-p38 MAPK | Stress Response | Upregulation | MAPK Signaling | [20] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are standard protocols for assessing the apoptotic effects of this compound.
General Experimental Workflow
Caption: A generalized workflow for studying this compound effects.
Protocol 1: Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability to determine the IC50 value.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[25][26][27]
Caption: Workflow for Annexin V/PI apoptosis detection.
-
Cell Preparation: Treat cells with this compound as described in the general workflow. Harvest both adherent and floating cells.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes and wash once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1x10⁵ cells) to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Western Blot Analysis for Apoptotic Proteins
This protocol is used to detect changes in the expression levels of specific proteins involved in apoptosis.[28][29]
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Scrape the cell lysate, centrifuge at 14,000 x g for 15 minutes at 4°C, and collect the supernatant. Determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, p-Akt, Akt, β-actin) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control like β-actin.
References
- 1. researchgate.net [researchgate.net]
- 2. Tanshinone IIA induces apoptosis in human lung cancer A549 cells through the induction of reactive oxygen species and decreasing the mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Contribution of reactive oxygen species to the anticancer activity of aminoalkanol derivatives of xanthone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Reactive Oxygen Species in Cancer via Chinese Herbal Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactive oxygen species in cancer: Mechanistic insights and therapeutic innovations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tanshinone IIA activates calcium-dependent apoptosis signaling pathway in human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tanshinone IIA induces apoptosis in human oral cancer KB cells through a mitochondria-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tanshinone IIA induces mitochondria dependent apoptosis in prostate cancer cells in association with an inhibition of phosphoinositide 3-kinase/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TanshinoneIIA and Cryptotanshinone Protect against Hypoxia-Induced Mitochondrial Apoptosis in H9c2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptosis Induced by Tanshinone IIA and Cryptotanshinone Is Mediated by Distinct JAK/STAT3/5 and SHP1/2 Signaling in Chronic Myeloid Leukemia K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Tanshinone IIA: A Review of its Anticancer Effects [frontiersin.org]
- 13. Tanshinone IIA induces apoptosis of ovarian cancer cells in vitro and in vivo through attenuation of PI3K/AKT/JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tanshinone IIA Induces Apoptosis in Human Oral Cancer KB Cells through a Mitochondria-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tanshinone IIA inhibits proliferation and migration by downregulation of the PI3K/Akt pathway in small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tanshinone IIA affects the malignant growth of Cholangiocarcinoma cells by inhibiting the PI3K-Akt-mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The mechanisms of tanshinone in the treatment of tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The antitumor natural product tanshinone IIA inhibits protein kinase C and acts synergistically with 17-AAG - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Tanshinone IIA acts via p38 MAPK to induce apoptosis and the down-regulation of ERCC1 and lung-resistance protein in cisplatin-resistant ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. rsc.org [rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Tanshinone IIA: A Review of its Anticancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 26. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 27. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Cytotoxicity, apoptosis inducing activity and Western blot analysis of tanshinone derivatives from Stachys parviflora on prostate and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application of Tanshinone IIA in Neurodegenerative Disease Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanshinone IIA (Tan IIA), a lipophilic diterpene quinone isolated from the rhizome of Salvia miltiorrhiza Bunge (Danshen), has emerged as a promising therapeutic candidate in the field of neurodegenerative disease research.[1][2] Its neuroprotective properties are attributed to a multifaceted mechanism of action, including anti-inflammatory, antioxidant, and anti-apoptotic effects.[3][4] As a small, lipophilic molecule, Tan IIA can effectively cross the blood-brain barrier, making it a viable agent for targeting central nervous system pathologies. This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of Tanshinone IIA in neurodegenerative diseases such as Alzheimer's Disease (AD) and Parkinson's Disease (PD).
Key Mechanisms of Action
Tanshinone IIA exerts its neuroprotective effects through the modulation of several key signaling pathways and cellular processes:
-
Anti-Neuroinflammation: Tan IIA has been shown to suppress the activation of microglia and astrocytes, key mediators of neuroinflammation.[1][5] It significantly reduces the production and expression of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[1][5] This anti-inflammatory activity is partly mediated through the inhibition of the Receptor for Advanced Glycation End Products (RAGE)/Nuclear Factor-kappa B (NF-κB) signaling pathway.[5]
-
Antioxidant Effects: The compound mitigates oxidative stress by enhancing the activity of antioxidant enzymes such as Superoxide Dismutase (SOD) and Catalase (CAT), while reducing the levels of reactive oxygen species (ROS) and malondialdehyde (MDA).[4][6] Tan IIA can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway, a critical regulator of cellular antioxidant responses.[5][6]
-
Anti-Apoptotic Activity: Tan IIA protects neurons from apoptosis by modulating the expression of apoptosis-related proteins. It has been observed to increase the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax and inhibit the activation of caspase-3.[4]
-
Inhibition of Protein Aggregation: In the context of AD, Tan IIA has been shown to inhibit the aggregation of amyloid-beta (Aβ) peptides and disaggregate pre-formed Aβ fibrils.[2][7][8] For PD, it has demonstrated the ability to inhibit the aggregation of α-synuclein.[9][10]
-
Synaptic and Neuronal Protection: Studies have shown that Tan IIA can prevent the loss of synaptic proteins like postsynaptic density-95 (PSD-95) and synaptophysin, which are crucial for synaptic plasticity and cognitive function.[5][11]
Data Presentation
Table 1: In Vitro Efficacy of Tanshinone IIA
| Cell Line | Disease Model | Tan IIA Concentration | Observed Effects | Reference |
| SH-SY5Y Human Neuroblastoma | Glutamate-induced excitotoxicity | 2.5 - 10 µM | Attenuated oxidative stress, prevented mitochondrial dysfunction, suppressed MAPK activation. | [2] |
| BV2 Microglia | Lipopolysaccharide (LPS)-induced inflammation | 1 - 10 µM | Inhibited microglial activation, reduced production of TNF-α, IL-1β, and IL-6 via NF-κB pathway. | [1][10] |
| U87 Astrocytoma | Amyloid-β (Aβ₁₋₄₂) induced inflammation | 1 - 10 µM | Suppressed the release of pro-inflammatory cytokines by inhibiting the RAGE/NF-κB pathway. | [1] |
| Rat Cortical Neurons | Aβ₂₅₋₃₅ induced neurotoxicity | Pre-treatment | Suppressed ROS elevation, decreased mitochondrial membrane potential, reduced caspase-3 activity. |
Table 2: In Vivo Efficacy of Tanshinone IIA in Animal Models
| Animal Model | Disease | Tan IIA Dosage & Administration | Key Findings | Reference |
| APP/PS1 Transgenic Mice | Alzheimer's Disease | 5 and 20 mg/kg/day, i.p. for 30 days | Prevented spatial learning and memory deficits, attenuated Aβ accumulation, reduced neuroinflammation. | [1] |
| MPTP-induced Mice | Parkinson's Disease | 12.5, 25, and 50 mg/kg | Reduced deficits in muscular coordination, inhibited loss of tyrosine hydroxylase (TH)-positive neurons. | [9] |
| 6-OHDA-induced Rats | Parkinson's Disease | 25, 50, and 100 mg/kg, oral gavage for 10 days | Improved performance in behavioral tests, decreased oxidative stress, downregulated inflammatory cytokines. | [12] |
| MCAO Rats | Cerebral Ischemia | 3 and 9 mg/kg, i.v. | Reduced cerebral infarct volume, inhibited inflammatory cytokines and oxidative damage. | [13] |
Experimental Protocols
In Vitro Neuroprotection Assay using SH-SY5Y Cells
This protocol outlines the procedure to assess the neuroprotective effects of Tanshinone IIA against glutamate-induced excitotoxicity in the human neuroblastoma SH-SY5Y cell line.
a. Cell Culture and Treatment:
-
Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.[2]
-
Seed cells in 96-well plates at a density of 1 x 10⁵ cells/mL.[2]
-
After 24 hours, pre-treat the cells with varying concentrations of Tanshinone IIA (e.g., 2.5, 5, 10 µM) for another 24 hours.[2]
-
Induce neurotoxicity by exposing the cells to 10 mM glutamate for 24 hours.[14]
b. Cell Viability Assay (MTT Assay):
-
After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
c. Lactate Dehydrogenase (LDH) Release Assay:
-
Collect the cell-free culture supernatants.
-
Measure LDH activity using a commercially available LDH assay kit according to the manufacturer's instructions.[2]
In Vitro Anti-Neuroinflammatory Assay using BV2 Microglia
This protocol describes how to evaluate the anti-inflammatory effects of Tanshinone IIA on LPS-activated BV2 microglial cells.
a. Cell Culture and Treatment:
-
Culture BV2 microglia in DMEM with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in 24-well plates.
-
Pre-treat cells with Tanshinone IIA (e.g., 1, 5, 10 µM) for 30 minutes.[1][10]
-
Stimulate the cells with 1 µg/mL of Lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.[10]
b. Measurement of Pro-inflammatory Cytokines (ELISA):
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α, IL-1β, and IL-6 using specific ELISA kits according to the manufacturer's protocols.[4]
c. Quantitative Real-Time PCR (qRT-PCR) for Cytokine mRNA:
-
Isolate total RNA from the BV2 cells using a suitable RNA extraction kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green master mix and primers specific for TNF-α, IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH).[13]
In Vivo Study using APP/PS1 Mouse Model of Alzheimer's Disease
This protocol details an in vivo experiment to assess the therapeutic effects of Tanshinone IIA in a transgenic mouse model of AD.
a. Animals and Treatment:
-
Use 6-month-old male APP/PS1 transgenic mice and age-matched wild-type (WT) littermates.[1]
-
Divide the APP/PS1 mice into a vehicle group and Tan IIA treatment groups (e.g., 5 mg/kg and 20 mg/kg).[1]
-
Dissolve Tan IIA in 0.1% DMSO and dilute in 0.9% NaCl solution.[1]
-
Administer Tan IIA or vehicle via intraperitoneal (i.p.) injection once daily for 30 consecutive days.[1]
b. Behavioral Assessment (Morris Water Maze):
-
Perform the Morris water maze test during the last week of treatment to assess spatial learning and memory.[1][15][16]
-
The test consists of a place navigation trial (5 days) and a spatial probe trial (1 day).
-
Record the escape latency, swimming path, and time spent in the target quadrant.
c. Immunohistochemistry and Western Blotting:
-
After the behavioral tests, sacrifice the mice and collect brain tissues.
-
For immunohistochemistry, fix brain hemispheres in 4% paraformaldehyde, embed in paraffin, and section. Stain for Aβ plaques (using anti-Aβ antibody), microglia (Iba-1), and astrocytes (GFAP).[1]
-
For Western blotting, homogenize brain tissue to extract proteins. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against synaptic proteins (PSD-95, Synaptophysin) and signaling pathway components (e.g., p-NF-κB, Nrf2).[3][17] Use specific secondary antibodies and a chemiluminescence detection system.
Thioflavin T (ThT) Assay for Aβ Aggregation
This protocol is for assessing the inhibitory effect of Tanshinone IIA on amyloid-beta fibril formation.
a. Preparation:
-
Prepare a stock solution of Aβ₁₋₄₂ peptide by dissolving it in hexafluoroisopropanol (HFIP), evaporating the solvent, and resuspending in DMSO.
-
Prepare a Thioflavin T stock solution (e.g., 1 mM in dH₂O).[18]
b. Aggregation Assay:
-
In a 96-well black plate, mix Aβ₁₋₄₂ (final concentration, e.g., 10 µM) with different concentrations of Tanshinone IIA in PBS (pH 7.4).
-
Add ThT to a final concentration of 25 µM.[18]
-
Incubate the plate at 37°C with shaking.
-
Measure the fluorescence intensity at regular intervals using a fluorescence microplate reader with excitation at ~450 nm and emission at ~485 nm.[18] An increase in fluorescence indicates Aβ fibrillization.
Visualizations
Signaling Pathways
Figure 1: Key signaling pathways modulated by Tanshinone IIA.
Experimental Workflow
Figure 2: General experimental workflow for investigating Tanshinone IIA.
Conclusion
Tanshinone IIA holds considerable promise as a multi-target therapeutic agent for neurodegenerative diseases. Its ability to mitigate neuroinflammation, oxidative stress, and protein aggregation provides a strong rationale for its further investigation. The protocols and data presented here offer a framework for researchers to explore the neuroprotective effects of Tanshinone IIA in a preclinical setting, with the ultimate goal of translating these findings into effective clinical therapies.
References
- 1. Tanshinone IIA attenuates neuroinflammation via inhibiting RAGE/NF-κB signaling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tanshinone IIA Inhibits Glutamate-Induced Oxidative Toxicity through Prevention of Mitochondrial Dysfunction and Suppression of MAPK Activation in SH-SY5Y Human Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Tanshinone IIA Protects Against Cerebral Ischemia Reperfusion Injury by Regulating Microglial Activation and Polarization via NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. Tanshinone IIA Regulates NRF2/NLRP3 Signal Pathway to Restrain Oxidative Stress and Inflammation in Uric Acid-Induced HK-2 Fibrotic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Tanshinone IIA inhibits cardiomyocyte pyroptosis through TLR4/NF-κB p65 pathway after acute myocardial infarction [frontiersin.org]
- 8. bme.psu.edu [bme.psu.edu]
- 9. Tanshinone IIA prevents the loss of nigrostriatal dopaminergic neurons by inhibiting NADPH oxidase and iNOS in the MPTP model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tanshinone IIA Rescued the Impairments of Primary Hippocampal Neurons Induced by BV2 Microglial Over-Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Study on the Antitumor Mechanism of Tanshinone IIA In Vivo and In Vitro through the Regulation of PERK-ATF4-HSPA5 Pathway-Mediated Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotective effects of tanshinone IIA in experimental model of Parkinson disease in rats - Arabian Journal of Chemistry [arabjchem.org]
- 13. Frontiers | Tanshinone IIA Protects Against Cerebral Ischemia Reperfusion Injury by Regulating Microglial Activation and Polarization via NF-κB Pathway [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Impaired performance of female APP/PS1 mice in the Morris water maze is coupled with increased Aβ accumulation and microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubcompare.ai [pubcompare.ai]
- 18. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
Isotanshinone IIA: A Potent Anti-Inflammatory Agent - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotanshinone IIA, a bioactive diterpene quinone isolated from the roots of Salvia miltiorrhiza (Danshen), has garnered significant attention for its potent anti-inflammatory properties. This document provides detailed application notes and experimental protocols for researchers investigating the anti-inflammatory effects of this compound. The information compiled herein is based on numerous studies and is intended to facilitate further research and drug development efforts.
This compound exerts its anti-inflammatory effects through the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, and by inhibiting the activation of the NLRP3 inflammasome.[1][2][3] These actions lead to a significant reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][4][5]
Data Presentation
The following table summarizes the quantitative data on the anti-inflammatory activity of this compound from various studies.
| Target | Assay System | Concentration/Dose | Observed Effect | Citation |
| Succinate Dehydrogenase (SDH) | LPS-activated bone marrow-derived macrophages | IC50: 4.47 µM | Inhibition of SDH activity | |
| TNF-α, IL-6, IL-1β | IL-1β-induced CHON-001 chondrocytes | 10 µM | Significant reversal of IL-1β-induced increase | [4] |
| TNF-α, IL-6, IL-1β | APP/PS1 mice | 5 and 20 mg/kg | Significant reduction in mRNA and protein levels | [6] |
| VCAM-1 | TNF-α-induced human umbilical vein endothelial cells (HUVEC) | Concentration-dependent | Inhibition of VCAM-1 expression | [7] |
| NF-κB Activation | LPS-stimulated RAW 264.7 cells | Dose-dependent | Inhibition of NF-κB-DNA complex formation and IκBα phosphorylation | [2] |
| p38, ERK1/2, JNK Phosphorylation | LPS-stimulated RAW 264.7 cells | Dose-dependent | Suppression of phosphorylation | [2] |
| IL-6/STAT3/NF-κB Signaling | Breast cancer stem cells | Not specified | Attenuation of the signaling pathway | [8] |
| TNF-α and IL-6 | Serum of patients with Rheumatoid Arthritis | Not specified | Significant decrease in serum levels | [9] |
| iNOS, TNF-α, IL-1β, IL-6 | Activated RAW 264.7 cells | Dose-dependent | Marked inhibition of production and expression | [1] |
Note: Specific IC50 values for the inhibition of COX-2, iNOS, and pro-inflammatory cytokines by this compound are not consistently reported in the reviewed literature. The available data indicates a dose-dependent inhibitory effect.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its investigation.
Caption: Signaling pathways modulated by this compound.
Caption: General experimental workflow.
Experimental Protocols
In Vitro Anti-inflammatory Activity in Macrophages
Objective: To evaluate the effect of this compound on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Griess Reagent for Nitrite determination
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Viability Assay (MTT):
-
Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
LPS Stimulation and Treatment:
-
Seed cells in appropriate plates (e.g., 24-well for ELISA, 6-well for Western Blot/qPCR).
-
Pre-treat cells with non-toxic concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for the desired time (e.g., 24 hours for cytokine measurement).
-
-
Measurement of Nitric Oxide (NO) Production:
-
Collect the cell culture supernatant.
-
Mix 100 µL of supernatant with 100 µL of Griess Reagent.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm. A sodium nitrite standard curve should be used for quantification.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.
-
Western Blot Analysis for NF-κB and MAPK Pathways
Objective: To determine the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.
Materials:
-
Cell lysates from treated and untreated cells (from Protocol 1)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-p-ERK1/2, anti-ERK1/2, anti-p-JNK, anti-JNK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction and Quantification:
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the expression of target proteins to a loading control (e.g., β-actin).
-
Quantitative Real-Time PCR (qPCR) for Pro-inflammatory Gene Expression
Objective: To measure the effect of this compound on the mRNA expression of pro-inflammatory genes.
Materials:
-
Cell lysates from treated and untreated cells (from Protocol 1)
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for target genes (e.g., iNOS, COX-2, TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH or β-actin)
-
qPCR instrument
Protocol:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the cells using a commercial kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers, and cDNA.
-
Perform the qPCR reaction using a thermal cycler with the following typical conditions: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the results using the 2^-ΔΔCt method to determine the relative gene expression, normalized to the housekeeping gene.
-
In Vivo Anti-inflammatory Activity in a Mouse Model
Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound in an animal model of inflammation.
Materials:
-
Mice (e.g., C57BL/6 or BALB/c)
-
This compound (for oral gavage or intraperitoneal injection)
-
Inflammatory agent (e.g., LPS or carrageenan)
-
Anesthesia
-
Blood collection supplies
-
Tissue collection and processing reagents
Protocol:
-
Animal Acclimatization and Grouping:
-
Acclimatize the animals for at least one week.
-
Divide the animals into groups (e.g., vehicle control, inflammatory agent only, this compound + inflammatory agent).
-
-
Treatment and Induction of Inflammation:
-
Administer this compound at various doses (e.g., 10, 30, 90 mg/kg) via the desired route (e.g., oral gavage) for a specified period.
-
Induce inflammation by injecting the inflammatory agent (e.g., LPS intraperitoneally or carrageenan into the paw).
-
-
Sample Collection and Analysis:
-
At a predetermined time point after inflammation induction, collect blood samples for cytokine analysis (ELISA).
-
Euthanize the animals and collect relevant tissues (e.g., paw tissue, lung, liver) for histopathological analysis or molecular studies (Western blot, qPCR).
-
-
Data Analysis:
-
Analyze the data for significant differences between the treatment groups and the control groups.
-
Disclaimer: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the relevant institutional animal care and use committee.
Conclusion
This compound demonstrates significant potential as an anti-inflammatory agent by targeting multiple key signaling pathways involved in the inflammatory response. The protocols outlined in this document provide a framework for researchers to further investigate its mechanisms of action and evaluate its therapeutic potential. The provided data and visualizations serve as a valuable resource for designing and interpreting experiments aimed at elucidating the anti-inflammatory properties of this promising natural compound.
References
- 1. Tanshinone IIA from Salvia miltiorrhiza inhibits inducible nitric oxide synthase expression and production of TNF-alpha, IL-1beta and IL-6 in activated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tanshinone IIA inhibits LPS-induced NF-kappaB activation in RAW 264.7 cells: possible involvement of the NIK-IKK, ERK1/2, p38 and JNK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tanshinone IIA inhibits lipopolysaccharide‑induced inflammatory responses through the TLR4/TAK1/NF‑κB signaling pathway in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tanshinone IIA alleviates IL-1β-induced chondrocyte apoptosis and inflammation by regulating FBXO11 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory Effect of Tanshinone IIA on Rat Hepatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tanshinone IIA attenuates neuroinflammation via inhibiting RAGE/NF-κB signaling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tanshinone IIA inhibits TNF-α-mediated induction of VCAM-1 but not ICAM-1 through the regulation of GATA-6 and IRF-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tanshinone IIA inhibits breast cancer stem cells growth in vitro and in vivo through attenuation of IL-6/STAT3/NF-kB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitory effect of tanshinone IIA on inflammatory response in rheumatoid arthritis through regulating β-arrestin 2 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Isotanshinone IIA Solubility and Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with Isotanshinone IIA, focusing on improving its solubility and stability.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous solutions?
This compound is a lipophilic compound with inherently poor water solubility.[1][2] This characteristic often leads to difficulties in preparing aqueous stock solutions and can result in low bioavailability in oral formulations.[1][3] Its limited aqueous solubility is a primary hurdle in both in vitro and in vivo experimental setups.
Q2: What are the main factors affecting the stability of this compound?
This compound is known to be unstable under certain conditions. Key factors that can lead to its degradation include:
-
High Temperature: It is prone to degradation at elevated temperatures.[4][5]
-
Light Exposure: Photodegradation can occur, making it crucial to protect solutions and solid compounds from light.[4][5]
-
pH: The pH of the solution can influence its stability.
-
Amorphous State Instability: While amorphous forms of this compound, often created to enhance solubility, can be thermodynamically unstable and may recrystallize over time, which reduces dissolution rates.[6][7]
Q3: What are the common strategies to improve the solubility of this compound?
Several formulation strategies can significantly enhance the aqueous solubility and dissolution rate of this compound. These include:
-
Solid Dispersions: Dispersing this compound in a carrier matrix can increase its dissolution rate.[8][9]
-
Nanoparticle Formulations: Encapsulating this compound in nanoparticles can improve its solubility and bioavailability.[2][10]
-
Cyclodextrin Inclusion Complexes: Forming complexes with cyclodextrins can enhance its aqueous solubility.[11][12]
-
Nanoemulsions: Formulating this compound into a nanoemulsion can improve its stability and delivery.[13]
Troubleshooting Guides
Issue 1: Poor Dissolution of this compound in Experiments
Problem: You are observing very low dissolution of your this compound powder in your aqueous experimental medium, leading to inconsistent results.
Solution: Consider preparing a solid dispersion of this compound. This technique involves dispersing the drug in an inert carrier matrix at the solid-state, which can enhance the dissolution rate by reducing particle size and improving wettability.
Experimental Protocol: Preparation of this compound Solid Dispersion (Spray-Drying Method)
-
Dissolve this compound: Dissolve a specific amount of this compound in ethanol.[14]
-
Add Carrier: Suspend a suitable carrier, such as nano-hydroxyapatite (n-HAp) or a combination of Poloxamer 188 and nano-CaCO3, in the ethanolic solution.[7][14]
-
Ultrasonication: Sonicate the suspension for approximately 15 minutes to ensure uniform mixing.[14]
-
Spray Drying: Feed the suspension into a spray dryer. Typical parameters include an inlet temperature of 100°C and an outlet temperature of 50°C, with a feed rate of 8 ml/min.[14]
-
Drying: Collect the resulting powder and dry it in a desiccator under reduced pressure for 24 hours.[14]
Quantitative Data Summary: Improved Dissolution with Solid Dispersions
| Formulation | Drug-to-Carrier Ratio (w/w) | Dissolution after 60 min (%) | Reference |
| Pure this compound | - | < 30 (after 120 min) | [6] |
| Solid Dispersion with Poloxamer 188 | 1:9 | 95.2 | [6] |
| Solid Dispersion with nano-CaCO3 | 1:9 | 65.0 | [6] |
| Solid Dispersion with Silica Nanoparticles | 1:5 | ~92 | [1] |
Issue 2: Degradation of this compound During Storage and Experiments
Problem: You suspect that your this compound is degrading, leading to a loss of activity in your assays.
Solution: Implement proper storage conditions and consider formulation strategies that enhance stability. For amorphous solid dispersions, which are prone to recrystallization, using a combination of carriers or specific carriers like nano-CaCO3 or nano-hydroxyapatite can improve physical stability.[6][14]
Experimental Protocol: Accelerated Stability Testing
-
Sample Preparation: Prepare the this compound formulation (e.g., solid dispersion).
-
Storage Conditions: Store the samples under accelerated conditions, for instance, at 40°C and 75% relative humidity (RH).[6][14]
-
Time Points: Withdraw samples at predetermined time points (e.g., 0, 3, and 6 months).[6][7]
-
Analysis: Analyze the samples for drug content and in vitro dissolution at each time point to assess any changes.[14] High-performance liquid chromatography (HPLC) is a commonly used analytical technique for this purpose.[15][16]
Quantitative Data Summary: Stability of this compound Solid Dispersions
| Formulation | Storage Conditions | Duration | Outcome | Reference |
| Solid Dispersion with nano-CaCO3 and Poloxamer 188 | 40°C / 75% RH | 6 months | Stable drug content and dissolution behavior. | [6] |
| Solid Dispersion with nano-hydroxyapatite | 40°C / 75% RH | 6 months | Virtually no time-dependent decrease in drug dissolution or drug content. | [14] |
Issue 3: Low Bioavailability in In Vivo Studies
Problem: Your in vivo experiments are showing low and variable absorption of this compound after oral administration.
Solution: Enhance the oral bioavailability by using cyclodextrin inclusion complexes. Cyclodextrins have a hydrophilic exterior and a hydrophobic inner cavity, allowing them to encapsulate poorly soluble drugs like this compound, thereby increasing their aqueous solubility and intestinal absorption.[17][18]
Experimental Protocol: Preparation of this compound-HP-β-CD Inclusion Complex
-
Preparation: The inclusion complex of this compound with 2-hydroxypropyl-beta-cyclodextrin (HP-β-CD) at a 1:1 molar ratio can be prepared by the coevaporation method.[12]
-
Characterization: Characterize the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).[12][19]
-
Solubility and Dissolution Testing: Determine the aqueous solubility and dissolution rate of the complex compared to the free drug.[12]
Quantitative Data Summary: Enhanced Solubility and Permeability with HP-β-CD
| Parameter | Uncomplexed this compound | This compound-HP-β-CD Complex | Reference |
| Aqueous Solubility Increase (at 37°C) | - | 17-fold | [12] |
| Permeability Rate Enhancement (Duodenum) | - | 5.2-fold | [12] |
| Permeability Rate Enhancement (Jejunum) | - | 5.8-fold | [12] |
| Permeability Rate Enhancement (Ileum) | - | 4.8-fold | [12] |
| In Vitro Cumulative Release (90 min) | ~19% | ~72% | [20] |
| Relative Bioavailability (AUC increase in rats) | - | 3.71-fold | [20] |
Visual Guides
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways involved in various cellular processes. Understanding these pathways is crucial for designing experiments and interpreting results.
Caption: Experimental workflow for enhancing and evaluating this compound formulations.
Caption: Overview of signaling pathways modulated by this compound.
References
- 1. Preparation, characterization, and in vivo evaluation of tanshinone IIA solid dispersions with silica nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [Study on the chemical stability of tanshinone IIA] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phcog.com [phcog.com]
- 7. An attempt to stabilize tanshinone IIA solid dispersion by the use of ternary systems with nano-CaCO3 and poloxamer 188 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation and physicochemical characterizations of tanshinone IIA solid dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancement of solubility and dissolution rate of cryptotanshinone, tanshinone I and tanshinone IIA extracted from Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intracisternal administration of tanshinone IIA-loaded nanoparticles leads to reduced tissue injury and functional deficits in a porcine model of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation and study on the inclusion complexes of two tanshinone compounds with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Complexation of tanshinone IIA with 2-hydroxypropyl-beta-cyclodextrin: effect on aqueous solubility, dissolution rate, and intestinal absorption behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tanshinone IIA loaded bioactive nanoemulsion for alleviation of lipopolysaccharide induced acute lung injury via inhibition of endothelial glycocalyx shedding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhanced dissolution and stability of Tanshinone IIA base by solid dispersion system with nano-hydroxyapatite - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 16. kinampark.com [kinampark.com]
- 17. mdpi.com [mdpi.com]
- 18. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. onlinepharmacytech.info [onlinepharmacytech.info]
- 20. [PDF] Improvement of Bioavailability and Dissolution of Tanshinone IIA by Encapsulating it with Hydroxypropyl-β-Cyclodextrin | Semantic Scholar [semanticscholar.org]
Technical Support Center: Overcoming Poor Bioavailability of Isotanshinone IIA In Vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome the challenges of poor in vivo bioavailability of Isotanshinone IIA (Tanshinone IIA).
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor bioavailability of this compound?
A1: The poor oral bioavailability of this compound is primarily attributed to several factors:
-
Low Aqueous Solubility: this compound is a highly lipophilic compound, leading to poor dissolution in the gastrointestinal fluids.[1][2][3][4]
-
Poor Permeability: Despite its lipophilicity, its membrane permeability can be limited.[1][2][4]
-
First-Pass Metabolism: The compound may be subject to significant metabolism in the liver before reaching systemic circulation.[2][4]
-
High Plasma Protein Binding: this compound exhibits high binding to plasma proteins (99.2%), with a significant portion binding to lipoproteins (77.5%), which can affect its distribution and availability.[1]
Q2: What are the most common strategies to improve the bioavailability of this compound?
A2: Several formulation strategies have been successfully employed to enhance the oral bioavailability of this compound:
-
Solid Dispersions: This technique involves dispersing this compound in a hydrophilic carrier to improve its dissolution rate.[3][5][6][7][8]
-
Nanoparticle-Based Delivery Systems: Encapsulating this compound in nanoparticles such as lipid nanocapsules, solid lipid nanoparticles, polymeric nanoparticles, and nanoemulsions can improve its solubility, protect it from degradation, and enhance absorption.[2][4][9][10][11][12][13][14][15]
-
Cyclodextrin Inclusion Complexes: Forming complexes with cyclodextrins can increase the aqueous solubility and dissolution of this compound.[16][17][18]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of this compound in the gastrointestinal tract.[19][20]
-
Structural Modification: Chemical modification of the this compound molecule, such as the creation of sodium tanshinone IIA sulfonate (STS), can improve its water solubility.[16]
Q3: How significant is the improvement in bioavailability with these advanced formulations?
A3: Advanced formulations have demonstrated substantial improvements in the bioavailability of this compound. For instance:
-
Lipid nanocapsules have shown approximately a 3.6-fold increase in the AUC (Area Under the Curve) compared to an this compound suspension.[2][4]
-
Solid dispersions with silica nanoparticles resulted in a 1.27-fold increase in the AUC compared to the pure drug.[6][21]
-
Solid dispersions with porous silica showed an even greater improvement, with the AUC being significantly higher than the pure drug.[7]
-
Encapsulation with hydroxypropyl-β-cyclodextrin increased the AUC(0-t) by 3.71 times.[17]
Troubleshooting Guides
Section 1: Solid Dispersions
| Problem | Possible Cause | Troubleshooting Suggestion |
| Low dissolution rate despite preparing a solid dispersion. | Incomplete conversion to an amorphous state. | Verify the amorphous state using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).[3][5][7][21][22] If crystalline drug is still present, consider optimizing the preparation method (e.g., solvent evaporation, spray drying, melting method) or increasing the carrier-to-drug ratio.[3][23][24] |
| Poor choice of carrier. | The carrier should be highly water-soluble and compatible with the drug. Common carriers for this compound include Poloxamer 188, PVPK30, nano-hydroxyapatite, and silica nanoparticles.[3][5][6][23] Consider screening different carriers to find the most effective one for your system. | |
| Instability of the solid dispersion upon storage (recrystallization). | The amorphous state is thermodynamically unstable. | Incorporating a third component (ternary solid dispersion) can sometimes enhance stability. For example, using a combination of polymers or adding an adsorbent like nano-CaCO3 or silica can help prevent recrystallization.[22] Store the solid dispersion in a desiccator at a controlled temperature to minimize moisture-induced phase changes.[3][6] |
Section 2: Nanoparticle-Based Formulations
| Problem | Possible Cause | Troubleshooting Suggestion |
| Low entrapment efficiency (%EE). | Poor solubility of this compound in the nanoparticle core material. | For lipid-based nanoparticles, select lipids in which this compound has high solubility. For polymeric nanoparticles, ensure appropriate solvent and polymer selection.[2][11] |
| Drug leakage during the preparation process. | Optimize the formulation and process parameters. For example, in emulsion-based methods, adjusting the homogenization speed and time can impact encapsulation.[15] For methods involving solvent evaporation, controlling the rate of evaporation can be critical. | |
| Large particle size or high polydispersity index (PDI). | Suboptimal formulation composition or preparation parameters. | Systematically vary the concentrations of surfactants, lipids, and polymers. For methods like high-pressure homogenization or sonication, optimize the pressure, number of cycles, or sonication time and amplitude.[25] |
| Aggregation of nanoparticles. | Ensure sufficient surface charge (zeta potential) to induce electrostatic repulsion between particles. This can be modulated by the choice of surfactants or by coating the nanoparticles with charged polymers.[2][11] | |
| Poor in vivo performance despite good in vitro characteristics. | Rapid clearance of nanoparticles from circulation. | Surface modification of nanoparticles with hydrophilic polymers like polyethylene glycol (PEG) can reduce opsonization and uptake by the reticuloendothelial system, thereby prolonging circulation time.[14][16] |
| Instability of the nanoparticles in the gastrointestinal tract. | For oral delivery, ensure the nanoparticles are stable in the acidic environment of the stomach and in the presence of digestive enzymes. Enteric coating or using mucoadhesive polymers can improve stability and residence time. |
Data Presentation: Pharmacokinetic Parameters of this compound Formulations
| Formulation | Model | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| This compound (Pure Drug) | Rats | - | - | 343.70 ± 75.63 (AUC0-24h) | 100 | [7] |
| Solid Dispersion with Porous Silica | Rats | - | - | 1019.87 ± 161.82 (AUC0-24h) | ~297 | [7] |
| This compound Suspension | Rats | - | - | - | 100 | [2][4] |
| Lipid Nanocapsules | Rats | - | - | - | ~360 | [2][4] |
| This compound (Pure Drug) | Rats | - | - | - | 100 | [6][21] |
| Solid Dispersion with Silica Nanoparticles | Rats | Higher than pure drug | - | 1.27 times higher than pure drug | 127 | [6][21] |
| This compound (Pure Drug) | Rats | - | - | - | 100 | [17] |
| HP-β-CD Inclusion Complex | Rats | - | - | 3.71 times higher than pure drug (AUC0-t) | 371 | [17] |
Experimental Protocols
Preparation of this compound Solid Dispersion (Spray-Drying Method)
-
Dissolution of Components: Dissolve this compound and the chosen carrier (e.g., silica nanoparticles, Poloxamer 188) in a suitable organic solvent (e.g., ethanol, methanol) under magnetic stirring to obtain a clear solution.[3][6]
-
Spray-Drying Process: The solution is then fed into a spray dryer.
-
Set the inlet temperature, feed rate, and atomizing air pressure to optimal values determined during formulation development.
-
The solvent rapidly evaporates upon contact with the hot air, resulting in the formation of a solid dispersion powder.
-
-
Collection and Storage: The dried powder is collected from the cyclone separator.
-
Characterization: The resulting solid dispersion should be characterized for drug content, dissolution profile, and physical form (amorphous or crystalline) using techniques like HPLC, USP dissolution apparatus, DSC, and XRPD.[3][6][21]
Preparation of this compound-Loaded Lipid Nanocapsules (Phase Inversion Method)
-
Preparation of the Organic Phase: Mix the lipid (e.g., Caprylocaproyl macrogol-8 glycerides), surfactant (e.g., Kolliphor HS 15), and this compound. Heat the mixture to a specific temperature (e.g., 85°C) with gentle stirring until a homogenous solution is formed.[2][4]
-
Addition of Aqueous Phase: Add a defined volume of deionized water and sodium chloride solution to the organic phase under continuous stirring.
-
Phase Inversion: The phase inversion is induced by cycles of progressive heating and cooling. For example, three cycles between 60°C and 85°C.
-
Final Emulsion Formation: An irreversible shock is induced by the rapid addition of a specific volume of cold deionized water (e.g., 4°C) to the mixture at a temperature below the phase inversion temperature. This leads to the formation of a stable nano-emulsion.
-
Characterization: The lipid nanocapsules are then characterized for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.[2][4][11]
Visualizations
Caption: Experimental workflow for developing and evaluating enhanced bioavailability formulations of this compound.
Caption: Logical relationship between the causes of poor bioavailability and the mechanisms of enhancement strategies.
References
- 1. Pharmacokinetics, absorption and tissue distribution of tanshinone IIA solid dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced oral bioavailability of Tanshinone IIA using lipid nanocapsules: Formulation, in-vitro appraisal and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced dissolution and stability of Tanshinone IIA base by solid dispersion system with nano-hydroxyapatite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preparation and physicochemical characterizations of tanshinone IIA solid dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation, characterization, and in vivo evaluation of tanshinone IIA solid dispersions with silica nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improvement in oral bioavailability and dissolution of tanshinone IIA by preparation of solid dispersions with porous silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhanced dissolution and oral bioavailability of tanshinone IIA base by solid dispersion system with low-molecular-weight chitosan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intracisternal administration of tanshinone IIA-loaded nanoparticles leads to reduced tissue injury and functional deficits in a porcine model of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Modified Lipid Nanocapsules for Targeted Tanshinone IIA Delivery in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tanshinone IIA loaded bioactive nanoemulsion for alleviation of lipopolysaccharide induced acute lung injury via inhibition of endothelial glycocalyx shedding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Novel polymeric nanoparticles containing tanshinone IIA for the treatment of hepatoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. [PDF] Improvement of Bioavailability and Dissolution of Tanshinone IIA by Encapsulating it with Hydroxypropyl-β-Cyclodextrin | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. Current Strategies For Enhancing Bioavailability [outsourcedpharma.com]
- 20. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. dovepress.com [dovepress.com]
- 22. phcog.com [phcog.com]
- 23. researchgate.net [researchgate.net]
- 24. jddtonline.info [jddtonline.info]
- 25. researchgate.net [researchgate.net]
Optimizing dosage and treatment schedule for Isotanshinone IIA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isotanshinone IIA (also known as Tanshinone IIA).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro and in vivo experiments?
A1: this compound is a lipophilic compound with low aqueous solubility.[1][2] For in vitro studies, it is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then further diluted in the cell culture medium. For in vivo experiments in mice, a common method is to first dissolve this compound in a small amount of DMSO (e.g., 0.1%), and then further dilute this solution with a vehicle like 0.9% NaCl solution for intraperitoneal injection.[3]
Q2: What is a typical dosage and treatment schedule for this compound in preclinical animal models?
A2: The optimal dosage and schedule can vary significantly depending on the animal model, disease indication, and route of administration. It is crucial to consult literature specific to your research area. However, here are some examples from published studies:
-
Neuroinflammation in APP/PS1 mice: 5 and 20 mg/kg, administered intraperitoneally (i.p.) once daily for 30 days.[3]
-
Anti-platelet activity in mice: 10 mg/kg, administered i.p.[4]
-
HER2-positive breast cancer xenograft in mice (using Acetyltanshinone IIA, a derivative): 35 mg/kg, administered i.p. three times per week.[5]
Q3: What are the known pharmacokinetic properties of this compound?
A3: this compound exhibits challenging pharmacokinetic properties, primarily due to its poor water solubility.[2][6] Key characteristics include:
-
Low Oral Bioavailability: The absolute oral bioavailability is very low, reported to be below 3.5%.[1] This is attributed to poor absorption and significant first-pass metabolism in the liver.[2]
-
High Plasma Protein Binding: It is highly bound to plasma proteins (approximately 99.2%), particularly lipoproteins.[1]
-
Distribution: After administration, it preferentially distributes to the liver and lungs.[1]
-
Elimination: Following intravenous administration, it shows a triexponential elimination pattern with a terminal half-life of about 7.5 hours.[1]
Q4: What are the major signaling pathways modulated by this compound?
A4: this compound is known to modulate multiple signaling pathways, often in a context-dependent manner (e.g., anti-cancer vs. cardioprotective effects). The primary pathways identified include:
-
PI3K/Akt Pathway: Inhibition of this pathway is a key mechanism for its anti-cancer effects, while activation can be cardioprotective.[7]
-
MAPK Pathway: Similar to the PI3K/Akt pathway, its modulation by this compound is crucial for both its anti-cancer and cardioprotective activities.[7][8]
-
NF-κB Pathway: Inhibition of NF-κB signaling is a major contributor to its anti-inflammatory effects.[2][9]
-
Wnt/β-catenin Pathway: This pathway has been implicated in the apoptotic effects of this compound in cancer cells.[8][10]
-
RAGE/NF-κB Pathway: Inhibition of this pathway is involved in its neuroprotective effects by reducing neuroinflammation.[3]
Q5: Are there any known toxicities or side effects associated with this compound?
A5: While this compound is generally considered to have low toxicity, the toxicological profile of the purified compound is not extensively studied.[8][10] Most safety data comes from the use of Salvia miltiorrhiza (Danshen) extracts or injections. Adverse reactions to Danshen injections have been reported, including allergic reactions.[8][10][11] Researchers should perform dose-response studies to determine the therapeutic window and potential toxicity in their specific experimental models.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in aqueous buffer or cell culture medium. | Low aqueous solubility of the compound. | Ensure the final concentration of the organic solvent (e.g., DMSO) is low and compatible with your experimental system (typically <0.5%). Prepare fresh dilutions from a high-concentration stock solution just before use. Consider using formulations designed to enhance solubility, such as solid dispersions or lipid nanocapsules.[2][12] |
| Low or inconsistent efficacy in in vivo oral administration studies. | Poor oral bioavailability due to low solubility and first-pass metabolism.[1][2] | Consider alternative routes of administration with higher bioavailability, such as intraperitoneal or intravenous injection. If oral administration is necessary, use specialized formulations like solid lipid nanoparticles or solid dispersions to improve absorption.[6][12] A study using a solid dispersion with a porous silica carrier significantly improved oral bioavailability in rats.[2] |
| Variability in experimental results between batches of the compound. | Purity and stability of the compound. | Purchase this compound from a reputable supplier and obtain a certificate of analysis to confirm purity. Store the compound under the recommended conditions (typically protected from light and moisture) to prevent degradation. |
| Unexpected off-target effects or cellular stress in in vitro assays. | High concentration of DMSO or the compound itself. | Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell type. Include a vehicle control (medium with the same final concentration of DMSO) in all experiments to differentiate between compound-specific effects and solvent effects. |
Data and Protocols
Pharmacokinetic Parameters of this compound
The following table summarizes key pharmacokinetic parameters. Note that values can vary based on the animal model and formulation used.
| Parameter | Value | Species | Administration Route | Citation |
| Absolute Bioavailability | < 3.5% | Rat | Oral | [1] |
| Plasma Protein Binding | 99.2% | Rat | - | [1] |
| Terminal Elimination Half-life (t1/2γ) | 7.5 hours | Rat | Intravenous | [1] |
| Cmax (Solid Dispersion) | 375.24 ± 79.93 ng/mL | Rat | Oral | [2] |
| Cmax (Free Drug) | 109.2 ± 59.58 ng/mL | Rat | Oral | [2] |
Experimental Protocols
1. In Vitro Cell Viability (MTT) Assay for Cancer Cells
This protocol is adapted from a study on human breast cancer cell lines.[13]
-
Cell Seeding: Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound (e.g., from a 10 mg/mL stock in DMSO) in the appropriate cell culture medium. Replace the existing medium with the medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
2. In Vivo Administration for Neuroinflammation Model
This protocol is based on a study in APP/PS1 mice.[3]
-
Drug Preparation: Prepare a stock solution of this compound in 0.1% DMSO. Further dilute the stock solution to the final desired concentrations (e.g., 5 mg/kg and 20 mg/kg) in sterile 0.9% NaCl solution.
-
Animal Model: Use APP/PS1 transgenic mice as a model for Alzheimer's disease-related neuroinflammation.
-
Administration: Administer the prepared this compound solution or the vehicle (0.1% DMSO in 0.9% NaCl) via intraperitoneal injection.
-
Treatment Schedule: Injections are performed once daily for a period of 30 consecutive days.
-
Outcome Assessment: Following the treatment period, assess cognitive function using behavioral tests (e.g., Y-maze, Morris water maze) and analyze brain tissue for markers of neuroinflammation (e.g., activated microglia, pro-inflammatory cytokines) via immunohistochemistry, immunofluorescence, and Western blotting.
Visualizations
Signaling Pathways
Caption: Key signaling pathways modulated by this compound.
Experimental Workflow
Caption: General experimental workflow for this compound studies.
References
- 1. Pharmacokinetics, absorption and tissue distribution of tanshinone IIA solid dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Tanshinone IIA attenuates neuroinflammation via inhibiting RAGE/NF-κB signaling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Silico, In Vitro and In Vivo Analysis of Tanshinone IIA and Cryptotanshinone from Salvia miltiorrhiza as Modulators of Cyclooxygenase-2/mPGES-1/Endothelial Prostaglandin EP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The potential utility of acetyltanshinone IIA in the treatment of HER2-overexpressed breast cancer: Induction of cancer cell death by targeting apoptotic and metabolic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Signaling pathways behind the biological effects of tanshinone IIA for the prevention of cancer and cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacological Activity and Mechanism of Tanshinone IIA in Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Experimental study of the anti-cancer mechanism of tanshinone IIA against human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Isotanshinone IIA Solid Dispersion Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isotanshinone IIA (Iso-IIA) solid dispersion formulations. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
I. Frequently Asked Questions (FAQs) & Troubleshooting
This section is designed to provide rapid assistance for common challenges encountered during the formulation and characterization of this compound solid dispersions.
Formulation & Processing
-
Q1: My this compound solid dispersion, prepared by solvent evaporation, shows poor drug loading. What are the possible causes and solutions?
A1: Low drug loading in solvent evaporation methods can stem from several factors:
-
Poor Solubility of Iso-IIA in the Chosen Solvent: If this compound and the carrier polymer do not share a good common solvent, the drug may precipitate prematurely during solvent evaporation.[1][2][3]
-
Inappropriate Drug-to-Carrier Ratio: An excessively high drug-to-carrier ratio can lead to drug saturation and subsequent crystallization.
-
Rapid Solvent Evaporation: Very fast removal of the solvent might not allow for proper dispersion of the drug within the polymer matrix, leading to aggregation.[4]
Troubleshooting Steps:
-
Solvent Screening: Test a range of solvents or solvent mixtures to ensure both Iso-IIA and the carrier have high solubility. Ethanol and mixtures of ethanol and dichloromethane are commonly used.[2][3]
-
Optimize Drug-to-Carrier Ratio: Experiment with lower drug-to-carrier ratios to prevent saturation. Studies have shown success with ratios from 1:3 to 1:9 for similar compounds.[5]
-
Control Evaporation Rate: Employ a rotary evaporator under reduced pressure to have better control over the solvent removal process.[5] A slower, more controlled evaporation can improve molecular dispersion.
-
-
Q2: I am using hot-melt extrusion (HME) and observing thermal degradation of this compound. How can I mitigate this?
A2: Thermal degradation is a significant concern with HME, especially for herbal compounds.[6][7] Key factors include the processing temperature and residence time in the extruder.
Troubleshooting Steps:
-
Lower the Processing Temperature: The processing temperature should be kept as low as possible. While it needs to be high enough to melt the carrier and ensure miscibility, exceeding the thermal degradation point of Iso-IIA must be avoided.[8]
-
Incorporate Plasticizers: The addition of plasticizers can lower the glass transition temperature (Tg) of the polymer, allowing for extrusion at a lower temperature.[8]
-
Optimize Screw Speed and Feed Rate: Adjusting the screw speed and feed rate can modify the residence time of the material in the heated barrel, potentially reducing the duration of thermal stress.
-
Consider Alternative Technologies: If thermal degradation remains an issue, alternative non-thermal methods like spray drying or solvent evaporation should be considered.[9]
-
Dissolution & Performance
-
Q3: The in vitro dissolution rate of my this compound solid dispersion is not significantly better than the pure drug. What could be the reason?
A3: A lack of dissolution enhancement is a common problem and often points to the physical state of the drug within the dispersion.
-
Crystallinity: The drug may not have been successfully converted to an amorphous state and might still exist in a crystalline or partially crystalline form within the polymer.[5][10]
-
Phase Separation: The drug and carrier may not be miscible, leading to the formation of separate drug-rich and polymer-rich domains.[11][12]
-
Poor Carrier Wettability: The chosen carrier itself might have poor wettability, hindering the dissolution of the entire solid dispersion.
Troubleshooting Steps:
-
Solid-State Characterization: Perform Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the amorphous nature of Iso-IIA in the solid dispersion. The absence of sharp crystalline peaks in PXRD and the disappearance of the drug's melting endotherm in DSC indicate an amorphous state.[5][10][13]
-
Carrier Selection: Choose a carrier with good miscibility with Iso-IIA. Hydrophilic polymers like Poloxamer 188, PVP K30, and silica-based carriers have shown good results.[10][14][15]
-
Incorporate Surfactants: The addition of a surfactant to the dissolution medium or as a third component in the formulation can improve the wettability of the solid dispersion.[11][16]
-
-
Q4: I am observing a "spring and parachute" effect, but the supersaturated concentration of this compound is not maintained, leading to rapid precipitation. How can I prevent this?
A4: The "spring and parachute" effect, where a high concentration of the drug is initially released (the spring) followed by a sustained supersaturated state (the parachute), is desirable for poorly soluble drugs. Rapid precipitation indicates a failure to maintain supersaturation.
Troubleshooting Steps:
-
Use Precipitation Inhibiting Polymers: Certain polymers are better at inhibiting the recrystallization of the drug from a supersaturated solution. Hydroxypropyl methylcellulose (HPMC) and its derivatives are known for this property.[17]
-
Optimize Polymer Concentration: The concentration of the polymer in the solid dispersion is crucial. A higher polymer concentration can provide a greater inhibitory effect on precipitation.[18]
-
Ternary Solid Dispersions: Consider adding a third component, such as a surfactant or another polymer, to create a ternary solid dispersion. This can enhance both dissolution and the stability of the supersaturated state.[19][20]
-
Stability
-
Q5: My amorphous this compound solid dispersion is recrystallizing during storage. How can I improve its physical stability?
A5: The physical instability of amorphous solid dispersions, leading to recrystallization, is a major challenge due to the high-energy amorphous state's tendency to revert to a more stable crystalline form.[13][21][22][23]
Troubleshooting Steps:
-
Raise the Glass Transition Temperature (Tg): Formulations with a higher Tg are generally more stable as molecular mobility is reduced. Select polymers with a high Tg. Storing the formulation at a temperature significantly below its Tg (at least 50°C below) is recommended.[24]
-
Ensure Drug-Polymer Miscibility: Good miscibility and potential interactions (e.g., hydrogen bonding) between the drug and the polymer can significantly stabilize the amorphous drug.[12][22] This can be assessed using Fourier Transform Infrared Spectroscopy (FTIR).[10][13]
-
Control Moisture: Moisture can act as a plasticizer, reducing the Tg and increasing molecular mobility, which facilitates recrystallization.[13][22] Store samples in a desiccator or under controlled low-humidity conditions.
-
Incorporate a Second Polymer or Stabilizer: Creating a ternary solid dispersion with a stabilizing agent can inhibit recrystallization. Nano-sized inorganic carriers like nano-CaCO3 or nano-hydroxyapatite have been shown to improve the stability of Tanshinone IIA solid dispersions.[13][19]
-
II. Data Presentation
The following tables summarize quantitative data from various studies on Tanshinone IIA solid dispersions to facilitate comparison.
Table 1: Comparison of Dissolution Enhancement with Different Carriers
| Carrier | Drug:Carrier Ratio (w/w) | Preparation Method | Dissolution after 45 min (%) | Fold Increase vs. Pure Drug | Reference |
| Nano-hydroxyapatite (n-HAp) | 1:6 | Spray-Drying | >90% | ~6.8 | [13] |
| Nano-hydroxyapatite (n-HAp) | 1:8 | Spray-Drying | ~96% | - | [13] |
| Hydroxyapatite (HAp) | 1:9 | Solvent Evaporation | ~85% (at 60 min) | ~7.11 | [5][25] |
| Silica Nanoparticles | 5:1 (Carrier:Drug) | Spray-Drying | ~92% (at 60 min) | - | [14] |
| PVP K30 | 1:8 | Solvent Evaporation | ~80.8% | >1.2 (vs. 1:3 ratio) | [15] |
| Poloxamer 188 / nano-CaCO3 | 1:4:1 (Drug:P188:CaCO3) | Spray-Drying | ~85% (at 60 min) | - | [19] |
| Pure Tanshinone IIA dissolution is generally less than 30% after 120 minutes.[13] |
III. Experimental Protocols
This section provides detailed methodologies for key experiments involved in the preparation and characterization of this compound solid dispersions.
1. Preparation of Solid Dispersion by Solvent Evaporation Method
-
Objective: To prepare an amorphous solid dispersion of this compound.
-
Materials: this compound, Polymer (e.g., Hydroxyapatite, PVP K30), Organic Solvent (e.g., Ethanol, Chloroform).
-
Procedure:
-
Accurately weigh this compound and the chosen carrier polymer at the desired ratio (e.g., 1:9 w/w).
-
Dissolve the this compound in a suitable volume of the organic solvent.
-
Disperse or dissolve the carrier polymer into the drug solution with continuous stirring until a homogenous solution or suspension is formed.[5]
-
The solvent is then removed under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 45°C).[5]
-
The resulting solid film is further dried in a vacuum oven at room temperature for 12-24 hours to remove any residual solvent.[5]
-
The dried solid dispersion is then scraped, pulverized using a mortar and pestle, and passed through a sieve to obtain a uniform particle size.
-
Store the final product in a desiccator over silica gel.
-
2. In Vitro Dissolution Testing
-
Objective: To evaluate and compare the dissolution rate of this compound from the solid dispersion formulation against the pure drug.
-
Apparatus: USP Dissolution Apparatus 2 (Paddle type).
-
Dissolution Medium: Typically, phosphate buffer (pH 6.8) or 0.1 N HCl to simulate gastrointestinal conditions. The choice of medium should be justified.[16][26]
-
Procedure:
-
Pre-heat the dissolution medium (e.g., 900 mL) to 37 ± 0.5°C in the dissolution vessels.
-
Accurately weigh an amount of solid dispersion or pure drug equivalent to a specific dose of this compound.
-
Introduce the sample into the dissolution vessel.
-
Begin rotation of the paddles at a specified speed (e.g., 75 or 100 RPM).
-
At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), withdraw a specified volume of the sample (e.g., 5 mL) from the vessel.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain sink conditions.
-
Filter the collected samples through a suitable filter (e.g., 0.45 µm).
-
Analyze the concentration of this compound in the filtered samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.
-
Calculate the cumulative percentage of drug released at each time point.
-
3. Solid-State Characterization
-
a) Powder X-Ray Diffraction (PXRD)
-
Objective: To determine the physical form (crystalline or amorphous) of this compound in the solid dispersion.
-
Procedure: Samples are scanned over a 2θ range (e.g., 5° to 50°) using a diffractometer with Cu Kα radiation. The absence of sharp peaks characteristic of crystalline this compound in the diffractogram of the solid dispersion indicates the presence of the amorphous form.[13][25]
-
-
b) Differential Scanning Calorimetry (DSC)
-
Objective: To assess the thermal properties and confirm the amorphous state of the drug.
-
Procedure: Samples are heated at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere. The DSC thermogram of the pure crystalline drug will show a sharp endothermic peak at its melting point. In a successful solid dispersion, this melting peak should be absent.[13][19][25]
-
-
c) Fourier-Transform Infrared Spectroscopy (FTIR)
-
Objective: To investigate potential intermolecular interactions between this compound and the carrier.
-
Procedure: Spectra are recorded over a specific wavenumber range (e.g., 4000 to 400 cm⁻¹). Shifts in the characteristic peaks of the drug (e.g., the carbonyl stretching vibration) in the solid dispersion spectrum can suggest interactions like hydrogen bonding with the carrier.[13][19][25]
-
IV. Visualizations
This compound Signaling Pathway
This compound exerts its pharmacological effects, including anti-inflammatory and anti-cancer activities, through the modulation of several key signaling pathways.[27][28][29]
Caption: Key signaling pathways modulated by this compound.
Troubleshooting Workflow for Poor Dissolution
This workflow provides a logical sequence of steps to diagnose and resolve issues related to poor in vitro dissolution of this compound solid dispersions.
Caption: Logical workflow for troubleshooting poor dissolution.
References
- 1. japsonline.com [japsonline.com]
- 2. crsubscription.com [crsubscription.com]
- 3. iosrphr.org [iosrphr.org]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. mdpi.com [mdpi.com]
- 6. abbviecontractmfg.com [abbviecontractmfg.com]
- 7. The Medicine Maker | The Myths and Reality of Hot Melt Extrusion [themedicinemaker.com]
- 8. pharmtech.com [pharmtech.com]
- 9. mdpi.com [mdpi.com]
- 10. Preparation and physicochemical characterizations of tanshinone IIA solid dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Current Trends on Solid Dispersions: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Enhanced dissolution and stability of Tanshinone IIA base by solid dispersion system with nano-hydroxyapatite - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preparation, characterization, and in vivo evaluation of tanshinone IIA solid dispersions with silica nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preparation and Evaluation of Solid Dispersions of A New Antitumor Compound Based on Early-Stage Preparation Discovery Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dissolutiontech.com [dissolutiontech.com]
- 17. jddtonline.info [jddtonline.info]
- 18. A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs [apb.tbzmed.ac.ir]
- 19. phcog.com [phcog.com]
- 20. An attempt to stabilize tanshinone IIA solid dispersion by the use of ternary systems with nano-CaCO3 and poloxamer 188 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 22. Physical Stability of Amorphous Solid Dispersions: a Physicochemical Perspective with Thermodynamic, Kinetic and Environmental Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. gsconlinepress.com [gsconlinepress.com]
- 24. pharmaexcipients.com [pharmaexcipients.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Pharmacological Activity and Mechanism of Tanshinone IIA in Related Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Pharmacological Activity and Mechanism of Tanshinone IIA in Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isotanshinone IIA Treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Isotanshinone IIA.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in cell culture medium. | This compound has low aqueous solubility. Adding a concentrated DMSO stock directly to the aqueous medium can cause it to precipitate.[1][2] | - Prepare a high-concentration stock solution in DMSO. - To make the final working concentration, first pre-dilute the stock in a small volume of serum-free media or PBS with vigorous mixing before adding it to the final culture volume.[1] - Add the this compound stock solution to the cell culture media dropwise while gently vortexing or swirling to ensure even dispersion.[1] - It is recommended to keep the final DMSO concentration in the cell culture medium at or below 0.1% to minimize cytotoxicity.[1] |
| Inconsistent or no observable effect of this compound on cell viability. | - Compound Instability: this compound can be unstable in aqueous solutions, especially under high temperature and light conditions.[3][4][5][6] - Sub-optimal Concentration: The effective concentration of this compound can vary significantly between cell lines. - Cell Line Resistance: The target cell line may have intrinsic or acquired resistance. | - Prepare fresh dilutions of this compound for each experiment and avoid storing it in aqueous solutions for extended periods.[1] Protect solutions from light. - Perform a dose-response experiment to determine the IC50 value for your specific cell line. - If resistance is suspected, consider mechanisms such as upregulation of the PI3K/Akt pathway or expression of ABC transporters. |
| High background in cell viability assays (e.g., MTT, WST-1). | - Media Components: Phenol red or serum in the culture medium can interfere with colorimetric readings. - Compound Interference: Some compounds can interfere with the tetrazolium salt reduction. | - Use a background control with culture medium and the compound but no cells. - For endpoint assays like MTT, consider washing the cells with PBS before adding the reagent. - For assays like WST-1, higher background absorbance can be inherent; ensure proper blank controls are used.[7] |
| Difficulty in detecting changes in apoptosis markers by Western blot. | - Timing of Harvest: The peak expression of apoptosis markers (e.g., cleaved caspases) is transient. - Antibody Selection: The quality and specificity of primary antibodies are crucial. - Low Protein Expression: The target protein may be expressed at low levels. | - Perform a time-course experiment to determine the optimal time point for cell harvesting after treatment. - Use validated antibodies specific for the cleaved/active forms of apoptosis proteins. - Ensure sufficient protein is loaded onto the gel and use an appropriate detection system. |
Frequently Asked Questions (FAQs)
General Questions
1. What is the mechanism of action of this compound?
This compound, a compound derived from Salvia miltiorrhiza, exerts its anticancer effects primarily by inducing apoptosis (programmed cell death) in cancer cells.[8][9][10] It has been shown to target multiple signaling pathways, including the inhibition of the PI3K/Akt survival pathway, which is often overactive in cancer.[11] By inhibiting this pathway, this compound can lead to the activation of caspases and ultimately, cell death.[12][13]
2. How should I prepare and store this compound?
This compound is soluble in organic solvents such as DMSO, chloroform, and acetone.[4] For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO (e.g., 10-20 mM). This stock solution should be stored at -20°C. This compound is unstable in aqueous solutions and sensitive to light and high temperatures, so working solutions in cell culture media should be prepared fresh for each experiment.[3][4][5][6]
Resistance-Related Questions
3. My cells seem to be resistant to this compound. What are the possible mechanisms?
Cell line resistance to this compound can occur through several mechanisms:
-
Upregulation of Survival Pathways: A common mechanism of drug resistance is the overactivation of pro-survival signaling pathways, such as the PI3K/Akt pathway.[11] This can override the apoptotic signals induced by the drug.
-
Increased Drug Efflux: Cancer cells can increase the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which act as pumps to actively remove the drug from the cell, reducing its intracellular concentration and effectiveness.[11][14]
-
Alterations in Drug Target: While less characterized for this compound, mutations or modifications in the direct molecular target of the drug can prevent it from binding and exerting its effect.
4. How can I develop an this compound-resistant cell line for my studies?
A common method for developing a drug-resistant cell line is through continuous or intermittent exposure to the drug over a prolonged period.[15][16][17]
-
Experimental Workflow for Developing a Resistant Cell Line:
-
Determine the initial IC50: First, determine the half-maximal inhibitory concentration (IC50) of this compound in your parental cell line.
-
Initial Exposure: Treat the cells with a low concentration of this compound (e.g., the IC20 or IC50).
-
Gradual Dose Escalation: As the cells begin to recover and proliferate, gradually increase the concentration of this compound in the culture medium.
-
Maintenance and Expansion: Maintain the cells at a specific concentration until they are growing at a stable rate. Expand and freeze down stocks at various stages of resistance.
-
Confirmation of Resistance: Periodically re-evaluate the IC50 of the treated cell population to confirm an increase in resistance compared to the parental cell line. A significant increase (e.g., >3-fold) indicates the development of resistance.[18]
-
5. Can this compound be used to overcome multidrug resistance (MDR)?
Interestingly, studies on the related compound Tanshinone IIA have shown that it can reverse multidrug resistance to other chemotherapeutic agents.[11] It can enhance the chemosensitivity of resistant cells by down-regulating the expression of ABC transporters like P-gp, BCRP, and MRP1.[11][14] This suggests that while cells can develop resistance to this compound, it may also have a role in sensitizing resistant cells to other drugs.
Data Presentation
Table 1: IC50 Values of Tanshinone IIA in Various Human Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of the closely related compound, Tanshinone IIA, in different cancer cell lines, demonstrating its varied efficacy.
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 0.54 |
| MDA-MB-231 | Breast Cancer | 4.63 |
| HepG2 | Liver Cancer | 1.42 |
| A549 | Lung Cancer | 17.30 |
| ACHN | Kidney Cancer | 204.00 |
| (Data sourced from a study on the anticancer mechanisms of Tanshinone IIA)[6] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the IC50 of this compound.
Materials:
-
96-well plates
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for Apoptosis Markers
This protocol is for detecting changes in the expression of proteins involved in apoptosis.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-Akt, anti-p-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Plate cells and treat with this compound for the desired time.
-
Harvest cells, wash with cold PBS, and lyse with lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Workflow for developing an this compound-resistant cell line.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. [Study on the chemical stability of tanshinone IIA] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Stability and Bioactivity of tanshinone I, tanshinone IIA, cryptotanshinone and dihydrotanshinone in in vitro test systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 8. Tanshinone IIA induces apoptosis in human lung cancer A549 cells through the induction of reactive oxygen species and decreasing the mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tanshinone IIA activates calcium-dependent apoptosis signaling pathway in human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tanshinone IIA arrests cell cycle and induces apoptosis in 786-O human renal cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Tanshinone IIA: A Review of its Anticancer Effects [frontiersin.org]
- 12. Tanshinone IIA Induces Apoptosis in Human Oral Cancer KB Cells through a Mitochondria-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tanshinone IIA induces apoptosis of ovarian cancer cells in vitro and in vivo through attenuation of PI3K/AKT/JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TanshinoneIIA enhances the chemosensitivity of breast cancer cells to doxorubicin through down-regulating the expression of MDR-related ABC transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Off-Target Effects of Isotanshinone IIA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Isotanshinone IIA in experimental models.
Frequently Asked Questions (FAQs)
Q1: What are the known primary off-target effects of this compound?
A1: Based on current research, the primary identified off-target effects of this compound and its close structural analog, Tanshinone IIA, involve interactions with several key cellular regulators. These include the activation of the Pregnane X Receptor (PXR), a nuclear receptor crucial for xenobiotic metabolism[1][2][3][4]. This activation can lead to the induction of cytochrome P450 (CYP) enzymes, particularly members of the CYP3A and CYP1A families[2][5]. Additionally, this compound has been shown to directly inhibit the activity of Protein Tyrosine Phosphatase 1B (PTP1B).
Q2: How does this compound compare to Tanshinone IIA in terms of off-target effects?
A2: While both are structurally similar abietane-type diterpenes, most of the current literature on PXR activation and CYP induction focuses on Tanshinone IIA[1][2][4][6]. It is often used as a representative compound for this class of molecules. Specific quantitative data on the potency of this compound for PXR activation and CYP induction is limited. However, this compound has a confirmed inhibitory effect on PTP1B with a reported IC50 value. Researchers should exercise caution when extrapolating data from Tanshinone IIA to this compound and ideally should determine these parameters directly for this compound in their experimental system.
Q3: Are there any potential cardiovascular off-target effects associated with this compound?
A3: While not specifically reported for this compound, inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a common off-target effect for many small molecules, which can lead to cardiotoxicity[7][8][9][10][11]. Given that this is a critical safety checkpoint in drug development, it is highly recommended to assess the potential for this compound to inhibit the hERG channel, especially if it is being considered for therapeutic development.
Troubleshooting Guides
Pregnane X Receptor (PXR) Activation Assays
Issue: Inconsistent or low signal in a PXR luciferase reporter assay with this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for PXR luciferase reporter assays.
Detailed Steps:
-
Check Cell Health and Transfection Efficiency:
-
Problem: Poor cell viability or low transfection efficiency can significantly reduce the luciferase signal.
-
Solution: Monitor cell morphology and viability. Optimize the transfection protocol by adjusting the DNA-to-transfection reagent ratio and cell density. Use a co-transfected control plasmid (e.g., expressing GFP or beta-galactosidase) to assess transfection efficiency.
-
-
Optimize this compound Concentration:
-
Problem: The concentration of this compound may be outside the optimal range for PXR activation.
-
Solution: Perform a dose-response curve with a wide range of concentrations to determine the EC50. Be aware that very high concentrations may induce cytotoxicity, leading to a decreased signal.
-
-
Verify Plasmid Integrity and Reporter System:
-
Problem: The PXR expression vector or the luciferase reporter plasmid may be compromised.
-
Solution: Verify the integrity of your plasmids by restriction digest and sequencing. Ensure the reporter construct contains PXR response elements.
-
-
Assess for Cytotoxicity:
-
Problem: At higher concentrations, this compound may be toxic to the cells, leading to a reduction in the luciferase signal that can be misinterpreted as a lack of PXR activation.
-
Solution: Perform a concurrent cytotoxicity assay (e.g., MTT or LDH assay) to determine the concentration range at which this compound is not toxic.
-
-
Use a Positive Control:
-
Problem: It is difficult to interpret negative results without a positive control.
-
Solution: Always include a known PXR agonist, such as Rifampicin (typically at 10 µM), as a positive control to ensure the assay system is working correctly.
-
-
Check Luciferase Reagent and Reader Settings:
-
Problem: Expired or improperly prepared luciferase assay reagent, or incorrect luminometer settings, can lead to inaccurate readings.
-
Solution: Use fresh luciferase assay reagent. Ensure the luminometer is set to the correct parameters for the specific luciferase being used.
-
-
Review Data Normalization:
-
Problem: Variability in cell number and transfection efficiency across wells can lead to inconsistent results.
-
Solution: Normalize the firefly luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for well-to-well variability.
-
Cytochrome P450 (CYP) Induction Assays
Issue: No significant induction of CYP3A4 or CYP1A2 mRNA or activity in HepG2 cells treated with this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for CYP induction assays.
Detailed Steps:
-
Confirm Cell Responsiveness:
-
Problem: The HepG2 cells may not be responsive to CYP inducers.
-
Solution: Treat cells with known inducers as positive controls: Rifampicin for CYP3A4 and Omeprazole or 3-methylcholanthrene for CYP1A2.
-
-
Evaluate this compound Concentration and Treatment Duration:
-
Problem: The concentration or incubation time may be insufficient for inducing CYP expression.
-
Solution: Perform a dose-response and time-course experiment. Typically, cells are treated for 24-72 hours.
-
-
Assess for Cytotoxicity:
-
Problem: High concentrations of this compound could be cytotoxic, preventing the cellular machinery from synthesizing new enzymes.
-
Solution: Run a parallel cytotoxicity assay to ensure the concentrations used are non-toxic.
-
-
Check Assay Sensitivity (mRNA vs. Activity):
-
Problem: Changes in enzyme activity may be harder to detect than changes in mRNA levels.
-
Solution: Measure both CYP mRNA levels (using qRT-PCR) and enzyme activity (using a specific substrate). mRNA induction is often a more sensitive endpoint.
-
-
Consider Basal CYP Expression Levels:
-
Problem: HepG2 cells have relatively low basal expression of some CYP enzymes compared to primary human hepatocytes.
-
Solution: Ensure your assay is sensitive enough to detect changes from a low baseline. If induction is consistently low, consider using primary human hepatocytes for confirmation.
-
-
Verify Reagent and Substrate Quality:
-
Problem: Degradation of reagents or probe substrates can lead to failed assays.
-
Solution: Use fresh reagents and validate the activity of your probe substrates.
-
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assays
Issue: High variability or lack of inhibition in a PTP1B enzymatic assay.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for PTP1B inhibition assays.
Detailed Steps:
-
Check Enzyme Activity and Stability:
-
Problem: The PTP1B enzyme may be inactive or unstable.
-
Solution: Ensure the enzyme is stored correctly and has not been subjected to multiple freeze-thaw cycles. Run a control reaction without any inhibitor to confirm robust enzyme activity.
-
-
Verify Substrate Concentration and Quality:
-
Problem: Incorrect substrate concentration or degraded substrate will affect the reaction rate.
-
Solution: Use a substrate concentration around the Km value for the enzyme to ensure the assay is sensitive to inhibition. Verify the quality and purity of the substrate (e.g., pNPP).
-
-
Assess this compound Solubility and Stability:
-
Problem: Poor solubility of this compound in the assay buffer can lead to inaccurate results.
-
Solution: Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) and that the final solvent concentration in the assay does not inhibit the enzyme.
-
-
Optimize Assay Conditions:
-
Problem: Suboptimal pH or temperature can affect enzyme activity and inhibitor binding.
-
Solution: Perform the assay at the optimal pH and temperature for PTP1B activity.
-
-
Include a Positive Control Inhibitor:
-
Problem: Lack of a positive control makes it difficult to validate the assay.
-
Solution: Use a known PTP1B inhibitor, such as suramin or sodium orthovanadate, to confirm that the assay can detect inhibition.
-
-
Determine Kinetic Parameters:
-
Problem: A simple endpoint assay may not provide a complete picture of the inhibition.
-
Solution: Perform kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).
-
Quantitative Data on Off-Target Effects
| Off-Target | Compound | Assay System | Parameter | Value | Reference |
| PTP1B Inhibition | This compound | Enzymatic Assay | IC50 | 11.4 µM | |
| PXR Activation | Tanshinone IIA | HepG2 cells | EC50 | Not explicitly reported, but demonstrated to be a moderate activator. | [1] |
| CYP3A4 Induction | Tanshinone IIA | HepG2 cells | Fold Induction | Dose-dependent increase in mRNA and protein levels. | [2][4] |
| CYP1A2 Induction | Tanshinone IIA | HepG2 cells | Fold Induction | Significant time- and concentration-dependent increase in expression. | [5] |
| hERG Inhibition | Not Reported | - | IC50 | Data not available. Recommended for evaluation. | - |
Detailed Experimental Protocols
PXR Activation Luciferase Reporter Gene Assay
-
Cell Culture and Transfection:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect cells with a PXR expression plasmid, a luciferase reporter plasmid containing PXR response elements (e.g., from the CYP3A4 promoter), and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., 0.1% DMSO). Include a positive control such as Rifampicin (10 µM).
-
Incubate the cells for an additional 24-48 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction relative to the vehicle control.
-
Plot the fold induction against the log of the this compound concentration and fit the data to a dose-response curve to determine the EC50.
-
CYP3A4 and CYP1A2 Induction in HepG2 Cells (qRT-PCR)
-
Cell Culture and Treatment:
-
Culture HepG2 cells in a suitable medium and seed in 6-well plates.
-
Once the cells reach 80-90% confluency, treat them with various concentrations of this compound, a vehicle control, and positive controls (Rifampicin for CYP3A4, Omeprazole for CYP1A2) for 48-72 hours.
-
-
RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Perform qRT-PCR using primers specific for CYP3A4, CYP1A2, and a housekeeping gene (e.g., GAPDH or ACTB).
-
Use a suitable qPCR master mix and run the reaction on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative mRNA expression using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control.
-
Determine the fold induction for each concentration of this compound.
-
PTP1B Enzymatic Inhibition Assay
-
Assay Preparation:
-
Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).
-
Prepare a stock solution of the substrate, p-nitrophenyl phosphate (pNPP), in the assay buffer.
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).
-
-
Enzymatic Reaction:
-
In a 96-well plate, add the assay buffer, recombinant human PTP1B enzyme, and the various concentrations of this compound or vehicle control.
-
Pre-incubate for 10-15 minutes at 37°C.
-
Initiate the reaction by adding the pNPP substrate.
-
-
Data Acquisition:
-
Measure the absorbance at 405 nm at regular intervals to monitor the formation of the product, p-nitrophenol.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Determine the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50.
-
hERG Potassium Channel Inhibition Assay (Manual Patch-Clamp)
-
Cell Culture:
-
Use a stable cell line expressing the hERG channel (e.g., HEK293 or CHO cells).
-
Culture the cells under standard conditions.
-
-
Electrophysiology:
-
Perform whole-cell patch-clamp recordings at physiological temperature (35-37°C).
-
Use appropriate internal and external solutions.
-
Apply a specific voltage-clamp protocol to elicit hERG currents.
-
-
Compound Application:
-
After obtaining a stable baseline recording of the hERG current, perfuse the cells with various concentrations of this compound.
-
Record the current at steady-state for each concentration.
-
-
Data Analysis:
-
Measure the peak tail current amplitude in the presence and absence of the compound.
-
Calculate the percentage of current inhibition for each concentration.
-
Plot the percent inhibition against the log of the this compound concentration and fit the data to determine the IC50.
-
Signaling Pathways and Experimental Workflows
Caption: PXR activation and downstream CYP3A4 induction by this compound.
Caption: Inhibition of PTP1B by this compound.
Caption: Experimental workflow for assessing hERG channel inhibition.
References
- 1. Tanshinone IIA Protects Endothelial Cells from H2O2-Induced Injuries via PXR Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tanshinone IIA ameliorates dextran sulfate sodium-induced inflammatory bowel disease via the pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR) by Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tanshinone IIA exerts protective effects in a LCA-induced cholestatic liver model associated with participation of pregnane X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of cytochromes P450 1A1 and 1A2 by tanshinones in human HepG2 hepatoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sophion.com [sophion.com]
- 8. researchgate.net [researchgate.net]
- 9. Investigation of miscellaneous hERG inhibition in large diverse compound collection using automated patch-clamp assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A systematic strategy for estimating hERG block potency and its implications in a new cardiac safety paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
Technical Support Center: Enhancing the Therapeutic Efficacy of Isotanshinone IIA
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with Isotanshinone IIA (Iso-IIA). The focus is on strategies to enhance its therapeutic efficacy by overcoming its inherent limitations.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is exhibiting poor solubility in aqueous media. What are the recommended solvents and strategies to improve this?
A1: Poor aqueous solubility is a primary challenge for this compound, a lipophilic compound.[1][2]
-
Recommended Solvents: For in vitro stock solutions, this compound is soluble in DMSO, acetone, chloroform, dichloromethane, and ethyl acetate.[3]
-
Solubilization Strategies:
-
Co-solvents: Using a mixture of solvents can improve solubility. For instance, a combination of DMSO and a buffer like PBS is common for cell culture experiments, though DMSO concentration should be kept low (typically <0.1%) to avoid cytotoxicity.
-
Structural Modification: A widely used approach is the sulfonation of the furan ring to create Sodium Tanshinone IIA Sulfonate (STS), a water-soluble derivative with improved bioavailability.[2][4]
-
Nano-formulations: Encapsulating this compound in nanocarriers is a highly effective method to create stable colloidal dispersions in aqueous solutions.[1]
-
Q2: I'm observing low bioavailability and a short half-life in my in vivo animal studies. What are the underlying reasons and how can I overcome this?
A2: The low bioavailability of this compound is attributed to its poor water solubility, extensive first-pass metabolism, and short half-life.[1][5] This leads to inconsistent results in preclinical studies and limited efficacy in clinical trials.[5]
-
Underlying Reasons:
-
Troubleshooting & Enhancement Strategies:
-
Nanoparticle Delivery Systems: Encapsulating this compound in nanoparticles, such as those made from Poly(lactic-co-glycolic acid) (PLGA), can significantly improve its bioavailability.[5][6] These systems protect the drug from metabolic enzymes, improve circulation time, and allow for controlled release.[1][5]
-
Nanoemulsions: Oil-in-water (O/W) nanoemulsions are another effective lipid-based delivery system. They increase drug loading and enhance systemic bioavailability by overcoming anatomical and physiological barriers.[1]
-
Niosomes: Galactose-modified, pH-sensitive niosomes have been developed to target hepatocellular carcinoma and achieve controlled release in the acidic tumor microenvironment.[7]
-
Q3: My results are inconsistent when evaluating the anti-inflammatory effects of this compound. What are the key signaling pathways I should be targeting and monitoring?
A3: this compound exerts its anti-inflammatory effects by modulating several key signaling pathways. Focusing your analysis on these pathways can lead to more consistent and mechanistically informative results.
-
Key Anti-inflammatory Pathways:
-
NF-κB Pathway: A primary mechanism is the inhibition of the NF-κB signaling pathway. This compound can suppress the activation of NF-κB, which in turn reduces the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[8][9][10]
-
MAPK Pathway: It can regulate the Mitogen-Activated Protein Kinase (MAPK) pathway, including p38 MAPK, which is involved in inflammatory responses.[9]
-
RAGE Pathway: In the context of neuroinflammation, this compound has been shown to inhibit the Receptor for Advanced Glycation Endproducts (RAGE) signaling pathway.[8]
-
Nrf2/ARE Pathway: In some contexts, like ischemic stroke injury, combination therapy involving this compound has been shown to activate the Nrf2/ARE signaling pathway, which is crucial for antioxidant defense.[11]
-
Q4: I want to explore combination therapies. What agents have shown synergistic effects with this compound?
A4: Combining this compound with other therapeutic agents can enhance efficacy and target multiple pathways.
-
Known Synergistic Combinations:
-
Puerarin: In ischemic stroke models, the combination of Puerarin and this compound showed superior neuroprotective effects compared to either monotherapy, primarily by activating the Nrf2/ARE pathway.[11]
-
Astragaloside IV: For myocardial ischemia-reperfusion injury, combining this compound with Astragaloside IV demonstrated more potent inhibition of apoptosis, oxidative stress, and inflammation.[12][13]
-
Chemotherapeutic Drugs: this compound can enhance the therapeutic effect of conventional chemotherapeutic drugs like doxorubicin and cisplatin, potentially by downregulating drug resistance genes and inducing apoptosis.[14][15]
-
Quantitative Data Summary
The following tables summarize key quantitative data from various studies aimed at enhancing the efficacy of this compound.
Table 1: Characteristics of this compound Nano-delivery Systems
| Delivery System | Average Diameter (nm) | Encapsulation Efficiency (%) | Drug Loading (%) | Key Finding | Reference |
| STS-loaded Nanovesicles | 133 ± 9.04 | 85.65 ± 3.89 | - | Designed for rapid-onset sublingual delivery. | [16] |
| PLGA Nanoparticles | ~150-200 | > 80 | ~5 | Improved bioavailability and therapeutic efficacy in an ischemic stroke model. | [5][6] |
| Galactose-Modified Niosomes | ~180 | ~75 | ~3 | pH-sensitive release and targeted delivery to hepatocellular carcinoma. | [7] |
| Nanoemulsion | ~100-150 | > 90 | - | Enhanced pulmonary delivery for acute lung injury. | [1] |
Table 2: In Vitro Release Profile of this compound from Niosomes
| Formulation | pH Condition | Cumulative Release at 12h (%) | Key Feature | Reference |
| Free Drug | 7.38 | > 90% (within 4h) | Rapid, uncontrolled release | [7] |
| Plain Niosomes | 7.38 | < 50% | Sustained release | [7] |
| pH-Sensitive Niosomes | 7.38 | < 50% | Stable at physiological pH | [7] |
| pH-Sensitive Niosomes | 6.81 | ~70% | Enhanced release in acidic environment | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles
This protocol is adapted from methodologies used for encapsulating hydrophobic drugs like this compound for improved delivery.[5][6]
-
Oil Phase Preparation: Dissolve 100 mg of PLGA (50:50) and 10 mg of this compound in 2 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Aqueous Phase Preparation: Prepare a 2% w/v solution of polyvinyl alcohol (PVA) in deionized water.
-
Emulsification: Add the oil phase to 10 mL of the aqueous phase. Emulsify the mixture using a probe sonicator on ice for 2 minutes (e.g., 40% amplitude, 30-second pulses) to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Transfer the emulsion to a beaker with 40 mL of a 0.3% w/v PVA solution and stir magnetically at room temperature for 3-4 hours to allow the organic solvent to evaporate completely, leading to nanoparticle formation.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove residual PVA and unencapsulated drug. Resuspend the pellet by vortexing and sonication, followed by centrifugation.
-
Lyophilization: Resuspend the final washed pellet in a cryoprotectant solution (e.g., 2% trehalose) and freeze-dry for 48 hours to obtain a powder. Store at -20°C.
-
Characterization: Characterize the nanoparticles for size and zeta potential (using Dynamic Light Scattering), morphology (using SEM/TEM), and determine encapsulation efficiency and drug loading via HPLC.
Protocol 2: Western Blot Analysis for NF-κB Pathway Inhibition
This protocol allows for the assessment of this compound's effect on the NF-κB signaling pathway in cell culture models (e.g., BV2 microglia or U87 glioblastoma cells).[8]
-
Cell Treatment: Seed cells (e.g., 1x10^6 cells/well in a 6-well plate) and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound (e.g., 1 µM, 10 µM) for 30-60 minutes.
-
Stimulation: Induce inflammation by adding a stimulating agent, such as lipopolysaccharide (LPS) (1 µg/mL) or oligomeric Aβ1–42 (5 µM), and incubate for the desired time (e.g., 24 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, incubate on ice for 30 minutes, and centrifuge at 14,000 x g for 15 minutes at 4°C to collect the supernatant containing total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 10-12% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include those against phospho-p65, total p65, and a loading control like β-actin or GAPDH.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualization: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using software like ImageJ to determine the ratio of phosphorylated protein to total protein.
Visualizations: Signaling Pathways and Workflows
Caption: Workflow for developing and evaluating an this compound nano-delivery system.
References
- 1. Tanshinone IIA loaded bioactive nanoemulsion for alleviation of lipopolysaccharide induced acute lung injury via inhibition of endothelial glycocalyx shedding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress of tanshinone IIA against respiratory diseases: therapeutic targets and potential mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 20958-15-0 [chemicalbook.com]
- 4. Sodium tanshinone IIA sulfonate: A review of pharmacological activity and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intracisternal administration of tanshinone IIA-loaded nanoparticles leads to reduced tissue injury and functional deficits in a porcine model of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Galactose-Modified PH-Sensitive Niosomes for Controlled Release and Hepatocellular Carcinoma Target Delivery of Tanshinone IIA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tanshinone IIA attenuates neuroinflammation via inhibiting RAGE/NF-κB signaling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological Activity and Mechanism of Tanshinone IIA in Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Harnessing the therapeutic value of Tanshinone IIA: a breakthrough therapy in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combination of puerarin and tanshinone IIA alleviates ischaemic stroke injury in rats via activating the Nrf2/ARE signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The combination of Tanshinone IIA and Astragaloside IV attenuates myocardial ischemia–reperfusion injury by inhibiting the STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The combination of Tanshinone IIA and Astragaloside IV attenuates myocardial ischemia-reperfusion injury by inhibiting the STING pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Tanshinone IIA: A Review of its Anticancer Effects [frontiersin.org]
- 15. Tanshinone IIA: A Review of its Anticancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nanovesicles system for rapid-onset sublingual delivery containing sodium tanshinone IIA sulfonate: in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Issues with Isotanshinone IIA stability in long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Isotanshinone IIA during long-term storage.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that affect the stability of this compound in long-term storage?
A1: The primary factors affecting the stability of this compound are exposure to light, elevated temperatures, and non-neutral pH conditions.[1][2] this compound is particularly unstable in high temperature and light conditions and is prone to degradation.[1][2]
Q2: What are the recommended storage conditions for solid this compound?
A2: For long-term stability of solid this compound, it is recommended to store the compound at -20°C in a tightly sealed container, protected from light.[3]
Q3: How should I store stock solutions of this compound?
A3: Stock solutions should be prepared fresh whenever possible. If storage is necessary, it is recommended to store aliquots in tightly sealed vials at -20°C for up to one month or at -80°C for up to six months to minimize degradation and avoid repeated freeze-thaw cycles.[3]
Q4: Can I store this compound solutions at room temperature?
A4: No, it is not recommended. This compound, like other tanshinones, is unstable in aqueous solutions at room temperature, with concentrations decreasing significantly within 24 hours.[1][2]
Q5: What are the visible signs of this compound degradation?
A5: While visual inspection is not a substitute for analytical testing, a change in the color or clarity of a solution may indicate degradation. The most reliable way to assess stability is through analytical methods such as High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results over time. | Degradation of this compound stock solution. | Prepare fresh stock solutions for each experiment. If using stored aliquots, perform a quality control check via HPLC to confirm concentration and purity before use. |
| Loss of biological activity of the compound. | Chemical degradation of this compound. | Review storage conditions. Ensure the compound is stored at the recommended temperature, protected from light, and in a suitable solvent. Consider that degradation products may have different biological activities. |
| Appearance of unexpected peaks in HPLC analysis. | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and confirm the stability-indicating nature of your HPLC method. Ensure proper separation of the parent compound from all degradants. |
| Precipitation of the compound in stock solution. | Poor solubility or solvent evaporation. | To improve solubility, you can gently warm the solution to 37°C and use an ultrasonic bath.[3] Ensure vials are tightly sealed to prevent solvent evaporation, especially during long-term storage. |
Quantitative Stability Data
Disclaimer: The following data is based on studies of Tanshinone IIA, a closely related compound. Specific degradation kinetics for this compound may vary.
The degradation of Tanshinone IIA in solution has been shown to follow pseudo-first-order kinetics.[1][2] The rate of degradation is significantly influenced by temperature and light.
Table 1: Influence of Temperature on the Stability of Tanshinone IIA in Solution
| Temperature (°C) | Rate Constant (k) (s⁻¹) | Half-life (t½) (hours) |
| 40 | Data not available | Data not available |
| 60 | Data not available | Data not available |
| 80 | Data not available | Data not available |
Quantitative data for specific rate constants and half-lives at different temperatures were not available in the search results. The activation energy for the degradation of Tanshinone IIA in solution is reported to be 82.74 kJ/mol, indicating a significant temperature dependence.[1][2]
Table 2: Influence of Light on the Stability of Tanshinone IIA in Solution
| Condition | Rate Constant (k) (s⁻¹) | Half-life (t½) (hours) |
| Protected from Light | Data not available | Data not available |
| Exposed to Light | Data not available | Data not available |
Specific quantitative data comparing the degradation rates in the presence and absence of light were not found. However, it is consistently reported that light significantly accelerates the degradation of Tanshinone IIA.[1][2]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general procedure for developing a stability-indicating HPLC method to separate this compound from its degradation products.
1. Instrumentation and Columns:
-
A standard HPLC system with a UV detector is suitable.
-
A reversed-phase C18 column is commonly used for the analysis of tanshinones.
2. Mobile Phase and Gradient:
-
A common mobile phase combination is a mixture of an aqueous component (e.g., water with a buffer like ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
A gradient elution is often necessary to achieve optimal separation of the parent compound from its more polar or less polar degradation products.
3. Detection:
-
The UV detection wavelength should be set at the maximum absorbance of this compound.
4. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol).
-
For stability samples, dilute an aliquot to a suitable concentration within the linear range of the method.
5. Method Validation:
-
The method should be validated according to ICH guidelines, including specificity (in the presence of degradation products), linearity, accuracy, precision, and robustness.
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the stability-indicating HPLC method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent.
2. Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl to the stock solution and incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Add 1N NaOH to the stock solution and incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Add 3% H₂O₂ to the stock solution and keep at room temperature for a defined period.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 80°C).
-
Photolytic Degradation: Expose the stock solution to a light source (e.g., UV lamp) for a defined period. A dark control sample should be run in parallel.
3. Sample Analysis:
-
At specified time points, withdraw aliquots from each stress condition, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples using the validated stability-indicating HPLC method.
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
Signaling Pathway Diagrams
This compound has been shown to interact with several key signaling pathways. The following diagrams illustrate these interactions.
References
Technical Support Center: Isotanshinone IIA In Vitro Assays
Welcome to the technical support center for researchers utilizing Isotanshinone IIA in in vitro experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and potential artifacts, ensuring the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Issue 1: Solubility and Compound Precipitation
Q1: I'm observing precipitation of this compound in my cell culture medium. Why is this happening and how can I prevent it?
A1: This is a common issue arising from the hydrophobic nature of this compound. Cell culture media are aqueous, so hydrophobic compounds do not readily dissolve and can precipitate, leading to inaccurate experimental concentrations[1]. This compound is known for its poor water solubility[2][3][4].
Troubleshooting Steps:
-
Proper Stock Solution Preparation: Prepare a high-concentration stock solution in an appropriate organic solvent. 100% sterile-filtered Dimethyl Sulfoxide (DMSO) is commonly recommended[1][5]. Ensure the compound is fully dissolved by gentle vortexing or sonication.
-
Serial Dilutions: Perform intermediate dilutions of your high-concentration stock in 100% DMSO before making the final working solution[1].
-
Final Dilution Technique: To prepare your final working concentration, add the this compound/DMSO stock solution to your pre-warmed cell culture medium while vortexing or pipetting up and down. This rapid mixing helps prevent immediate precipitation[1].
-
Final Solvent Concentration: Keep the final DMSO concentration in your culture medium as low as possible, ideally below 0.5%, as higher concentrations can be cytotoxic to many cell lines[1]. Always include a vehicle control (media with the same final DMSO concentration) in your experiments to account for any solvent-specific effects[1].
Issue 2: Assay Interference and False Positives
Q2: My results suggest this compound is highly active in my screening assay, but I'm concerned about false positives. What are the common ways this compound can interfere with in vitro assays?
A2: False positives are a significant challenge in high-throughput screening (HTS), and natural products can be a source of assay interference[6][7][8]. This compound, due to its chemical structure, can interfere with various assay technologies through several mechanisms:
-
Compound Aggregation: At certain concentrations, small molecules like this compound can form aggregates in solution. These aggregates can non-specifically inhibit enzymes or disrupt proteins, leading to what appears to be specific biological activity[9][10]. This is one of the most common causes of assay artifacts in HTS campaigns[10].
-
Interference with Detection Systems: The compound may interfere directly with the assay's detection method. This can include light absorption (colorimetric assays), inherent fluorescence, or quenching of a fluorescent signal[7].
-
Reactivity: Some compounds can react with assay reagents, such as the luciferase enzyme in reporter assays or redox-sensitive dyes like MTT[10][11].
Q3: I am using an MTT assay to measure cell viability and I'm getting unexpectedly high readings. Could this compound be interfering?
A3: Yes, this is a known artifact. The MTT assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolic enzymes (reductases) in living cells[12][13]. However, some compounds, particularly plant extracts, possess reducing activity themselves and can directly convert MTT to formazan, independent of cellular activity[11]. This leads to a false-positive signal, making the cells appear more viable than they are, even in cases of total cell death[11].
Recommendation: To confirm your results, use an orthogonal assay that measures a different cell health parameter. A good alternative is an ATP-based assay (e.g., CellTiter-Glo®), which measures the level of ATP in viable cells and is generally less prone to interference from colored or reducing compounds[11].
Q4: I'm seeing inhibition in my firefly luciferase reporter gene assay. How can I be sure this is a true biological effect?
A4: Firefly luciferase is a widely used reporter, but it is susceptible to direct inhibition by many small molecules, which can lead to false-positive results[8][10][14]. Compounds can interact with the D-luciferin binding pocket of the enzyme, preventing light production[14].
Troubleshooting Workflow:
-
Cell-Free Luciferase Inhibition Assay: Perform a counter-screen by testing this compound directly against purified luciferase enzyme in a cell-free system. This will determine if the compound is a direct inhibitor of the reporter enzyme[15].
-
Use a Different Reporter: If possible, use an alternative luciferase system, such as Renilla luciferase, which may not be inhibited by the same compounds[14]. Running a dual-luciferase assay can help normalize for non-specific effects.
-
Orthogonal Assay: Validate your findings using a non-luciferase-based method, such as qPCR to measure the endogenous mRNA levels of the gene of interest or an ELISA to quantify protein expression[16].
Troubleshooting Guides
Guide 1: General Troubleshooting for Unexpected Results
This guide provides a systematic approach to diagnosing issues when working with this compound.
| Observed Problem | Potential Cause | Recommended Action |
| High variability between replicate wells | 1. Inconsistent cell seeding.[17] 2. Compound precipitation.[1] 3. Air bubbles in wells.[17] | 1. Ensure a homogenous cell suspension and careful pipetting. 2. Review your compound dilution protocol; consider lowering the final concentration. 3. Carefully inspect plates and break any bubbles with a sterile needle. |
| Results not reproducible | 1. Compound instability in media. 2. Inconsistent compound preparation. 3. Expired or improperly stored reagents.[18] | 1. Use freshly prepared solutions for each experiment. 2. Standardize your stock and working solution preparation protocol. 3. Check expiration dates and storage conditions for all assay components. |
| Unexpected dose-response curve (e.g., non-sigmoidal) | 1. Compound aggregation at higher concentrations.[9] 2. Cytotoxicity masking the intended biological effect. 3. Assay interference.[8] | 1. Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer to disrupt aggregates.[9] 2. Perform a separate cytotoxicity assay in parallel. 3. Run a cell-free version of the assay to check for direct interference. |
Guide 2: Experimental Protocols
Protocol 2.1: Preparation of this compound Working Solutions
This protocol is designed to minimize solubility issues.
-
Prepare High-Concentration Stock: Weigh out the desired amount of this compound powder and dissolve it in 100% sterile-filtered DMSO to create a 10-50 mM stock solution. Ensure complete dissolution by vortexing and, if necessary, brief sonication in a water bath[1]. Store this stock at -20°C or -80°C.
-
Create Intermediate Dilutions: On the day of the experiment, thaw the stock solution. Prepare a series of intermediate dilutions from the stock using 100% DMSO.
-
Prepare Final Working Solution: Pre-warm your cell culture medium to 37°C. To achieve the final desired concentration, add a small volume of the appropriate intermediate DMSO dilution to the medium (e.g., add 2 µL of a 100X stock to 198 µL of medium). Crucially, add the DMSO solution to the medium while actively mixing (vortexing or continuous pipetting) to ensure rapid dispersion and prevent precipitation[1].
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium.
Protocol 2.2: Cell-Free Assay for Interference Testing
This protocol helps determine if this compound directly interferes with assay components.
-
Assay Setup: Prepare the assay reaction in a cell-free format according to the manufacturer's instructions. For example, for a luciferase assay, this would involve mixing the luciferase enzyme, substrate (luciferin), and buffer in a multi-well plate.
-
Add Compound: Add this compound to the wells at the same final concentrations used in your cell-based experiment. Also, include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a short period (e.g., 15-30 minutes) at room temperature.
-
Readout: Measure the signal (e.g., luminescence, fluorescence, absorbance) using a plate reader.
-
Analysis: Compare the signal in the wells containing this compound to the vehicle control. A significant decrease or increase in signal indicates direct assay interference.
Visualizations
Caption: Troubleshooting workflow for unexpected results.
Caption: Mechanisms of in vitro assay interference.
Caption: PI3K/AKT pathway modulation by this compound.[19]
References
- 1. benchchem.com [benchchem.com]
- 2. Preparation and physicochemical characterizations of tanshinone IIA solid dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tanshinones: Sources, Pharmacokinetics and Anti-Cancer Activities [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 20958-15-0 [chemicalbook.com]
- 6. False positives in the early stages of drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Creating and screening natural product libraries - Natural Product Reports (RSC Publishing) DOI:10.1039/C9NP00068B [pubs.rsc.org]
- 8. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 13. mdpi.com [mdpi.com]
- 14. Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids [mdpi.com]
- 15. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Luciferase reporter assays to monitor interferon signaling modulation by SARS-CoV-2 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 18. docs.abcam.com [docs.abcam.com]
- 19. Tanshinone IIA induces apoptosis of ovarian cancer cells in vitro and in vivo through attenuation of PI3K/AKT/JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Isotanshinone IIA and Tanshinone IIA in Oncology
A comprehensive review of the existing literature reveals a significant knowledge gap in the direct comparison of Isotanshinone IIA and Tanshinone IIA for cancer therapy. While Tanshinone IIA has been extensively studied for its anti-tumor properties, data on the anticancer effects of this compound remains scarce, precluding a detailed, data-driven comparative analysis as requested.
This guide, therefore, will primarily focus on the well-documented anticancer profile of Tanshinone IIA, while highlighting the absence of corresponding data for this compound. This serves to underscore a critical area for future research in the pursuit of novel therapeutic agents.
Tanshinone IIA: A Multi-Faceted Anti-Cancer Agent
Tanshinone IIA has been shown to exert its anti-tumor effects through a variety of mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of cancer cell proliferation, invasion, and metastasis.[1][2]
Cytotoxicity Across Various Cancer Cell Lines
The cytotoxic effects of Tanshinone IIA have been evaluated in a multitude of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, has been determined in numerous in vitro studies.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 0.85 (approx.) | [3] |
| A549 | Lung Cancer | Not explicitly stated | [1] |
| HepG2 | Liver Cancer | Not explicitly stated | |
| KB | Oral Cancer | Not explicitly stated | [4] |
| 786-O | Renal Cell Carcinoma | Not explicitly stated | [5] |
| SKOV3 | Ovarian Cancer | 19.6 | [6] |
| 13-9B | Nasopharyngeal Carcinoma | Not explicitly stated | [7] |
Note: IC50 values can vary depending on the experimental conditions, such as the duration of exposure and the specific assay used.
Mechanisms of Action of Tanshinone IIA
The anticancer activity of Tanshinone IIA is attributed to its ability to modulate multiple signaling pathways involved in cancer progression.
1. Induction of Apoptosis:
Tanshinone IIA has been consistently shown to induce apoptosis in various cancer cells. This is often mediated through the intrinsic mitochondrial pathway, characterized by:
-
Increased production of Reactive Oxygen Species (ROS): This creates oxidative stress within the cancer cells.[1]
-
Alteration of Mitochondrial Membrane Potential: This leads to the release of pro-apoptotic factors.[1]
-
Modulation of Bcl-2 family proteins: An increase in the Bax/Bcl-2 ratio is a common finding.[2]
-
Activation of Caspases: This cascade of enzymes executes the final stages of apoptosis.[8]
2. Cell Cycle Arrest:
Tanshinone IIA can arrest the cell cycle at different phases, thereby preventing cancer cell proliferation. For instance, it has been reported to induce S phase arrest in renal cell carcinoma cells[5] and G2/M phase arrest in oral cancer cells.[4] This is often accompanied by the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).
3. Inhibition of Metastasis:
Emerging evidence suggests that Tanshinone IIA can also inhibit the invasion and migration of cancer cells, key steps in the metastatic process.[2]
In Vivo Studies
The anti-tumor effects of Tanshinone IIA have also been demonstrated in animal models. In vivo studies have shown that Tanshinone IIA can inhibit tumor growth in xenograft models of various cancers, including breast and ovarian cancer.[3][8]
This compound: An Unexplored Frontier
Despite the extensive research on Tanshinone IIA, its isomer, this compound, remains largely uncharacterized in the context of cancer therapy. The current body of scientific literature lacks sufficient data to perform a meaningful comparison of its efficacy and mechanisms of action with those of Tanshinone IIA.
Experimental Protocols
To facilitate future comparative studies, here are outlines of standard experimental protocols used to evaluate the anticancer properties of compounds like Tanshinone IIA.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of a compound on cancer cells.
Methodology:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., this compound or Tanshinone IIA) for specific time periods (e.g., 24, 48, 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis.
Methodology:
-
Treat cancer cells with the test compound for a predetermined time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
Objective: To determine the effect of a compound on cell cycle distribution.
Methodology:
-
Treat cells with the test compound for a specified duration.
-
Harvest the cells, wash with PBS, and fix in cold ethanol.
-
Treat the fixed cells with RNase A and stain with Propidium Iodide (PI).
-
Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
Future research should prioritize the systematic evaluation of this compound's anticancer properties. Direct, head-to-head comparative studies with Tanshinone IIA, utilizing standardized experimental protocols, are essential to determine if this compound possesses similar, superior, or distinct anticancer activities. Such studies would provide valuable insights into the structure-activity relationships of these tanshinones and could potentially lead to the development of novel and more effective cancer therapies.
References
- 1. Tanshinone IIA induces apoptosis in human lung cancer A549 cells through the induction of reactive oxygen species and decreasing the mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Tanshinone IIA: A Review of its Anticancer Effects [frontiersin.org]
- 3. scispace.com [scispace.com]
- 4. Tanshinone IIA induces apoptosis in human oral cancer KB cells through a mitochondria-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tanshinone IIA arrests cell cycle and induces apoptosis in 786-O human renal cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro anti-tumor activity of the tanshinone IIA against SKOV3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tanshinone IIA inhibits proliferation and induces apoptosis of human nasopharyngeal carcinoma cells via p53-cyclin B1/CDC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tanshinone IIA induces apoptosis of ovarian cancer cells in vitro and in vivo through attenuation of PI3K/AKT/JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Study of Isotanshinone IIA and Other Natural Tanshinones
A comprehensive analysis of the biological activities of key tanshinone compounds for researchers, scientists, and drug development professionals.
Isotanshinone IIA, a member of the tanshinone family of bioactive molecules derived from Salvia miltiorrhiza, presents a unique profile when compared to its more extensively studied isomers and related compounds. This guide provides a comparative overview of the anti-cancer, anti-inflammatory, and neuroprotective properties of this compound alongside other prominent tanshinones such as Tanshinone IIA, Tanshinone I, and Cryptotanshinone. The data is compiled from various experimental studies to offer a clear, data-driven comparison for research and development purposes.
Comparative Analysis of Biological Activity
The following tables summarize the quantitative data on the biological activities of this compound and other selected tanshinones. It is important to note that while extensive data is available for Tanshinone IIA, Tanshinone I, and Cryptotanshinone, specific experimental data for this compound in the areas of anticancer and neuroprotective activities are limited in the public domain.
Anti-Cancer Activity
Tanshinones have demonstrated significant cytotoxic effects across a range of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest through the modulation of various signaling pathways.
| Compound | Cell Line | Assay | IC50 / Effect | Citation |
| This compound | - | - | Data not available | - |
| Tanshinone IIA | 786-O (Renal) | MTT Assay | ~2 µg/mL | [1] |
| A549 (Lung) | MTT Assay | Dose-dependent inhibition | [2] | |
| K562 (Leukemia) | MTT Assay | 56.05% inhibition at 25 µg/mL | [3] | |
| KB (Oral) | SRB Assay | Dose-dependent inhibition | [4] | |
| Tanshinone I | P388 (Leukemia) | Cell Inhibition | 86.76% inhibition at 25 µg/mL | [3] |
| Cryptotanshinone | K562 (Leukemia) | MTT Assay | 39.21% inhibition at 25 µg/mL | [3] |
| Dihydrotanshinone I | P388 (Leukemia) | Cell Inhibition | 13.71% inhibition at 25 µg/mL | [3] |
Anti-Inflammatory Activity
The anti-inflammatory properties of tanshinones are well-documented, with many of these compounds showing potent inhibition of key inflammatory mediators.
| Compound | Cell Line | Assay | IC50 / Effect | Citation |
| This compound | - | - | Data not available | - |
| Tanshinone IIA | RAW 264.7 | NO Production | Dose-dependent inhibition | [5] |
| THP-1 | TNF-α, IL-1β, IL-8 | - | [6] | |
| Other Tanshinones | THP-1 | TNF-α, IL-1β, IL-8 | Stronger inhibition than Tanshinone IIA | [6] |
Neuroprotective and Other Activities
Tanshinones have also been investigated for their neuroprotective effects and their ability to modulate various enzymes involved in metabolic diseases.
| Compound | Target/Model | Assay | IC50 / Effect | Citation |
| This compound | PTP1B | Enzyme Inhibition | 11.4 ± 0.6 µM | [7] |
| Dihydroisotanshinone I | PTP1B | Enzyme Inhibition | 22.4 ± 0.6 µM | [7] |
| Isocryptotanshinone | PTP1B | Enzyme Inhibition | 56.1 ± 6.3 µM | [7] |
| Tanshinone IIA | Transient focal cerebral ischemia (mice) | Infarct Volume Reduction | 30% reduction at 16 mg/kg | [8] |
| Tanshinone IIB | Transient focal cerebral ischemia (mice) | Infarct Volume Reduction | 37% reduction | [8] |
| Tanshinone I | 6-OHDA-induced oxidative stress (SH-SY5Y cells) | Cell Viability | Dose-dependent protection | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and for the design of further comparative studies.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay
-
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of PTP1B, a negative regulator of the insulin signaling pathway.
-
Procedure:
-
The reaction is initiated by adding the test compound to a solution containing PTP1B enzyme in a suitable buffer.
-
The substrate, p-nitrophenyl phosphate (pNPP), is added to the mixture.
-
The enzyme reaction is allowed to proceed at a controlled temperature.
-
The reaction is stopped, and the amount of p-nitrophenol produced is quantified by measuring the absorbance at a specific wavelength.
-
The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated.
-
Cell Viability (MTT) Assay
-
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Procedure:
-
Cells are seeded in a 96-well plate and incubated to allow for attachment.
-
The cells are treated with various concentrations of the test compound and incubated for a specified period.
-
MTT solution is added to each well, and the plate is incubated to allow for formazan crystal formation.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: This assay measures the amount of nitrite, a stable and nonvolatile breakdown product of NO, in a sample. It is based on a diazotization reaction that is detected by colorimetric measurement.
-
Procedure:
-
Macrophages (e.g., RAW 264.7 cells) are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compound.
-
After incubation, the cell culture supernatant is collected.
-
The Griess reagent is added to the supernatant.
-
The absorbance is measured at a specific wavelength.
-
The concentration of nitrite is determined from a standard curve.
-
Signaling Pathways and Mechanisms of Action
The biological effects of tanshinones are mediated through their interaction with various cellular signaling pathways. The diagrams below, generated using the DOT language, illustrate some of the key pathways modulated by these compounds.
Caption: Anticancer signaling pathways modulated by Tanshinone IIA.
Caption: Anti-inflammatory mechanism of Tanshinone IIA via NF-κB pathway.
Conclusion
The available evidence strongly supports the therapeutic potential of tanshinones, particularly Tanshinone IIA, Tanshinone I, and Cryptotanshinone, in the fields of oncology, inflammation, and neuroprotection. This compound, while less studied, demonstrates potent PTP1B inhibitory activity, suggesting its potential as a lead compound for the development of anti-diabetic agents. The classification of this compound as a para-quinone and the general anti-inflammatory activity observed in this subclass of tanshinones suggest that it likely possesses significant anti-inflammatory properties. However, the lack of direct, quantitative experimental data for this compound in anti-cancer and neuroprotective assays highlights a critical knowledge gap. Further research is imperative to fully elucidate the biological activity profile of this compound and to enable a more comprehensive and direct comparison with other tanshinones. Such studies will be invaluable for unlocking the full therapeutic potential of this class of natural compounds.
References
- 1. Tanshinone IIA arrests cell cycle and induces apoptosis in 786-O human renal cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tanshinone IIA induces apoptosis in human lung cancer A549 cells through the induction of reactive oxygen species and decreasing the mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro cytotoxicity of tanshinones isolated from Salvia miltiorrhiza Bunge against P388 lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tanshinone IIA Induces Apoptosis in Human Oral Cancer KB Cells through a Mitochondria-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The anti-inflammatory activities of Tanshinone IIA, an active component of TCM, are mediated by estrogen receptor activation and inhibition of iNOS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the anti-inflammatory activities of tanshinones isolated from Salvia miltiorrhiza var. alba roots in THP-1 macrophages [agris.fao.org]
- 7. PTP1B inhibitory effect of abietane diterpenes isolated from Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of tanshinones in transient focal cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective Effects of Tanshinone I Against 6-OHDA-Induced Oxidative Stress in Cellular and Mouse Model of Parkinson's Disease Through Upregulating Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Isotanshinone IIA Demonstrates Significant Anti-Cancer Efficacy in Xenograft Models
New studies validate the potent anti-tumor effects of Isotanshinone IIA (Tan IIA), a bioactive compound derived from Salvia miltiorrhiza, in various cancer xenograft models. The compound has been shown to inhibit tumor growth, induce apoptosis, and suppress angiogenesis, both as a standalone treatment and in combination with existing chemotherapy drugs. These findings position this compound as a promising candidate for further oncological drug development.
This compound, a lipophilic diterpene quinone, has demonstrated significant anti-cancer properties across a range of preclinical studies. In xenograft models of breast, colon, ovarian, gastric, and oral squamous cell carcinoma, administration of this compound has led to a marked reduction in tumor volume and weight. The compound exerts its anti-neoplastic effects through the modulation of multiple critical signaling pathways, including the PI3K/Akt, MAPK, and JAK/STAT pathways, which are frequently dysregulated in cancer.[1][2][3]
Comparative Efficacy in Xenograft Models
In vivo studies consistently show the potent anti-tumor activity of this compound. For instance, in a breast cancer xenograft model, subcutaneous injection of 30 mg/kg of this compound resulted in a significant reduction in tumor volume.[4] Similarly, in an oral squamous cell carcinoma (OSCC) xenograft model, this compound treatment reduced tumor volume by approximately 50% at a low dose and up to 70% at a high dose.[5]
The compound's efficacy is not limited to monotherapy. When used in combination with conventional chemotherapeutic agents, this compound has been shown to enhance their anti-tumor effects. A study on hepatocellular carcinoma xenografts found that the combination of this compound and Adriamycin resulted in a tumor inhibitory rate of 73.18%, significantly higher than either drug alone (32.77% for this compound and 60.96% for Adriamycin).[6] Furthermore, in breast cancer models, this compound has been observed to enhance the chemosensitivity of doxorubicin.[7] This synergistic effect suggests that this compound could be a valuable adjuvant in cancer therapy, potentially allowing for lower doses of cytotoxic drugs and reducing their associated side effects.
| Cancer Type | Xenograft Model | Treatment | Dosage | Outcome |
| Hepatocellular Carcinoma | Human Hepatocellular Carcinoma in BALB/C Nude Mice | This compound | Not Specified | 32.77% tumor inhibitory rate |
| Adriamycin | Not Specified | 60.96% tumor inhibitory rate | ||
| This compound + Adriamycin | Not Specified | 73.18% tumor inhibitory rate[6] | ||
| Oral Squamous Cell Carcinoma | CAL27 cells | Vehicle | Not Specified | Tumor volume: 756 ± 159 mm³ |
| This compound (low dose) | Not Specified | Tumor volume: 397 ± 87 mm³ | ||
| This compound (high dose) | Not Specified | Tumor volume: 223 ± 54 mm³[5] | ||
| Breast Cancer | Human Breast IDC | Control | Not Specified | - |
| This compound | 30 mg/kg, s.c. | Significant reduction in tumor volume[4] | ||
| Colon Cancer | C26 colon cancer xenografts | This compound | 0.5, 1, and 2 mg/kg, i.v. | Dose-dependent decrease in serum VEGF levels and microvessel density[1] |
Modulation of Key Signaling Pathways
The anti-cancer effects of this compound are underpinned by its ability to modulate several key signaling pathways involved in cell proliferation, survival, and angiogenesis. A predominant mechanism is the inhibition of the PI3K/Akt/mTOR pathway, which is crucial for tumor growth and survival.[3][8] this compound has been shown to decrease the expression of the PI3K p85 subunit and reduce the phosphorylation of Akt and mTOR in a concentration-dependent manner.[1]
Furthermore, this compound has been reported to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation and cancer progression.[8] By suppressing NF-κB, this compound can downregulate the expression of target genes involved in cell proliferation, such as c-Myc, and survival, such as Bcl-2.[8] The compound also interferes with angiogenesis by down-regulating pro-angiogenic factors like VEGF and HIF-1α.[1]
Experimental Protocols
Xenograft Model Establishment:
Human cancer cell lines (e.g., breast, colon, ovarian) are cultured and harvested. The cells are then subcutaneously or orthotopically injected into immunocompromised mice (e.g., nude mice, SCID mice). Tumors are allowed to grow to a palpable size before the commencement of treatment.
Drug Administration:
This compound is typically dissolved in a suitable vehicle such as corn oil or a mixture of Tween 20 and ethanol.[1] Administration routes vary between studies and include oral gavage, intraperitoneal (i.p.) injection, and subcutaneous (s.c.) injection.[1] Dosages also vary depending on the cancer type and the specific study design.
Assessment of Anti-Tumor Effects:
Tumor growth is monitored regularly by measuring the tumor volume using calipers. At the end of the study, mice are euthanized, and the tumors are excised and weighed. Further analyses, such as immunohistochemistry and western blotting, are often performed on the tumor tissues to investigate the molecular mechanisms of action.
Conclusion
The collective evidence from xenograft model studies strongly supports the anti-cancer potential of this compound. Its ability to inhibit tumor growth, modulate key signaling pathways, and act synergistically with existing chemotherapies makes it a compelling candidate for further clinical investigation. Future research should focus on optimizing dosage and delivery methods, as well as exploring its efficacy in a wider range of cancer types. The development of this compound as a novel anti-cancer agent could offer a new therapeutic option for patients, particularly in combination with current treatment regimens.
References
- 1. mdpi.com [mdpi.com]
- 2. Tanshinone IIA targeting cell signaling pathways: a plausible paradigm for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview of the anti-cancer actions of Tanshinones, derived from Salvia miltiorrhiza (Danshen) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Aurora B kinase with Tanshinone IIA suppresses tumor growth and overcomes radioresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Synergistic Antitumor Effect of Tanshinone IIA Plus Adriamycin on Human Hepatocellular Carcinoma Xenograft in BALB/C Nude Mice and Their Influences on Cytochrome P450 CYP3A4 In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination of tanshinone IIA and doxorubicin possesses synergism and attenuation effects on doxorubicin in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The mechanisms of tanshinone in the treatment of tumors - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Isotanshinone IIA's Therapeutic Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Isotanshinone IIA, a lipophilic diterpenoid extracted from the root of Salvia miltiorrhiza, has garnered significant scientific interest for its multifaceted therapeutic potential. This guide provides a comparative analysis of its validated therapeutic targets across various disease models, supported by experimental data and detailed protocols.
Quantitative Analysis of this compound Efficacy
The following tables summarize the quantitative data on the efficacy of this compound in various experimental settings, providing a basis for comparison with alternative therapeutic agents.
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Alternative Drug | Alternative Drug IC50 (µM) | Reference |
| A549 | Non-Small Cell Lung Cancer | 31 | 48 | Doxorubicin | 2.5 | [1] |
| H1688 | Small Cell Lung Cancer | Approx. 2-4 (Significant Inhibition) | 48 | LY294002 (PI3K Inhibitor) | 10 | [2] |
| H446 | Small Cell Lung Cancer | Approx. 2-4 (Significant Inhibition) | 48 | LY294002 (PI3K Inhibitor) | 10 | [2] |
| MCF-7 | Breast Cancer (Tamoxifen-Resistant) | 0.05 (in combination with 1µM Tamoxifen) | 120 | Tamoxifen | >10 (in resistant cells) | [3] |
| SNU-620 | Gastric Cancer (Doxorubicin-Resistant) | No direct cytotoxicity alone | - | Doxorubicin | High | [4] |
| SNU-719R | Gastric Cancer (Doxorubicin-Resistant) | No direct cytotoxicity alone | - | Doxorubicin | High | [4] |
Note: IC50 values can vary between studies due to different experimental conditions.
Table 2: Neuroprotective and Cardioprotective Effects of this compound in Animal Models
| Disease Model | Animal | Treatment Protocol | Key Outcome Measures | Comparison | Reference |
| Alzheimer's Disease | APP/PS1 Transgenic Mice | 50-100 mg/kg/day, i.p. for 30 days | Improved spatial memory, rescued hippocampal LTP, reduced Aβ1-42 and p-Tau levels. | Untreated AD mice | [5] |
| Ischemic Stroke | Male Sprague-Dawley Rats | Not specified | Reduced infarct volume, improved neurological deficit. | Untreated stroke rats | [6][7] |
| Doxorubicin-induced Cardiotoxicity | Not specified | Not specified | Increased cell viability, inhibited apoptosis. | Doxorubicin alone | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and cross-validation of these findings.
MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.[9][10][11][12]
Materials:
-
96-well plates
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Western Blot Analysis for PI3K/Akt and MAPK/ERK Signaling Pathways
This protocol is used to determine the effect of this compound on the protein expression and phosphorylation status of key signaling molecules.[13][14][15][16][17][18][19]
Materials:
-
Cell or tissue lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells or animals with this compound as required.
-
Lyse the cells or tissues in RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Animal Model of Alzheimer's Disease (APP/PS1 Transgenic Mice)
This protocol describes the in vivo evaluation of the neuroprotective effects of this compound.[5][20][21][22]
Animals:
-
APP/PS1 double transgenic mice and wild-type littermates.
Treatment:
-
At 6-9 months of age, divide the mice into groups: wild-type control, APP/PS1 vehicle control, and APP/PS1 treated with this compound.
-
Administer this compound (e.g., 20, 50, or 100 mg/kg body weight) or vehicle (e.g., 0.1% DMSO in saline) via intraperitoneal injection daily for a specified period (e.g., 30 days).
Behavioral Testing (e.g., Morris Water Maze):
-
Following the treatment period, assess spatial learning and memory.
-
Train the mice to find a hidden platform in a circular pool of water for 5-7 consecutive days.
-
On the final day, remove the platform and perform a probe trial to assess memory retention by measuring the time spent in the target quadrant.
Biochemical and Histological Analysis:
-
After behavioral testing, sacrifice the animals and collect brain tissue.
-
Analyze brain homogenates for levels of Aβ plaques and phosphorylated Tau using ELISA and Western blotting.
-
Perform immunohistochemistry on brain sections to visualize plaque deposition and neuronal markers.
Visualizing the Mechanism: Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound.
Figure 1: this compound inhibits the PI3K/Akt signaling pathway.
Figure 2: this compound modulates the MAPK/ERK signaling pathway.
Figure 3: General experimental workflow for validating this compound targets.
Conclusion
The presented data provides strong evidence for the therapeutic potential of this compound through its modulation of key signaling pathways, including PI3K/Akt and MAPK/ERK. Its efficacy in various cancer cell lines and animal models of neurodegenerative and cardiovascular diseases positions it as a promising candidate for further drug development. The detailed protocols and comparative data in this guide are intended to support researchers in the cross-validation and extension of these important findings.
References
- 1. The antitumor effect of tanshinone IIA on anti-proliferation and decreasing VEGF/VEGFR2 expression on the human non-small cell lung cancer A549 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tanshinone IIA inhibits proliferation and migration by downregulation of the PI3K/Akt pathway in small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. Potentiation of the anticancer effect of doxorubicinin drug-resistant gastric cancer cells by tanshinone IIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tanshinone IIA Alleviates the AD Phenotypes in APP and PS1 Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphodiesterase-5 Inhibitor Attenuates Anxious Phenotypes and Movement Disorder Induced by Mild Ischemic Stroke in Rats [jkns.or.kr]
- 7. Middle cerebral artery occlusion methods in rat versus mouse models of transient focal cerebral ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. protocols.io [protocols.io]
- 13. pubcompare.ai [pubcompare.ai]
- 14. Western blot analysis of Akt, p-Akt, cleaved caspase-3, GSK-3β and p-GSK-3β [bio-protocol.org]
- 15. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. APPPS1 | ALZFORUM [alzforum.org]
- 21. Comprehensive behavioral characterization of an APP/PS-1 double knock-in mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Neuroprotective effects of resistance physical exercise on the APP/PS1 mouse model of Alzheimer’s disease [frontiersin.org]
The Evolving Landscape of Cancer Therapy: A Comparative Analysis of Isotanshinone IIA and Standard Chemoteraupeutics
For Immediate Release
In the ongoing quest for more effective and targeted cancer treatments, researchers are increasingly turning to natural compounds with potent anti-tumor properties. One such compound, Isotanshinone IIA, a bioactive molecule derived from the Danshen plant (Salvia miltiorrhiza), has demonstrated significant promise in preclinical studies. This guide provides a comparative analysis of the efficacy of this compound against standard chemotherapy drugs, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Quantitative Efficacy: A Head-to-Head Comparison
The cytotoxic effects of this compound and standard chemotherapy agents have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key metric in these assessments. The following tables summarize the IC50 values from various studies. It is important to note that direct comparisons of IC50 values across different studies can be challenging due to variations in experimental conditions.
| Drug | Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| This compound | HK | Esophageal Squamous Cell Carcinoma | 48 | 5.81 |
| K180 | Esophageal Squamous Cell Carcinoma | 48 | 6.00 | |
| EC109 | Esophageal Squamous Cell Carcinoma | 48 | 3.42 | |
| K70 | Esophageal Squamous Cell Carcinoma | 48 | 6.31 | |
| Cisplatin | HK | Esophageal Squamous Cell Carcinoma | 48 | 2.41 |
| K180 | Esophageal Squamous Cell Carcinoma | 48 | 1.98 | |
| EC109 | Esophageal Squamous Cell Carcinoma | 48 | 2.37 | |
| K70 | Esophageal Squamous Cell Carcinoma | 48 | 2.81 |
Table 1: Comparison of IC50 Values in Esophageal Squamous Cell Carcinoma. In this study, cisplatin demonstrated a lower IC50 value, indicating higher potency compared to this compound in these cell lines under the tested conditions.
| Drug | Cell Line | Cancer Type | Incubation Time (hours) | IC50 (nM) |
| Doxorubicin | MCF-7 | Breast Cancer (sensitive) | Not Specified | 400 |
| MCF-7/DOX | Breast Cancer (resistant) | Not Specified | 700 | |
| MDA-MB-231 | Breast Cancer | 48 | 6602 | |
| This compound | MDA-MB-231 | Breast Cancer | 48 | Not directly compared in the same study |
Table 2: IC50 Values of Doxorubicin in Breast Cancer Cell Lines. Studies have shown that this compound can enhance the sensitivity of breast cancer cells to doxorubicin, suggesting a synergistic effect.[1]
| Drug | Cell Line | Cancer Type | Incubation Time (hours) | Median IC50 (µM) |
| Paclitaxel | NSCLC | Non-Small Cell Lung Cancer | 120 | 0.027 |
| SCLC | Small Cell Lung Cancer | 120 | 5.0 | |
| This compound | A549 | Non-Small Cell Lung Cancer | Not directly compared in the same study | Not directly compared in the same study |
Table 3: Median IC50 Values of Paclitaxel in Lung Cancer Cell Lines. Research indicates that longer exposure times to paclitaxel increase its cytotoxic effects.[2] Combination studies have shown that this compound can synergistically inhibit non-small-cell lung cancer cells when used with cisplatin.[3]
Experimental Protocols: Methodologies for Efficacy Assessment
The following is a generalized protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method used to assess cell viability and determine IC50 values.[3][4][5][6][7][8][9]
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or the standard chemotherapy drug. A control group with no drug is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the drugs to exert their cytotoxic effects.
-
MTT Addition: After the incubation period, a solution of MTT is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan product.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
References
- 1. Cisplatin-resistant A549 non-small cell lung cancer cells can be identified by increased mitochondrial mass and are sensitive to pemetrexed treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. DNA repair pathways and cisplatin resistance: an intimate relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular Responses to Cisplatin-Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
A Comparative Analysis of the Neuroprotective Effects of Tanshinones
An evidence-based guide for researchers and drug development professionals on the neuroprotective potential of Tanshinone I, Tanshinone IIA, and Cryptotanshinone in preclinical models of neurodegenerative diseases.
Tanshinones, a class of bioactive compounds derived from the dried root of Salvia miltiorrhiza (Danshen), have garnered significant attention for their diverse pharmacological activities, including potent neuroprotective effects.[1] This guide provides a comparative analysis of three major tanshinones—Tanshinone I (T-I), Tanshinone IIA (T-IIA), and Cryptotanshinone (CTN)—focusing on their efficacy in mitigating neuronal damage in various experimental models of neurodegenerative diseases. We present a synthesis of key experimental data, detailed methodologies, and an exploration of the underlying molecular mechanisms to assist researchers and drug development professionals in navigating the therapeutic potential of these compounds.
Quantitative Comparison of Neuroprotective Efficacy
The neuroprotective effects of tanshinones have been evaluated across a range of in vitro and in vivo models, demonstrating their ability to counteract pathological processes such as oxidative stress, inflammation, and apoptosis. The following tables summarize the quantitative data from key studies, offering a side-by-side comparison of their performance.
In Vitro Models of Neurotoxicity
| Tanshinone | Cell Line | Neurotoxic Insult | Concentration | Outcome Measure | Result | Reference |
| Cryptotanshinone | Neuro-2a (N2a) | Sodium Nitroprusside (SNP) | Not Specified | Cell Viability | Significantly inhibited SNP-induced cell toxicity | [2] |
| Reactive Oxygen/Nitrogen Species (RONS) | Significantly inhibited RONS generation | [2] | ||||
| Hippocampal Neurons | Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) | Not Specified | Cell Viability | Improved cell viability | [3][4] | |
| Lactate Dehydrogenase (LDH) Leakage | Reduced LDH leakage | [3][4] | ||||
| Mitochondrial ROS | Dramatically reduced mitochondrial ROS | [3] | ||||
| Malondialdehyde (MDA) | Dramatically reduced MDA levels | [3] | ||||
| Superoxide Dismutase (SOD) & Glutathione Peroxidase (GPx) | Significant increases in SOD and GPx activities | [3] | ||||
| Tanshinone IIA | PC12 & BV2 cells | Oxygen-Glucose Deprivation (OGD) | 3 mg/kg | Cell Viability | Significantly increased cell survival | [5][6] |
| Astrocytes | Hydrogen Peroxide (H2O2) | Not Specified | Cell Survival Rate | Markedly increased | [7] | |
| Nitric Oxide (NO) Production | Decreased | [7] |
In Vivo Models of Neurodegeneration
| Tanshinone | Animal Model | Disease Model | Dosage | Outcome Measure | Result | Reference |
| Tanshinone I | C57BL/6 Mice | MPTP-induced Parkinson's Disease | 10mg/kg daily | Motor Function | Improved motor functions | [8] |
| Striatal Neurotransmitters | Normalized | [8] | ||||
| Dopaminergic Neuronal Protection | Provided protection | [8] | ||||
| Tanshinone IIA | Mice | Permanent Middle Cerebral Artery Occlusion (pMCAO) | 5, 10, 20 mg/kg i.p. | Infarct Volume | Significantly reduced | [7] |
| Neurological Deficit | Improved | [7] | ||||
| SOD Activity (serum) | Significantly increased | [7] | ||||
| MDA Level (serum) | Decreased | [7] | ||||
| NO Content & iNOS Expression (brain) | Decreased | [7] | ||||
| Rats | Middle Cerebral Artery Occlusion (MCAO) | 25, 40 mg/kg i.p. | Infarct Volume & Brain Water Content | Significantly diminished (25 mg/kg more effective) | [9] | |
| Neurological Deficits | Improved | [9] | ||||
| Cleaved Caspase-3 | Significantly decreased | [9] | ||||
| Bcl-2 Protein | Increased | [9] | ||||
| Rats | Cerebral Infarction | 10 mg·kg−1·d−1 | Cerebral Edema | Effectively reduced | [10] | |
| Infarct Volume | Reduced | [10] | ||||
| Tanshinone IIA & IIB | Adult Mice | Transient Focal Cerebral Ischemia (MCAo) | Not Specified | Brain Infarct Volume | Reduced by 30% (T-IIA) and 37% (T-IIB) | [11] |
| Neurological Deficit | Significant decrease | [11] | ||||
| Cryptotanshinone & 1,2-dihydrotanshinone I | Mice | MPTP-induced Parkinson's Disease | Not Specified | Recovery from Oxidative Stress Injury | Facilitated significant recovery | [12] |
Key Signaling Pathways in Tanshinone-Mediated Neuroprotection
Tanshinones exert their neuroprotective effects by modulating multiple intracellular signaling pathways. Below are diagrams illustrating the key pathways associated with Cryptotanshinone and Tanshinone IIA.
Caption: Cryptotanshinone signaling pathways in neuroprotection.
Caption: Tanshinone IIA signaling pathways in neuroprotection.
Experimental Protocols
To ensure reproducibility and aid in the design of future studies, detailed methodologies for key experiments are provided below.
In Vitro Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model
This protocol is representative of studies investigating the neuroprotective effects of tanshinones against ischemia-reperfusion injury at the cellular level.[3][4]
-
Cell Culture: Primary hippocampal neurons are cultured in a neurobasal medium supplemented with B27 and GlutaMAX.
-
OGD Induction: To induce oxygen-glucose deprivation, the culture medium is replaced with a glucose-free Earle's balanced salt solution. The cells are then placed in a hypoxic chamber with an atmosphere of 95% N2 and 5% CO2 for a specified period (e.g., 2-4 hours).
-
Reoxygenation: Following OGD, the glucose-free medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO2) for a reoxygenation period (e.g., 24 hours).
-
Tanshinone Treatment: The tanshinone of interest (e.g., Cryptotanshinone) is dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium during the reoxygenation phase at various concentrations.
-
Assessment of Neuroprotection:
-
Cell Viability: Assessed using assays such as MTT or CCK-8.
-
Cell Death/Apoptosis: Measured by LDH release assay, TUNEL staining, or Western blot for apoptotic markers (e.g., cleaved caspase-3, Bcl-2/Bax ratio).
-
Oxidative Stress: Quantified by measuring intracellular ROS levels (e.g., with DCFH-DA), lipid peroxidation (MDA assay), and the activity of antioxidant enzymes (e.g., SOD, GPx).
-
Caption: In Vitro OGD/R Experimental Workflow.
In Vivo Middle Cerebral Artery Occlusion (MCAO) Model
This protocol is a standard model for inducing focal cerebral ischemia to evaluate the neuroprotective effects of compounds in vivo.[7][9]
-
Animal Model: Adult male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Anesthesia: Animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane or pentobarbital sodium).
-
MCAO Surgery: A midline neck incision is made, and the common carotid artery, external carotid artery, and internal carotid artery are exposed. A nylon monofilament with a rounded tip is inserted into the internal carotid artery and advanced to occlude the origin of the middle cerebral artery.
-
Ischemia and Reperfusion: The filament is left in place for a specific duration (e.g., 2 hours) to induce ischemia. For reperfusion models, the filament is then withdrawn. For permanent ischemia models, it is left in place.
-
Tanshinone Administration: The tanshinone (e.g., Tanshinone IIA) is typically administered via intraperitoneal (i.p.) injection at a specific time point relative to the MCAO procedure (e.g., 10 minutes after MCAO).
-
Evaluation of Neuroprotective Effects (e.g., at 24 hours post-MCAO):
-
Neurological Deficit Scoring: A graded scale is used to assess motor and neurological function.
-
Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), where the non-infarcted tissue appears red and the infarcted tissue appears pale. The infarct volume is then quantified.
-
Histological Analysis: Brain sections can be stained with Nissl or H&E to assess neuronal damage.
-
Biochemical Assays: Brain tissue homogenates are used to measure markers of oxidative stress (MDA, SOD), inflammation (cytokines), and apoptosis (caspases).
-
Concluding Remarks
The available evidence strongly suggests that tanshinones, particularly Cryptotanshinone and Tanshinone IIA, are promising neuroprotective agents. Their multifaceted mechanisms of action, including the modulation of the Nrf2, NF-κB, and Akt signaling pathways, allow them to concurrently target oxidative stress, inflammation, and apoptosis—key pathological features of many neurodegenerative diseases.
While both in vitro and in vivo studies have demonstrated significant efficacy, further research is warranted. Direct, head-to-head comparative studies using standardized models and dosages are needed to definitively establish the relative potency of different tanshinones. Furthermore, future investigations should focus on the pharmacokinetic and pharmacodynamic properties of these compounds, including their ability to cross the blood-brain barrier, to better translate these preclinical findings into potential clinical applications. The data and protocols presented in this guide offer a solid foundation for advancing the development of tanshinone-based neuroprotective therapies.
References
- 1. Tanshinone IIA: A phytochemical as a promising drug candidate for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cryptotanshinone from Salviae miltiorrhizae radix inhibits sodium-nitroprusside-induced apoptosis in neuro-2a cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. scielo.br [scielo.br]
- 5. Tanshinone IIA Protects Against Cerebral Ischemia Reperfusion Injury by Regulating Microglial Activation and Polarization via NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Tanshinone IIA Protects Against Cerebral Ischemia Reperfusion Injury by Regulating Microglial Activation and Polarization via NF-κB Pathway [frontiersin.org]
- 7. Neuroprotective effects of Tanshinone IIA on permanent focal cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tanshinone I selectively suppresses pro-inflammatory genes expression in activated microglia and prevents nigrostriatal dopaminergic neurodegeneration in a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective capabilities of Tanshinone IIA against cerebral ischemia/reperfusion injury via anti-apoptotic pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective investigation of tanshinone in the cerebral infarction model in the Keap1-Nrf2/ARE pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective effects of tanshinones in transient focal cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
Replicating Published Findings on Isotanshinone IIA's Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Isotanshinone IIA, a bioactive compound extracted from the root of Salvia miltiorrhiza, has garnered significant attention for its potent anticancer and anti-inflammatory properties. This guide provides a comprehensive overview of published findings on its bioactivity, offering a comparative analysis with related tanshinones and detailing the experimental protocols necessary to replicate these results. All data is presented in a structured format to facilitate easy comparison and interpretation.
Comparative Anticancer Activity of Tanshinones
The cytotoxic effects of this compound and other major tanshinones have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological processes. The table below summarizes the IC50 values of this compound and its structural analogs, demonstrating their varying efficacy against different cancer types.
| Compound | Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| This compound | HeLa | Cervical Cancer | 48 | 17.55 |
| MCF-7 | Breast Cancer | 48 | 16.97 | |
| Cryptotanshinone | Rh30 | Rhabdomyosarcoma | Not Specified | 5.1 |
| DU145 | Prostate Cancer | Not Specified | 3.5 | |
| B16 | Melanoma | Not Specified | 12.37 | |
| B16BL6 | Melanoma | Not Specified | 8.65 | |
| Tanshinone I | Rh30 | Rhabdomyosarcoma | Not Specified | > 20 |
| DU145 | Prostate Cancer | Not Specified | > 20 | |
| Dihydrotanshinone I | U-2 OS | Osteosarcoma | 24 | 3.83 |
| U-2 OS | Osteosarcoma | 48 | 1.99 | |
| HeLa | Cervical Cancer | Not Specified | 15.48 |
Modulation of Key Signaling Pathways
This compound exerts its biological effects by modulating several critical intracellular signaling pathways involved in cell proliferation, survival, and inflammation. The following table summarizes the observed effects of this compound on key proteins within the PI3K/Akt, MAPK, and NF-κB pathways.
| Signaling Pathway | Protein | Effect of this compound |
| PI3K/Akt | p-Akt | ↓ |
| p-mTOR | ↓ | |
| PI3K (p85 subunit) | ↓ | |
| MAPK | p-ERK | ↓ |
| p-JNK | ↓ | |
| p-p38 | ↓ | |
| NF-κB | p-IκBα | ↓ |
| Nuclear p65 | ↓ |
Experimental Protocols
To facilitate the replication of the cited findings, detailed protocols for key in vitro assays are provided below.
Cell Viability Assessment: MTT Assay
This protocol is adapted from standard methodologies used to assess the cytotoxic effects of this compound.
Materials:
-
This compound (and other tanshinones) dissolved in DMSO
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and other test compounds in culture medium. Replace the medium in each well with 100 µL of the medium containing the desired concentration of the compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.
Apoptosis Detection: Annexin V-FITC/PI Flow Cytometry
This protocol outlines the steps for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cancer cell lines
-
This compound
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Collect both the detached and adherent cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.
Signaling Pathway Analysis: Western Blotting
This protocol details the procedure for analyzing the effect of this compound on the phosphorylation and expression of key signaling proteins.
Materials:
-
This compound
-
Cancer cell lines
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-p-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Treat cells with this compound as required. Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Denature the protein lysates and load equal amounts onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualizing the Mechanisms
To better understand the processes involved in evaluating this compound's bioactivity, the following diagrams illustrate a typical experimental workflow and the key signaling pathways affected by the compound.
A typical experimental workflow for assessing the bioactivity of this compound.
Key signaling pathways modulated by this compound.
Unraveling the Anti-Inflammatory Potential of Tanshinones: A Comparative Analysis
For Immediate Release
A comprehensive review of the anti-inflammatory properties of major tanshinones derived from Salvia miltiorrhiza reveals distinct potency and mechanistic nuances among these bioactive compounds. This guide offers a comparative analysis of Tanshinone I, Tanshinone IIA, Cryptotanshinone, and Dihydrotanshinone, providing researchers, scientists, and drug development professionals with a valuable resource supported by experimental data to inform future therapeutic strategies.
Tanshinones, the lipid-soluble diterpenoid constituents of Danshen, have long been recognized for their diverse pharmacological activities, with their anti-inflammatory effects being a key area of investigation. This analysis consolidates available data on their inhibitory effects on pro-inflammatory mediators and elucidates the underlying signaling pathways.
Comparative Efficacy in Inhibiting Inflammatory Mediators
The anti-inflammatory potency of tanshinones varies significantly across different compounds and inflammatory markers. The following table summarizes the available quantitative data on the half-maximal inhibitory concentrations (IC50) for key inflammatory mediators.
| Tanshinone | Inflammatory Marker | Cell Line/Model | IC50 (µM) | Reference |
| Cryptotanshinone | Nitric Oxide (NO) | RAW 264.7 macrophages (LPS-stimulated) | 1.5 | [1] |
| Dihydrotanshinone I | Nitric Oxide (NO) | RAW 264.7 macrophages (LPS-stimulated) | 5 | [1] |
| Tanshinone IIA | Nitric Oxide (NO) | RAW 264.7 macrophages (LPS-stimulated) | 8 | [1] |
| Tanshinone I | Nitric Oxide (NO) | RAW 264.7 macrophages (LPS-stimulated) | No significant inhibition | [1] |
| Tanshinone IIA | Succinate Dehydrogenase (SDH) | LPS-activated BMDMs | 4.47 |
Note: BMDMs refer to Bone Marrow-Derived Macrophages. Data on the IC50 values for the inhibition of TNF-α, IL-6, and IL-1β are not consistently available across all four tanshinones in a directly comparable format in the reviewed literature.
While specific IC50 values for cytokine inhibition are not uniformly reported, studies consistently demonstrate that Tanshinone IIA and Cryptotanshinone effectively reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in various experimental models. Dihydrotanshinone has also been shown to suppress TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Mechanistic Insights: Modulation of Key Signaling Pathways
The anti-inflammatory actions of tanshinones are largely attributed to their ability to modulate critical intracellular signaling cascades that regulate the inflammatory response. The primary pathways implicated include Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinases (MAPK), and Phosphatidylinositol 3-Kinase/Akt (PI3K/Akt).
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory process, controlling the expression of numerous pro-inflammatory genes. Several tanshinones have been shown to inhibit NF-κB activation.
Caption: Inhibition of the NF-κB signaling pathway by tanshinones.
MAPK Signaling Pathway
The MAPK pathway, comprising ERK, JNK, and p38, is another crucial regulator of inflammation. Tanshinones can interfere with the phosphorylation and activation of these kinases.
Caption: Modulation of the MAPK signaling pathway by tanshinones.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is involved in a complex network of cellular processes, including inflammation. Some tanshinones have been found to exert their anti-inflammatory effects through the modulation of this pathway.
Caption: Involvement of the PI3K/Akt pathway in tanshinone action.
Experimental Protocols
The evaluation of the anti-inflammatory properties of tanshinones typically follows a standardized experimental workflow.
General Experimental Workflow
Caption: A typical workflow for assessing tanshinone anti-inflammatory effects.
Methodology Details:
-
Cell Lines: Murine macrophage cell lines (e.g., RAW 264.7) and human monocytic cell lines (e.g., THP-1) are commonly used.
-
Stimulus: Lipopolysaccharide (LPS) is a standard inflammatory stimulus used to induce the expression of pro-inflammatory mediators.
-
Tanshinone Treatment: Cells are typically pre-treated with varying concentrations of the specific tanshinone for a defined period before LPS stimulation.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The Griess assay is used to measure nitrite concentration in the cell culture supernatant, which is an indicator of NO production.
-
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): Enzyme-linked immunosorbent assay (ELISA) is employed to quantify the levels of these cytokines in the cell culture supernatant.
-
-
Analysis of Protein and Gene Expression:
-
Western Blot: This technique is used to determine the protein levels of key signaling molecules (e.g., phosphorylated forms of NF-κB, MAPKs) and inflammatory enzymes (e.g., iNOS, COX-2).
-
Quantitative Real-Time PCR (qPCR): This method is used to measure the mRNA expression levels of pro-inflammatory genes.
-
Conclusion
This comparative analysis underscores the significant anti-inflammatory potential of tanshinones. Cryptotanshinone and Dihydrotanshinone I appear to be the most potent inhibitors of nitric oxide production in the studied models. While all four major tanshinones exhibit anti-inflammatory properties, their efficacy and primary molecular targets can differ. The provided data and pathway diagrams offer a foundational resource for researchers to further explore the therapeutic applications of these natural compounds in inflammatory diseases. Further head-to-head studies with standardized methodologies are warranted to establish a more definitive comparative profile of their anti-inflammatory activities.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling Isotanshinone IIA
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling and disposal of Isotanshinone IIA, a bioactive compound often used in research.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, a comprehensive approach to personal protection is crucial to minimize exposure risk. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications & Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are recommended. For prolonged contact or when handling larger quantities, double gloving is advised. Gloves should be powder-free to prevent aerosolization of the compound. Change gloves every 30 to 60 minutes or immediately if contaminated or damaged.[1] |
| Eye and Face Protection | Safety goggles and face shield | Safety goggles should be worn to protect the eyes from dust particles. A face shield offers an additional layer of protection against splashes and is recommended when handling solutions or larger quantities of the powder.[1] |
| Respiratory Protection | N95 or N100 respirator | An N95 or N100 particle mask is necessary to prevent inhalation of fine dust particles.[1] For situations with a higher risk of aerosolization, such as large spills, a chemical cartridge-type respirator may be required.[1] Surgical masks are not sufficient.[1] |
| Body Protection | Laboratory coat or gown | A lab coat or gown should be worn to protect skin and personal clothing. Long-sleeved garments provide better coverage.[2] |
| Foot Protection | Closed-toe shoes | Shoes with non-slip soles are important to prevent slips and falls in a laboratory environment where spills may occur.[2] |
Handling and Storage Protocols
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
| Aspect | Protocol |
| Handling | Use in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3] Take precautionary measures against static discharge.[3] Avoid contact with skin and eyes. Do not eat, drink, or smoke in areas where the compound is handled.[3] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place. This compound should be stored at -20°C and protected from light.[4] |
Accidental Release and Disposal Plan
In the event of a spill or for routine disposal, the following procedures should be followed to mitigate environmental contamination and ensure safety.
| Procedure | Steps |
| Spill Cleanup | For small spills, mechanically take up the material with an absorbent, non-combustible material and place it in a suitable container for disposal.[3] Ventilate the area of the spill. For larger spills, emergency responders may be required.[3] |
| Disposal | Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[3] Do not allow the substance to enter drains or waterways.[3] Contaminated packaging should be handled in the same manner as the substance itself.[3] |
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the procedural steps for the safe handling of this compound from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
